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AMCA-PEG4-Acid

Cat. No.: B15339865
M. Wt: 580.6 g/mol
InChI Key: DDEJVWCVRBLHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMCA-PEG4-Acid is a valuable blue fluorescent tagging reagent that incorporates the AMCA (7-amino-4-methylcoumarin-3-acetic acid) dye, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid group . The AMCA dye is known for its strong fluorescence, a relatively large Stokes shift (approximately 105 nm between its 345 nm excitation and 450 nm emission maxima), and notable resistance to photobleaching, which contributes to bright, high-contrast imaging with reduced background noise . This combination of properties makes this compound particularly suited for demanding fluorescence-based techniques, including double- and triple-labeling in immunofluorescence microscopy, in-situ hybridization, and the development of various fluorescent probes and arrays . The terminal carboxylic acid functional group can be readily activated to form a stable amide bond with primary amine groups on target molecules such as proteins, peptides, or other amines, facilitating straightforward bioconjugation . A key feature of this compound is the incorporated PEG4 spacer arm, which significantly enhances the water solubility of the final conjugated product. This improved solubility helps prevent aggregation when labeled biomolecules are stored in aqueous solutions, thereby increasing their stability and performance . The reagent is supplied as a Boc-protected derivative to ensure compatibility with Fmoc solid-phase peptide synthesis protocols . This compound is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H40N2O11 B15339865 AMCA-PEG4-Acid

Properties

Molecular Formula

C28H40N2O11

Molecular Weight

580.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[[2-[4-methyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxochromen-3-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C28H40N2O11/c1-19-21-6-5-20(30-27(35)41-28(2,3)4)17-23(21)40-26(34)22(19)18-24(31)29-8-10-37-12-14-39-16-15-38-13-11-36-9-7-25(32)33/h5-6,17H,7-16,18H2,1-4H3,(H,29,31)(H,30,35)(H,32,33)

InChI Key

DDEJVWCVRBLHAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)OC(C)(C)C)CC(=O)NCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

AMCA-PEG4-Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AMCA-PEG4-Acid, a fluorescent labeling reagent. This document details its structure and physicochemical properties, and provides detailed experimental protocols for its use in bioconjugation and related applications.

Core Properties of this compound

This compound is a versatile blue fluorescent probe that combines the photostable aminomethylcoumarin acetate (AMCA) fluorophore with a hydrophilic polyethylene glycol (PEG) spacer. This combination imparts desirable characteristics for labeling biomolecules in aqueous environments. The molecule features a terminal carboxylic acid for conjugation to primary amines and a Boc-protected amine, allowing for further functionalization after deprotection.

Quantitative Data Summary

The key physicochemical and fluorescent properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Chemical Formula C28H40N2O11[1]
Molecular Weight 580.63 g/mol [1]
Excitation Maximum (λex) 345 nm
Emission Maximum (λem) 450 nm
Molar Extinction Coefficient (ε) ~17,400 L·mol⁻¹·cm⁻¹[2]
Fluorescence Quantum Yield (Φ) ~0.91[2]
Purity ≥95%[3]
Solubility DMSO, DMF[3]
Storage -20°C, desiccated and protected from light[4][5]

Note: The molar extinction coefficient and quantum yield are for the parent AMCA Acid fluorophore and are expected to be very similar for the this compound conjugate.

Chemical Structure and Functional Groups

This compound possesses a well-defined structure that is key to its utility in bioconjugation. The molecule consists of three primary components: the AMCA fluorophore, a PEG4 linker, and terminal functional groups.

G cluster_amca AMCA Fluorophore cluster_peg PEG4 Linker cluster_functional Functional Groups amca_core 7-amino-4-methylcoumarin-3-acetic acid core peg4 - (CH2CH2O)4 - amca_core->peg4 Linked via acetic acid acid Carboxylic Acid (-COOH) peg4->acid Terminates in boc Boc-Protected Amine (-NH-Boc) boc->amca_core Attached to 7-amino group

A diagram illustrating the key functional components of the this compound molecule.

The AMCA fluorophore provides the blue fluorescence with a large Stokes shift, which is advantageous for minimizing background signal in fluorescence microscopy.[3] The PEG4 linker is a hydrophilic spacer that enhances the water solubility of the molecule and the resulting conjugate, which can help to prevent aggregation.[3] The terminal carboxylic acid is the primary site for conjugation to amine-containing biomolecules, while the Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine for subsequent reactions.[6]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in common laboratory procedures.

General Workflow for Protein Labeling

The overall process for labeling a protein with this compound involves activation of the carboxylic acid, conjugation to the protein, and purification of the labeled protein.

G start Start: Prepare Reagents dissolve_amca Dissolve this compound in anhydrous DMSO or DMF start->dissolve_amca prepare_protein Prepare protein solution in amine-free buffer (e.g., PBS, pH 7.4) start->prepare_protein activate_acid Activate carboxylic acid with EDC and NHS in MES buffer (pH 5-6) dissolve_amca->activate_acid conjugate Add activated this compound to protein solution (pH 7.2-7.5) prepare_protein->conjugate activate_acid->conjugate incubate Incubate reaction mixture (e.g., 2 hours at room temperature) conjugate->incubate quench Quench reaction with hydroxylamine or Tris buffer incubate->quench purify Purify conjugate via size-exclusion chromatography or dialysis quench->purify characterize Characterize conjugate (e.g., UV-Vis spectroscopy) purify->characterize end End: Labeled Protein characterize->end

A general experimental workflow for labeling a protein with this compound.
Detailed Protocol for Protein Conjugation

This protocol provides a step-by-step guide for the conjugation of this compound to a primary amine-containing protein.

Materials:

  • This compound

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Protein to be labeled (e.g., antibody)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5)

  • Purification column (e.g., desalting or size-exclusion chromatography column)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.

  • Prepare the protein solution: Dissolve the protein in PBS at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Activate the carboxylic acid:

    • In a separate microcentrifuge tube, add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the this compound solution in MES buffer.

    • Incubate for 15 minutes at room temperature.

  • Conjugation reaction:

    • Add the activated this compound solution to the protein solution. A molar ratio of 10:1 to 20:1 (label:protein) is a good starting point, but may need to be optimized.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring or rotation.

  • Quench the reaction: Add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purify the conjugate: Remove excess, unreacted label and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with PBS. Alternatively, dialysis can be used.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and 345 nm (for AMCA concentration).

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group from the amine of this compound, typically after it has been conjugated to a target molecule.

Materials:

  • Boc-protected this compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the conjugate: Dissolve the Boc-protected conjugate in DCM.

  • Acidic treatment: Add an excess of TFA (e.g., 20-50% v/v in DCM) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Neutralization: Carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with DCM.

  • Washing and drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Solvent removal: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Signaling Pathways and Applications

This compound is not directly involved in cell signaling pathways but is a tool to study them. For instance, an antibody labeled with this compound can be used to visualize the localization of a specific receptor in a signaling pathway through immunofluorescence microscopy.

G ligand Ligand receptor Receptor ligand->receptor Binds to antibody Primary Antibody receptor->antibody Recognized by amca_antibody This compound Labeled Secondary Antibody antibody->amca_antibody Binds to microscope Fluorescence Microscope amca_antibody->microscope Detected by visualization Visualization of Receptor microscope->visualization

A diagram showing the use of an this compound labeled antibody in immunofluorescence.

Common applications include:

  • Immunofluorescence microscopy: For the detection and localization of proteins in cells and tissues.[3][5]

  • Flow cytometry: For the identification and quantification of cell populations.

  • Fluorescence in situ hybridization (FISH): For the detection of specific DNA or RNA sequences.

  • Drug development: As a fluorescent tag for tracking the biodistribution of drug candidates.

Conclusion

This compound is a valuable tool for researchers in various fields of life science and drug development. Its bright blue fluorescence, enhanced water solubility, and versatile conjugation chemistry make it an excellent choice for labeling a wide range of biomolecules. The detailed protocols and technical information provided in this guide are intended to facilitate the successful application of this reagent in your research endeavors.

References

AMCA-PEG4-Acid mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism and Application of AMCA-PEG4-Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile bifunctional molecule widely utilized in biological research and drug development for the fluorescent labeling of proteins, peptides, and other amine-containing biomolecules. It incorporates three key functional components:

  • AMCA (Aminomethylcoumarin Acetate): A blue fluorescent dye known for its high fluorescence, significant Stokes shift, and resistance to photobleaching, making it an excellent reporter molecule for detection and imaging.[1][2]

  • PEG4 (Polyethylene Glycol, 4 Units): A short, hydrophilic polyethylene glycol spacer. This linker increases the overall water solubility of the molecule and the resulting conjugate, which helps to prevent aggregation.[1][3] The spacer arm also reduces steric hindrance between the dye and the target biomolecule, preserving the biological activity of the labeled molecule.

  • Carboxylic Acid: A terminal carboxyl group (-COOH) that serves as the reactive handle for covalent attachment to primary amines (-NH₂) on target molecules, forming a stable amide bond.[4][5]

This guide provides a detailed overview of the mechanism of action, key technical data, experimental protocols, and visual workflows for the effective use of this compound.

Core Mechanism of Action: Bioconjugation

The fundamental mechanism of action for this compound is a two-step chemical conjugation process aimed at covalently linking the AMCA fluorophore to a target molecule.

  • Activation of the Carboxylic Acid: The terminal carboxylic acid is not inherently reactive towards amines. It must first be "activated" to create a better leaving group. This is most commonly achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is susceptible to hydrolysis. NHS is added to react with this intermediate, creating a more stable, amine-reactive NHS ester. This ester is significantly more resistant to hydrolysis in aqueous solutions than the O-acylisourea intermediate but reacts efficiently with primary amines.[6]

  • Nucleophilic Acyl Substitution: The resulting AMCA-PEG4-NHS ester readily reacts with primary amine groups found on biomolecules, such as the ε-amine of lysine residues or the N-terminus of a polypeptide chain. The amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of the NHS leaving group.[1][7] The optimal pH for this reaction is typically between 7.2 and 8.5 to ensure the primary amine is deprotonated and thus sufficiently nucleophilic.[1][3][4]

Chemical Pathway Diagram

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Acyl Substitution (Conjugation) AMCA_Acid AMCA-PEG4-COOH EDC_NHS + EDC / NHS (pH 5-6) AMCA_Acid->EDC_NHS NHS_Ester AMCA-PEG4-NHS Ester (Amine-Reactive Intermediate) EDC_NHS->NHS_Ester Forms stable ester Target Biomolecule-NH₂ (e.g., Protein) NHS_Ester->Target + (pH 7.2-8.5) Conjugate AMCA-PEG4-CO-NH-Biomolecule (Stable Amide Bond) Target->Conjugate Forms Amide Bond NHS_Leaving NHS Target->NHS_Leaving Releases

Caption: Chemical pathway for the activation and conjugation of this compound.

Technical Data

Quantitative properties of this compound are summarized below. This data is crucial for designing experiments, calculating concentrations, and setting up detection instrumentation.

ParameterValueReference(s)
Excitation Wavelength (λex) ~345 nm[5]
Emission Wavelength (λem) ~450 nm[5]
Molecular Weight 580.6 g/mol [3]
Purity ≥95%[3]
Solubility Soluble in organic solvents (DMSO, DMF)[3]

Note: Quantum yield and molar extinction coefficient data are often manufacturer-specific and are not consistently reported in publicly available literature.

Detailed Experimental Protocols

The following is a generalized two-stage protocol for labeling an amine-containing protein with this compound. Optimization may be required for specific proteins and applications.

Materials and Reagents
  • This compound

  • Protein or other biomolecule to be labeled (in an amine-free buffer, e.g., PBS)

  • Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 5.0-6.0

  • Labeling Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: Tris or glycine buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting or size-exclusion chromatography column)

Stage 1: Activation of this compound to NHS Ester

This step should be performed immediately before conjugation.

  • Prepare Reagents: Allow all reagents to equilibrate to room temperature before opening vials to prevent moisture condensation.

  • Dissolve this compound: Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

  • Dissolve EDC/NHS: Prepare stock solutions of EDC and NHS (e.g., 10 mg/mL each) in Activation Buffer (MES, pH 5-6). Note: EDC is moisture-sensitive and should be used immediately.

  • Activation Reaction:

    • In a microcentrifuge tube, combine this compound, EDC, and NHS. A typical molar ratio is 1:1.5:1.2 (Acid:EDC:NHS).

    • Add Activation Buffer to the reaction.

    • Incubate for 15-30 minutes at room temperature. The solution now contains the active AMCA-PEG4-NHS ester.

Stage 2: Conjugation to Target Protein
  • Prepare Protein: The protein solution should be at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. Ensure the buffer pH is adjusted to 7.2-8.5 for optimal labeling.

  • Conjugation Reaction:

    • Add the freshly prepared AMCA-PEG4-NHS ester solution from Stage 1 to the protein solution. The molar excess of the dye to the protein can range from 5x to 20x, depending on the desired degree of labeling and protein reactivity.

    • Mix gently and incubate for 1-2 hours at room temperature, protected from light.

  • Quench Reaction: Add Quenching Buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM. This will react with and deactivate any remaining NHS ester. Incubate for 15-30 minutes.

  • Purify Conjugate: Remove unreacted dye and reaction byproducts by passing the solution through a desalting or size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS). The labeled protein will elute first.

  • Storage: Store the purified, labeled protein at 4°C for short-term use or in single-use aliquots at -20°C for long-term storage, protected from light.[1][5]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the protein labeling procedure.

G cluster_prep Reagent Preparation cluster_react Reaction Stages cluster_purify Purification & Storage prep_dye Dissolve this compound in DMSO/DMF activation 1. Activate Dye (Mix Dye, EDC, NHS) 15-30 min @ RT prep_dye->activation prep_edc Dissolve EDC/NHS in Activation Buffer prep_edc->activation prep_protein Prepare Protein in Labeling Buffer (pH 7.2-8.5) conjugation 2. Conjugate (Add Activated Dye to Protein) 1-2 hours @ RT, dark prep_protein->conjugation activation->conjugation quench 3. Quench (Add Tris/Glycine) conjugation->quench purify 4. Purify Conjugate (Size-Exclusion Chromatography) quench->purify store 5. Store Labeled Protein (4°C or -20°C, dark) purify->store

Caption: Experimental workflow for labeling proteins with this compound.

References

AMCA-PEG4-Acid Fluorescent Label: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for research scientists and drug development professionals on the application and technical specifications of AMCA-PEG4-Acid, a blue fluorescent label.

This compound is a versatile fluorescent probe used for labeling biomolecules in a variety of applications, including immunofluorescence microscopy, flow cytometry, and peptide synthesis.[1][2] This technical guide provides a comprehensive overview of its properties, detailed experimental protocols for its use, and a workflow for its application in cellular imaging.

Core Properties and Specifications

AMCA (7-amino-4-methyl-3-coumarinacetic acid) is a blue fluorescent dye known for its relatively large Stokes shift and resistance to photobleaching.[1][2][3] The this compound formulation incorporates a four-unit polyethylene glycol (PEG) spacer, which enhances its water solubility and reduces aggregation of labeled biomolecules.[1] The terminal carboxylic acid group allows for covalent conjugation to primary amines on target molecules, such as proteins and antibodies, through a stable amide bond.[4][5]

Photophysical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for designing and executing fluorescence-based experiments.

PropertyValueReference
Excitation Maximum (λex)345 nm[1]
Emission Maximum (λem)450 nm[1]
Molar Extinction Coefficient (ε)19,000 cm⁻¹M⁻¹[1]
Molecular Weight580.63 g/mol [1]
SolubilityDMSO, DMF[1]
Purity≥95%[1]
Spectrally Similar DyesAlexa Fluor® 350, DyLight® 350[1]

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of this compound to proteins and its subsequent use in immunofluorescence microscopy.

Protein Conjugation via EDC/NHS Chemistry

This protocol outlines the steps for covalently labeling a protein with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • This compound

  • Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS in Activation Buffer just before use (e.g., 10 mg/mL each).

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired molar excess of this compound with EDC and NHS in Activation Buffer. A common starting point is a 10- to 20-fold molar excess of the dye and coupling reagents to the protein.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group of the this compound.

  • Conjugation to the Protein:

    • Add the activated this compound mixture to the protein solution. The protein should be in a buffer free of primary amines (e.g., PBS).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30-60 minutes at room temperature to quench any unreacted NHS-activated dye.

  • Purification of the Conjugate:

    • Remove the unconjugated dye and reaction byproducts by passing the solution through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 345 nm (for AMCA).

Immunofluorescence Staining Protocol

This protocol describes the use of an this compound-labeled antibody for direct immunofluorescence staining of cells.

Materials:

  • This compound labeled primary antibody

  • Cells grown on coverslips or in a multi-well plate

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Mounting Medium

Procedure:

  • Cell Preparation:

    • Wash the cells twice with PBS.

    • Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • If the target protein is intracellular, incubate the cells with Permeabilization Buffer for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the this compound labeled primary antibody in Blocking Buffer to the predetermined optimal concentration.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three to five times with PBS, with each wash lasting 5 minutes, to remove unbound antibodies.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Visualize the fluorescence using a fluorescence microscope equipped with a filter set appropriate for AMCA (Excitation: ~350 nm, Emission: ~450 nm).

Visualization of Workflows

The following diagrams illustrate the key processes described in this guide.

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Protein cluster_purification Step 3: Purification A This compound C Activated AMCA-PEG4-NHS Ester A->C 15-30 min Room Temp B EDC + NHS in Activation Buffer B->C E Labeled Protein C->E 2 hrs RT or O/N 4°C D Protein (e.g., Antibody) D->E F Quenching (Tris or Glycine) E->F H Desalting Column or Dialysis F->H G Purified Labeled Protein H->G

Caption: Workflow for the conjugation of this compound to a protein.

G A Cell Seeding B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., 0.1% Triton X-100) B->C D Blocking (e.g., 1% BSA) C->D E Incubation with AMCA-labeled Antibody D->E F Washing E->F G Mounting F->G H Fluorescence Microscopy G->H

Caption: Experimental workflow for direct immunofluorescence using an AMCA-labeled antibody.

References

AMCA-PEG4-Acid for Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMCA-PEG4-Acid is a versatile bifunctional molecule designed for the fluorescent labeling of biomolecules. It incorporates the blue-emitting fluorophore, Aminomethylcoumarin Acetate (AMCA), a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of features makes it a valuable tool in a wide range of bioconjugation applications, from immunoassays and fluorescence microscopy to drug delivery and diagnostics.

The AMCA fluorophore offers a distinct spectral profile with excitation in the ultraviolet range and emission in the blue region of the visible spectrum, making it suitable for multiplexing with other common fluorophores. The PEG4 linker enhances the water solubility of the molecule and the resulting conjugate, which can reduce aggregation and improve biocompatibility.[1][2] Furthermore, the flexible PEG spacer minimizes steric hindrance between the fluorophore and the labeled biomolecule, helping to preserve the biological activity of the target. The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amines on proteins, peptides, antibodies, and other biomolecules through the formation of a stable amide bond.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation, and methods for the purification and characterization of the resulting conjugates.

Physicochemical Properties

A summary of the key quantitative data for this compound and its core fluorophore, AMCA, is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 580.63 g/mol [3]
Excitation Maximum (λex) 345 nm[3][4]
Emission Maximum (λem) 450 nm[3][4]
Molar Extinction Coefficient (ε) 19,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ) ~0.91 (for AMCA Acid)[5]
Solubility DMSO, DMF[3]

Experimental Protocols

Conjugation of this compound to Proteins/Antibodies via EDC/NHS Chemistry

This protocol describes the two-step activation of the carboxylic acid on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester, followed by conjugation to primary amines on a protein or antibody.

Materials:

  • This compound

  • Protein or antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns for purification

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

    • Prepare a stock solution of EDC (e.g., 10 mg/mL) in Activation Buffer immediately before use.

    • Prepare a stock solution of NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

    • Prepare the protein or antibody solution at a concentration of 1-10 mg/mL in Conjugation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound stock solution with a 1.5 to 2.5-fold molar excess of both EDC and NHS in Activation Buffer.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Protein/Antibody:

    • Add the activated this compound solution to the protein or antibody solution. The molar ratio of the labeling reagent to the protein can be varied to achieve the desired degree of labeling, typically starting with a 5- to 20-fold molar excess.

    • Adjust the pH of the reaction mixture to 7.2-8.0 with Conjugation Buffer if necessary.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30-60 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Conjugate:

    • Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

Labeling of Peptides with this compound using HATU

This protocol is suitable for labeling peptides, particularly during solid-phase peptide synthesis (SPPS) or in solution, using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Peptide with a free primary amine

  • HATU

  • Base (e.g., DIPEA - N,N-Diisopropylethylamine or triethylamine)

  • Anhydrous DMF

Procedure:

  • Reagent Preparation:

    • Dissolve the peptide in anhydrous DMF.

    • Prepare a stock solution of this compound in anhydrous DMF.

    • Prepare a stock solution of HATU in anhydrous DMF.

  • Coupling Reaction:

    • In a reaction vessel, combine the peptide solution with a 1.2 to 1.5-fold molar excess of this compound.

    • Add a 1.2 to 1.5-fold molar excess of HATU to the mixture.

    • Add a 2 to 3-fold molar excess of the base (e.g., DIPEA) to the reaction.

    • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by a suitable analytical technique (e.g., HPLC).

  • Purification of the Labeled Peptide:

    • The crude reaction mixture can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[6][7]

Characterization of this compound Conjugates

Determination of the Degree of Labeling (DOL)

The DOL, which represents the average number of fluorophore molecules conjugated to each biomolecule, can be determined using UV-Visible spectrophotometry.[8][9]

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of AMCA (~345 nm, A₃₄₅).

  • Calculate the concentration of the protein using the following formula:

    Protein Concentration (M) = [A₂₈₀ - (A₃₄₅ × CF₂₈₀)] / ε_protein

    Where:

    • CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (A₃₄₅ / A_max_dye).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye using the following formula:

    Dye Concentration (M) = A₃₄₅ / ε_dye

    Where:

    • ε_dye is the molar extinction coefficient of this compound at 345 nm (19,000 cm⁻¹M⁻¹).

  • Calculate the DOL:

    DOL = Dye Concentration / Protein Concentration

Mass Spectrometry

Mass spectrometry can be used to confirm the successful conjugation and to determine the heterogeneity of the labeled product. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can provide the molecular weight of the conjugate, allowing for the determination of the number of attached fluorophores.[1][10]

Visualization of Experimental Workflows

Bioconjugation Workflow

The general workflow for labeling a biomolecule with this compound is depicted below.

Bioconjugation_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_purification Purification & Characterization AMCA This compound Activation Activation of Carboxylic Acid AMCA->Activation Biomolecule Biomolecule (Protein/Peptide) Conjugation Amide Bond Formation Biomolecule->Conjugation Coupling_Agent Coupling Agent (EDC/NHS or HATU) Coupling_Agent->Activation Activation->Conjugation Purification Purification (e.g., HPLC, Desalting) Conjugation->Purification Characterization Characterization (UV-Vis, MS) Purification->Characterization Final_Product Fluorescently Labeled Biomolecule Characterization->Final_Product

Caption: General workflow for bioconjugation with this compound.

Fluorescence Polarization Immunoassay (FP-IA) Principle

This compound can be used to label a small molecule antigen or peptide (tracer) for use in a competitive fluorescence polarization immunoassay. The principle of this assay is illustrated below.

FP_IA_Principle cluster_low_analyte Low Analyte Concentration cluster_high_analyte High Analyte Concentration Antibody1 Antibody Complex1 Antibody-Tracer Complex Antibody1->Complex1 Tracer1 AMCA-Tracer Tracer1->Complex1 Result1 High Polarization Complex1->Result1 Antibody2 Antibody Complex2 Antibody-Analyte Complex Antibody2->Complex2 Analyte Unlabeled Analyte Analyte->Complex2 Tracer2 Free AMCA-Tracer Result2 Low Polarization Tracer2->Result2

References

A Technical Guide to AMCA-PEG4-Acid: Spectroscopic Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the fluorescent probe AMCA-PEG4-Acid, focusing on its core spectral properties, chemical characteristics, and practical applications in biological research and drug development. The inclusion of detailed experimental protocols and workflow visualizations aims to equip researchers with the necessary knowledge for the successful implementation of this versatile blue fluorescent dye in their work.

Core Properties of this compound

AMCA (7-amino-4-methylcoumarin-3-acetic acid) is a well-established blue fluorescent dye known for its high fluorescence quantum yield and resistance to photobleaching.[1][2] The addition of a four-unit polyethylene glycol (PEG) spacer with a terminal carboxylic acid (this compound) enhances its utility by increasing water solubility and providing a reactive handle for conjugation to biomolecules.[1][3] This modification helps to reduce aggregation of labeled molecules in aqueous solutions.[1] The desirable properties of AMCA dyes, including a relatively large Stokes shift, make them suitable for multicolor imaging applications with minimal spectral overlap with green fluorescent probes.[2][3]

Quantitative Data Summary

The key spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Excitation Maximum (λex) 345 nm[1][3]
Emission Maximum (λem) 450 nm[1][3]
Extinction Coefficient (ε) 19,000 cm⁻¹M⁻¹[1]
Molecular Weight 580.63 g/mol [1]
Solubility DMSO, DMF[1]

Experimental Protocols

The terminal carboxylic acid of this compound allows for its covalent conjugation to primary amines on target molecules, such as proteins, peptides, or amine-modified oligonucleotides. This is typically achieved through the use of carbodiimide chemistry, most commonly involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[4][5]

General Protocol for Protein Labeling with this compound

This protocol provides a general workflow for the covalent labeling of a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, MES, or HEPES)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0 for activation; 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5 for conjugation

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and sulfo-NHS in reaction buffer or water immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, mix this compound with a molar excess of EDC and sulfo-NHS in the activation buffer (MES buffer).

    • Incubate the reaction for 15-30 minutes at room temperature to form the more stable sulfo-NHS ester.[5]

  • Conjugation to the Protein:

    • Add the activated this compound solution to the protein solution in the conjugation buffer (PBS). A typical molar ratio of dye to protein is between 10:1 and 20:1, but this should be optimized.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution (Tris-HCl) to the reaction mixture to consume any unreacted sulfo-NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column.[6][7]

    • Alternatively, dialysis can be used to remove small molecule impurities.

    • Monitor the fractions for protein absorbance (at 280 nm) and AMCA fluorescence (excitation at ~345 nm, emission at ~450 nm) to collect the purified, labeled protein.

Visualizations

The following diagrams illustrate the chemical conjugation process and a typical experimental workflow for using this compound.

G Chemical Conjugation of this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product AMCA_Acid This compound (Carboxylic Acid) Activated_AMCA AMCA-PEG4-Sulfo-NHS Ester AMCA_Acid->Activated_AMCA + Activators Target Target Molecule (Primary Amine) Conjugate AMCA-PEG4-Labeled Molecule (Stable Amide Bond) Target->Conjugate Activators EDC + Sulfo-NHS Activated_AMCA->Conjugate

Caption: Chemical reaction pathway for labeling a target molecule with this compound.

G Experimental Workflow for Protein Labeling Start Start Prepare_Reagents Prepare Stock Solutions (this compound, EDC, Sulfo-NHS) Start->Prepare_Reagents Activate_Dye Activate this compound with EDC and Sulfo-NHS Prepare_Reagents->Activate_Dye Conjugate Incubate Activated Dye with Target Protein Activate_Dye->Conjugate Quench Quench Reaction with Tris Buffer Conjugate->Quench Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Quench->Purify Analyze Analyze Labeled Protein (Spectroscopy, etc.) Purify->Analyze

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of AMCA-PEG4-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the behavior of fluorescent labeling reagents in aqueous solutions is paramount for successful bioconjugation and assay development. This technical guide provides an in-depth look at the solubility characteristics of AMCA-PEG4-Acid, a popular blue fluorescent dye, in aqueous buffers.

This compound (7-amino-4-methylcoumarin-3-acetic acid with a 4-unit polyethylene glycol spacer) is widely utilized for its bright, stable fluorescence and its utility in labeling biomolecules. The inclusion of a hydrophilic PEG4 spacer is a key design feature intended to enhance its solubility in aqueous media, a critical factor for its application in biological systems.

Quantitative Solubility Data

While specific quantitative data on the solubility of this compound in various aqueous buffers remains limited in publicly available literature, the collective evidence strongly indicates that the PEGylation strategy significantly improves its water solubility compared to non-PEGylated analogs.[1][2][3] Generally, for bioconjugation applications, stock solutions are prepared in an organic solvent, which are then diluted into the final aqueous reaction buffer.

The following table summarizes the known solubility characteristics of this compound and related compounds.

Solvent/Buffer SystemSolubilityRemarks
Dimethylsulfoxide (DMSO)SolubleRecommended for preparing concentrated stock solutions.[4]
Dimethylformamide (DMF)SolubleAn alternative organic solvent for stock solution preparation.[4]
Aqueous Buffers (e.g., PBS)Qualitatively described as "water-soluble" or having "increased solubility"The hydrophilic PEG spacer imparts water solubility, reducing aggregation when stored in aqueous solutions.[4] For similar PEGylated dyes, solubilities of >1 mM in aqueous solutions have been reported.[2]

Experimental Protocol: Determination of Aqueous Solubility

The following is a generalized protocol for determining the aqueous solubility of this compound. This method is based on standard laboratory practices for solubility assessment of fluorescent compounds.

Objective: To determine the saturation solubility of this compound in a given aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Spectrophotometer or fluorometer

  • Calibrated pH meter

  • Micro-pipettes and tips

  • Analytical balance

Methodology:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh a small amount of this compound (e.g., 2 mg) and add it to a microcentrifuge tube.

    • Add a defined volume of the desired aqueous buffer (e.g., 1 mL) to the tube. This should create a suspension where the solid is in excess.

    • Prepare several replicate tubes.

  • Equilibration:

    • Tightly seal the tubes.

    • Place the tubes in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the suspensions for a set period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the tubes at a high speed (e.g., 14,000 x g) for a sufficient time (e.g., 15-30 minutes) to pellet all undissolved solid.

  • Quantification of Dissolved Compound:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Prepare a series of dilutions of the supernatant in the same aqueous buffer.

    • Measure the absorbance or fluorescence of the dilutions using a spectrophotometer or fluorometer at the appropriate wavelengths for AMCA (excitation max ~345 nm, emission max ~450 nm).

    • Create a standard curve using known concentrations of this compound dissolved in the same buffer (potentially with the aid of a small amount of a co-solvent like DMSO to ensure complete dissolution for the standards, with appropriate solvent controls).

    • Calculate the concentration of this compound in the undiluted supernatant based on the standard curve. This concentration represents the saturation solubility.

  • Data Analysis and Reporting:

    • Express the solubility in units such as mg/mL or mM.

    • Report the specific buffer conditions, including pH, ionic strength, and temperature.

Visualizing Experimental and Logical Workflows

To further aid researchers, the following diagrams illustrate key processes related to the use of this compound.

Solubility_Determination_Workflow prep Prepare Supersaturated Solution equil Equilibrate at Constant Temperature prep->equil Agitation sep Separate Solid and Liquid Phases equil->sep Centrifugation quant Quantify Solute in Supernatant sep->quant Spectroscopy/ Fluorometry result Determine Saturation Solubility quant->result

Workflow for determining the aqueous solubility of this compound.

Bioconjugation_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Analysis reagent_prep Dissolve this compound in Organic Solvent (e.g., DMSO) activation Activate Carboxylic Acid (e.g., with EDC/NHS) reagent_prep->activation buffer_prep Prepare Biomolecule in Aqueous Buffer (pH 7-8.5) conjugation Incubate Activated Dye with Biomolecule buffer_prep->conjugation activation->conjugation Add to biomolecule solution purification Purify Labeled Biomolecule (e.g., Dialysis, SEC) conjugation->purification analysis Analyze Conjugate (Spectroscopy, etc.) purification->analysis

A typical workflow for the bioconjugation of a primary amine-containing biomolecule with this compound.

References

AMCA-PEG4-Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of AMCA-PEG4-Acid, a blue fluorescent labeling reagent, for researchers, scientists, and drug development professionals. The document outlines its chemical properties, provides detailed experimental protocols for its use in antibody conjugation and immunofluorescence, and illustrates its application in studying cellular signaling pathways.

Core Compound Specifications

This compound is a versatile tool in biological research, combining the blue fluorescent properties of Aminomethylcoumarin (AMCA) with a hydrophilic 4-unit polyethylene glycol (PEG) spacer terminating in a carboxylic acid. This structure allows for covalent labeling of primary amines on target molecules, such as proteins and peptides, after activation of the carboxyl group. The PEG linker enhances water solubility and reduces steric hindrance, making it an ideal choice for a variety of labeling applications.

PropertyValue
Molecular Weight 580.63 g/mol
Chemical Formula C28H40N2O11
Excitation Maximum (λex) 345 nm
Emission Maximum (λem) 450 nm
Solubility DMSO, DMF

Experimental Protocols

Antibody Conjugation with this compound

This protocol details the steps for conjugating this compound to a primary antibody. The carboxylic acid group of this compound is first activated to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the antibody.

Materials:

  • This compound

  • Antibody (in amine-free buffer, e.g., PBS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

    • Add a 1.2-fold molar excess of both EDC and NHS to the this compound solution.

    • Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light. This will form the AMCA-PEG4-NHS ester.

  • Antibody Preparation:

    • Dissolve the antibody in the Reaction Buffer at a concentration of 2-5 mg/mL.

  • Conjugation Reaction:

    • Slowly add a 10 to 20-fold molar excess of the activated AMCA-PEG4-NHS ester solution to the antibody solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Purification of the Conjugate:

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody, which will typically be the first colored fractions to elute.

    • The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 345 nm (for the AMCA dye).

Immunofluorescence Staining with AMCA-Labeled Antibody

This protocol outlines the use of the AMCA-conjugated antibody for immunofluorescence microscopy.

Materials:

  • Cells cultured on coverslips

  • AMCA-conjugated primary antibody

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA in PBS

  • Mounting Medium

Procedure:

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% Paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the AMCA-conjugated primary antibody to its optimal working concentration in Blocking Buffer.

    • Incubate the cells with the diluted antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging:

    • Visualize the fluorescent signal using a fluorescence microscope with appropriate filters for the AMCA dye (Excitation ~350 nm, Emission ~450 nm).

Application in Signaling Pathway Analysis

Fluorescently labeled molecules are invaluable tools for studying cellular signaling pathways. For instance, a ligand for a G-protein coupled receptor (GPCR) can be labeled with this compound. The resulting fluorescent ligand can be used to visualize receptor localization, trafficking, and to quantify ligand-receptor binding, providing insights into the initial steps of a signaling cascade.

GPCR_Signaling_Workflow cluster_0 Ligand Preparation cluster_1 Cellular Assay cluster_2 Data Acquisition Ligand Ligand Conjugation Conjugation Ligand->Conjugation AMCA_PEG4_Acid This compound AMCA_PEG4_Acid->Conjugation Fluorescent_Ligand Fluorescent Ligand Conjugation->Fluorescent_Ligand Binding Binding Fluorescent_Ligand->Binding GPCR GPCR on Cell Surface GPCR->Binding Internalization Receptor Internalization Binding->Internalization Signaling_Cascade Downstream Signaling Binding->Signaling_Cascade Microscopy Fluorescence Microscopy Internalization->Microscopy Data_Analysis Image & Data Analysis Microscopy->Data_Analysis

Caption: Workflow for studying GPCR signaling using a fluorescently labeled ligand.

This diagram illustrates a common experimental workflow where this compound is first conjugated to a ligand of interest. This fluorescent ligand is then used in a cellular assay to bind to its target GPCR on the cell surface. The binding event can trigger downstream signaling cascades and receptor internalization, which can be visualized and quantified using fluorescence microscopy.

Antibody_Conjugation_Workflow Start Start Activate_Acid Activate this compound (EDC/NHS Chemistry) Start->Activate_Acid Prepare_Antibody Prepare Antibody (Amine-free buffer) Start->Prepare_Antibody Conjugation_Step Conjugation Reaction (Antibody + Activated AMCA) Activate_Acid->Conjugation_Step Prepare_Antibody->Conjugation_Step Purification Purification (Size-Exclusion Chromatography) Conjugation_Step->Purification Characterization Characterization (Spectrophotometry) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for antibody conjugation with this compound.

This flowchart outlines the key steps involved in the covalent labeling of an antibody with this compound. The process begins with the activation of the carboxylic acid on the dye, followed by the conjugation reaction with the antibody, and concludes with the purification and characterization of the final fluorescently labeled antibody.

The Pivotal Role of the PEG4 Linker in AMCA-PEG4-Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and fluorescence-based assays, the strategic selection of linkers is paramount to the success of experimental outcomes. This technical guide delves into the critical function of the tetraethylene glycol (PEG4) linker within the AMCA-PEG4-Acid molecule, a versatile tool for fluorescently labeling biomolecules. We will explore how this hydrophilic spacer arm enhances the utility of the 7-amino-4-methylcoumarin (AMCA) fluorophore, providing a comprehensive overview of its properties, applications, and the methodologies for its use.

Unveiling the Components: A Structural Overview

This compound is a heterobifunctional molecule comprised of three key components:

  • AMCA (7-amino-4-methylcoumarin): A blue fluorescent dye known for its relatively large Stokes shift and good photostability. It serves as the reporter molecule in various assays.

  • PEG4 Linker: A short, hydrophilic chain of four repeating ethylene glycol units. This component acts as a flexible spacer arm.

  • Terminal Carboxylic Acid: A reactive group that enables the covalent attachment of the molecule to primary amines on target biomolecules through the formation of a stable amide bond.

The strategic integration of these three components results in a reagent with enhanced properties for bioconjugation.

The Core Function of the PEG4 Linker

The inclusion of the PEG4 linker is not merely for spacing; it imparts several crucial advantages that address common challenges in bioconjugation and assay development.

Enhanced Aqueous Solubility

Unmodified coumarin dyes, including the parent AMCA molecule, often exhibit poor solubility in aqueous buffers, which can lead to aggregation and precipitation during conjugation reactions and subsequent assays. The hydrophilic nature of the PEG4 linker significantly improves the water solubility of the entire molecule. This enhanced solubility is critical for maintaining the stability of the labeled biomolecule in physiological buffers and preventing non-specific binding and aggregation, which can compromise assay results.

Reduction of Steric Hindrance

The PEG4 linker provides a flexible spacer arm of a defined length, which physically separates the bulky AMCA fluorophore from the target biomolecule. This separation minimizes steric hindrance, ensuring that the biological activity of the labeled protein, such as an antibody's binding affinity for its antigen, is not compromised.

Improved Pharmacokinetics and Reduced Immunogenicity

In the context of in vivo applications, such as with antibody-drug conjugates, PEGylation is a well-established strategy to improve the pharmacokinetic profile of a biotherapeutic. The hydrophilic PEG chain can shield the bioconjugate from proteolytic enzymes, leading to a longer circulation half-life. Furthermore, PEGylation can reduce the immunogenicity of the labeled molecule.

Quantitative Data and Physicochemical Properties

For effective experimental design, a clear understanding of the quantitative properties of this compound is essential. The table below summarizes key data for this compound and its non-PEGylated counterpart, AMCA-Acid, for comparison.

PropertyThis compoundAMCA-AcidReference
Molecular Weight 580.63 g/mol 233.22 g/mol [1]
Absorbance Max (λmax) 345 nm348 nm[1]
Emission Max (λem) 450 nm435 nm[1]
Molar Extinction Coefficient (ε) 19,000 cm-1M-117,400 L·mol-1·cm-1[1]
Solubility DMSO, DMFDMSO, DMF[1]

Experimental Protocols: A Step-by-Step Guide to Bioconjugation

The terminal carboxylic acid of this compound allows for its covalent attachment to primary amines (e.g., the side chain of lysine residues in proteins) through a two-step carbodiimide-mediated coupling reaction.

Materials
  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing biomolecule (e.g., antibody, peptide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

Protocol for Antibody Labeling
  • Prepare the Biomolecule: Dissolve the antibody to be labeled in the Coupling Buffer at a concentration of 2-10 mg/mL.

  • Prepare this compound: Dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Activate the Carboxylic Acid:

    • In a separate tube, dissolve a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

    • Add the desired amount of the this compound stock solution to the EDC/NHS mixture.

    • Incubate at room temperature for 15-30 minutes to form the reactive NHS ester.

  • Conjugation:

    • Add the activated AMCA-PEG4-NHS ester solution to the antibody solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unconjugated dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS. Collect the fractions containing the labeled antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and 345 nm (for AMCA concentration).

Visualizing the Workflow and Applications

The following diagrams illustrate the logical workflow of the bioconjugation process and a potential application in a G-protein coupled receptor (GPCR) signaling assay.

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Characterization AMCA_PEG4_Acid This compound Activated_Ester AMCA-PEG4-NHS Ester AMCA_PEG4_Acid->Activated_Ester EDC_NHS EDC + NHS EDC_NHS->Activated_Ester Labeled_Biomolecule AMCA-PEG4-Labeled Biomolecule Activated_Ester->Labeled_Biomolecule Biomolecule Amine-containing Biomolecule (e.g., Antibody) Biomolecule->Labeled_Biomolecule Purification Desalting Column Labeled_Biomolecule->Purification Characterization Spectrophotometry (DOL Calculation) Purification->Characterization

Caption: Bioconjugation workflow for labeling with this compound.

GPCR_Signaling_Assay Fluorescent_Ligand AMCA-PEG4-Ligand GPCR G-Protein Coupled Receptor (GPCR) Fluorescent_Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: GPCR signaling pathway initiated by a fluorescent ligand.

Conclusion

The PEG4 linker in this compound is a pivotal component that transforms a simple fluorophore into a highly effective tool for bioconjugation. Its ability to enhance aqueous solubility, reduce steric hindrance, and improve the overall stability and performance of the labeled biomolecule makes this compound an invaluable reagent for researchers and scientists in drug development and various life science disciplines. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this versatile fluorescent probe in a wide range of applications.

References

An In-depth Technical Guide to the Stability and Storage of AMCA-PEG4-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for AMCA-PEG4-Acid, a blue fluorescent dye commonly utilized in bioconjugation, immunofluorescence, and peptide synthesis. Understanding the stability profile of this reagent is critical for ensuring its performance, reproducibility of experiments, and the integrity of resulting data.

Core Concepts: Stability and Storage

This compound (7-amino-4-methylcoumarin-3-acetic acid conjugated to a polyethylene glycol linker) is a versatile tool in life sciences research. Its utility is underpinned by its chemical stability and fluorescent properties. However, like many complex organic molecules, its integrity can be compromised by improper handling and storage. The primary factors influencing its stability are temperature, light, and moisture.

Recommended Storage and Handling

Consistent recommendations from various suppliers underscore the importance of controlled storage to maintain the quality and performance of this compound.[1][2]

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Storage Temperature -20°C[1][2]Minimizes thermal degradation and preserves the chemical structure of both the AMCA fluorophore and the PEG linker.
Light Exposure Store in the dark.[3]The coumarin core of the AMCA dye is susceptible to photobleaching, which can lead to a loss of fluorescence.
Moisture Store in a desiccated environment.[3]The PEG linker is hygroscopic, and the carboxylic acid moiety can be susceptible to hydrolysis under certain conditions.
Shipping Ambient temperature for short durations (up to 3 weeks) is generally acceptable.[1][2][3]The solid form of the compound exhibits reasonable stability for short-term transit.
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][4][2][5]For experimental use, stock solutions should be prepared in these solvents. Aqueous solubility is enhanced by the hydrophilic PEG spacer.[5]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the public domain, based on the chemical nature of its components (a coumarin derivative and a PEG linker), potential degradation mechanisms can be inferred.

  • Photodegradation: The AMCA (aminomethylcoumarin) fluorophore, like many fluorescent dyes, is susceptible to photobleaching upon prolonged exposure to light. This process involves irreversible photochemical reactions that destroy the conjugated system responsible for fluorescence.

  • Hydrolysis: The ester linkages, if any are present in variants of the molecule, and potentially the amide bonds formed during conjugation reactions, can be susceptible to hydrolysis, especially at extreme pH values. The PEG chain itself is generally stable against hydrolysis.

  • Oxidation: The polyethylene glycol (PEG) linker can be susceptible to oxidative degradation, particularly at elevated temperatures and in the presence of transition metal ions. This can lead to chain scission and the formation of various byproducts.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound, particularly for long-term studies or when using older batches of the reagent, performing stability assessments is recommended. The following are generalized protocols that can be adapted for this purpose.

4.1 Protocol for Assessing Thermal Stability

  • Sample Preparation: Prepare multiple aliquots of this compound in a suitable solvent (e.g., DMSO).

  • Incubation: Store the aliquots at various temperatures (e.g., -20°C, 4°C, room temperature, and an elevated temperature such as 40°C) for defined periods (e.g., 1, 2, 4, and 8 weeks).

  • Analysis: At each time point, analyze the samples using the following techniques:

    • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to assess the purity of the compound. A decrease in the area of the main peak and the appearance of new peaks would indicate degradation.

    • Fluorospectrometry: Measure the fluorescence excitation and emission spectra. A decrease in fluorescence intensity would indicate degradation of the fluorophore.

  • Data Presentation: Tabulate the percentage of remaining intact this compound (based on HPLC peak area) and the relative fluorescence intensity at each temperature and time point.

4.2 Protocol for Assessing Photostability

  • Sample Preparation: Prepare solutions of this compound in a quartz cuvette.

  • Light Exposure: Expose the samples to a controlled light source (e.g., a xenon lamp with appropriate filters to simulate daylight) for varying durations. A control sample should be kept in the dark.

  • Analysis: At regular intervals, measure the absorbance and fluorescence spectra of the exposed and control samples.

  • Data Presentation: Plot the percentage of remaining absorbance and fluorescence intensity as a function of light exposure time.

Workflow for Handling, Storage, and Stability Testing

The following diagram illustrates a logical workflow for the proper management of this compound in a research setting.

G Workflow for this compound Handling and Stability Assessment cluster_receiving Receiving and Initial Storage cluster_usage Experimental Use cluster_stability Stability Assessment (Optional but Recommended) receive Receive Shipment inspect Inspect for Integrity receive->inspect store Store at -20°C, Desiccated, Dark inspect->store retrieve Retrieve from Storage store->retrieve aliquot Aliquot for Testing store->aliquot equilibrate Equilibrate to Room Temp retrieve->equilibrate dissolve Dissolve in Anhydrous DMSO/DMF equilibrate->dissolve use Use in Experiment dissolve->use stress Apply Stress Conditions (Temp, Light, pH) aliquot->stress analyze Analyze via HPLC, Fluorospectrometry stress->analyze evaluate Evaluate Data and Determine Shelf-Life analyze->evaluate evaluate->store Update Storage Recs.

Caption: A logical workflow for the handling, storage, and stability assessment of this compound.

Conclusion

The stability of this compound is paramount for its effective use in sensitive biological assays. Adherence to the recommended storage conditions of -20°C in a dark, desiccated environment is the most critical factor in preserving its integrity. For applications requiring a high degree of reproducibility and for long-term studies, in-house stability testing using the outlined protocols is a valuable practice. This ensures that the performance of this fluorescent reagent remains consistent, leading to reliable and accurate experimental outcomes.

References

A Technical Guide to the Chemical Reactivity of the Carboxylic Acid Group on AMCA-PEG4-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical properties and reactivity of the terminal carboxylic acid group on the AMCA-PEG4-Acid molecule. This compound is a fluorescent labeling reagent that combines the blue fluorescent dye AMCA (Aminomethylcoumarin Acetate) with a hydrophilic 4-unit polyethylene glycol (PEG) spacer, terminating in a reactive carboxylic acid. This terminal group is the primary site for covalent attachment to a variety of biomolecules, making it a crucial component in the development of bioconjugates, diagnostics, and targeted therapeutics. The hydrophilic PEG spacer enhances solubility in aqueous media and reduces aggregation of the labeled molecule.[1][2][3]

Core Chemical Properties and Reactivity

The terminal carboxylic acid (-COOH) on the PEG linker is a weak acid that is central to the molecule's utility in bioconjugation. Its reactivity is primarily governed by the electrophilicity of the carbonyl carbon. Direct reaction with nucleophiles like primary amines is generally inefficient due to the competing acid-base reaction, which forms a stable carboxylate salt.[4][5] Therefore, the carboxylic acid must first be "activated" to a better leaving group to facilitate nucleophilic acyl substitution.

The typical pKa of a terminal carboxylic acid on a PEG linker is in the range of 4-5.[6] This means that under physiological or slightly basic conditions, the group will be deprotonated to its carboxylate form (-COO⁻). Activation is most efficient at a pH slightly below the pKa, typically between pH 4.5 and 7.2.[7][8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and its reactivity.

ParameterValueReference
Molecular Formula C28H40N2O11[1]
Molecular Weight 580.63 g/mol [1][2]
AMCA Excitation Maximum ~345 nm[1][2]
AMCA Emission Maximum ~450 nm[1][2]
Typical pKa of PEG Carboxylic Acid ~4-5[6]
Optimal pH for EDC/NHS Activation 4.5 - 7.2[7][8]
Optimal pH for NHS Ester Reaction with Amines 7.0 - 8.0[7][9]

Key Conjugation Reactions

The two primary conjugation reactions involving the carboxylic acid group of this compound are amide bond formation and ester formation.

Amide Bond Formation

The most common application for this compound is its conjugation to primary amines (-NH2), found in proteins (e.g., the side chain of lysine residues) and amine-modified oligonucleotides, to form a stable amide bond.[1][6][10] This reaction requires a coupling agent to activate the carboxylic acid.

Activation Mechanism: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are widely used activating agents.[5][11] EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[5] This intermediate is susceptible to hydrolysis, which can be minimized by including N-hydroxysuccinimide (NHS) in the reaction. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This two-step, one-pot reaction enhances coupling efficiency and allows for a more controlled reaction with the target amine.[7][8][9] Other activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be used.[10][12]

Amide_Bond_Formation CarboxylicAcid AMCA-PEG4-COOH ActivatedIntermediate O-Acylisourea Intermediate CarboxylicAcid->ActivatedIntermediate + EDC NHSEster AMCA-PEG4-NHS Ester ActivatedIntermediate->NHSEster + NHS AmideConjugate AMCA-PEG4-CONH-R (Stable Amide Bond) NHSEster->AmideConjugate + R-NH₂ (pH 7-8) PrimaryAmine R-NH₂ (e.g., Protein) PrimaryAmine->AmideConjugate

Workflow for EDC/NHS-mediated amide bond formation.
Ester Formation

The carboxylic acid group can also react with alcohols (R-OH) to form an ester linkage. This reaction is typically catalyzed by an acid or requires activation with a coupling reagent like dicyclohexylcarbodiimide (DCC).[6] Ester bonds are generally more susceptible to hydrolysis than amide bonds, which can be a consideration for the long-term stability of the conjugate.

Ester_Formation CarboxylicAcid AMCA-PEG4-COOH ActivatedEster Activated Intermediate CarboxylicAcid->ActivatedEster + DCC EsterConjugate AMCA-PEG4-COOR (Ester Bond) ActivatedEster->EsterConjugate Alcohol R-OH Alcohol->EsterConjugate

General pathway for DCC-mediated ester formation.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Primary Amine

This protocol describes a general two-step, one-pot procedure for labeling a protein with this compound using EDC and NHS.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Amine-containing molecule (e.g., protein)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8]

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[7][8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before opening vials.

    • Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMSO or DMF. For example, prepare 10 mg/mL solutions. Note: EDC is moisture-sensitive; prepare fresh or use from a desiccated single-use aliquot.

  • Activation of this compound:

    • Dissolve the desired amount of this compound in Activation Buffer.

    • Add a molar excess (typically 1.5-2 fold) of both EDC and NHS to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.[8]

  • Conjugation to the Amine:

    • Prepare the amine-containing molecule (e.g., protein) in the Conjugation Buffer. The buffer must be free of primary amines (e.g., Tris or glycine).[7]

    • Immediately add the freshly activated AMCA-PEG4-NHS ester solution to the protein solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Hydroxylamine is effective at hydrolyzing unreacted NHS esters.[8]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted labeling reagent and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

Protocol 2: General Esterification using DCC

This protocol outlines a general method for forming an ester bond between this compound and an alcohol.

Materials:

  • This compound

  • Alcohol-containing molecule

  • DCC (N,N'-dicyclohexylcarbodiimide)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or THF)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Preparation:

    • Ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Dissolve this compound and a slight molar excess of the alcohol in the anhydrous solvent.

  • Reaction:

    • Add 1.1 to 1.5 molar equivalents of DCC to the solution.

    • Stir the reaction at room temperature. The reaction progress can be monitored by the formation of a white precipitate, dicyclohexylurea (DCU), a byproduct of the DCC coupling.[13]

    • The reaction is typically complete within 12-24 hours.[13]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • The filtrate can then be concentrated under reduced pressure.

    • Purify the resulting ester product using column chromatography or another appropriate technique to remove unreacted starting materials.

Molecule_Components cluster_AMCA AMCA Moiety cluster_PEG PEG Linker cluster_Acid Reactive Group AMCA 7-Amino-4-methylcoumarin (Fluorophore) PEG4 4-Unit Polyethylene Glycol (Hydrophilic Spacer) AMCA->PEG4 - Linkage - COOH Carboxylic Acid (-COOH) PEG4->COOH - Linkage -

Logical components of the this compound molecule.

This guide provides the foundational knowledge for effectively utilizing the carboxylic acid group of this compound in various bioconjugation strategies. The versatility of this functional group, combined with the favorable properties of the AMCA fluorophore and PEG spacer, makes this reagent a powerful tool for researchers in life sciences and drug development.

References

The Photobleaching Resistance of AMCA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethylcoumarin acetate (AMCA) is a blue-emitting fluorophore widely utilized in fluorescence microscopy, immunofluorescence, and other fluorescence-based assays. Its popularity stems from a combination of desirable spectral properties, including a large Stokes shift and a narrow emission spectrum, which minimizes crosstalk with other fluorophores in multi-labeling experiments. A key attribute often cited for AMCA is its high resistance to photobleaching, the irreversible photo-induced destruction of a fluorophore that leads to a loss of fluorescence. This technical guide provides an in-depth analysis of the photobleaching resistance of AMCA, presenting available quantitative data, detailed experimental protocols for its assessment, and a visual representation of the experimental workflow.

Core Photophysical Properties of AMCA

A foundational understanding of AMCA's spectral characteristics is essential before delving into its photostability. These properties dictate the experimental setup for both its use and the assessment of its photobleaching.

PropertyValueReference
Excitation Maximum (λex)~345-350 nm[1]
Emission Maximum (λem)~440-450 nm[1]
Molar Extinction Coefficient (ε)~19,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φf)~0.5 - 0.7

Quantitative Analysis of Photobleaching Resistance

It is important to note that the rate of photobleaching is highly dependent on the experimental conditions, including the intensity and wavelength of the excitation light, the numerical aperture of the objective, the local environment of the fluorophore (e.g., mounting medium, presence of oxygen scavengers), and the imaging modality (e.g., widefield, confocal, or multiphoton microscopy). Therefore, direct comparison of photostability data between different studies should be approached with caution.

Experimental Protocols for Assessing Photobleaching Resistance

To quantitatively assess the photobleaching resistance of AMCA and compare it to other fluorophores, a standardized experimental protocol is crucial. Below are detailed methodologies for both solution-based and microscopy-based photobleaching experiments.

Protocol 1: Solution-Based Photobleaching Assay using a Fluorometer

This protocol measures the bulk photobleaching of a fluorophore solution under continuous illumination.

1. Materials:

  • AMCA-conjugate (e.g., AMCA-labeled antibody or dextran)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Quartz cuvette
  • Spectrofluorometer with a time-scan mode and a stable light source (e.g., Xenon arc lamp)
  • Magnetic stirrer and stir bar

2. Procedure:

  • Prepare a solution of the AMCA-conjugate in PBS at a concentration that yields an absorbance of approximately 0.05 at the excitation maximum (~350 nm) in a 1 cm path length cuvette. This low concentration helps to minimize inner filter effects.
  • Transfer the solution to the quartz cuvette and place it in the sample holder of the spectrofluorometer. Add a small stir bar to the cuvette.
  • Set the excitation wavelength to the maximum absorbance of AMCA (~350 nm) and the emission wavelength to its maximum emission (~445 nm).
  • Set the excitation and emission slit widths to achieve a sufficient signal-to-noise ratio.
  • Enable continuous stirring to ensure a homogeneous solution and to minimize the effects of localized heating.
  • Initiate a time-scan measurement, recording the fluorescence intensity at fixed time intervals (e.g., every 10 seconds) for an extended period (e.g., 30-60 minutes or until the fluorescence has significantly decayed). The shutter should remain open throughout the measurement to ensure continuous illumination.
  • Repeat the measurement with a blank sample (PBS only) to determine the background signal.
  • (Optional) Repeat the experiment with other fluorophores for a direct comparison under identical conditions.

3. Data Analysis:

  • Subtract the background fluorescence from the AMCA fluorescence decay curve.
  • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
  • Plot the normalized fluorescence intensity as a function of time.
  • The photobleaching rate can be quantified by fitting the decay curve to an exponential function (single or double exponential) to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence to decay to 1/e of its initial value. The half-life (t₁/₂) can be calculated as ln(2) * τ.

Protocol 2: Microscopy-Based Photobleaching Assay

This protocol assesses the photobleaching of a fluorophore in a more biologically relevant context, such as on a microscope slide.

1. Materials:

  • AMCA-labeled sample (e.g., fixed cells stained with an AMCA-conjugated antibody)
  • Mounting medium (with and without antifade reagents for comparison)
  • Microscope slides and coverslips
  • Fluorescence microscope (widefield or confocal) equipped with a suitable filter set for AMCA (e.g., DAPI filter set) and a camera.
  • Image analysis software (e.g., ImageJ/Fiji)

2. Procedure:

  • Prepare the AMCA-labeled sample on a microscope slide with the desired mounting medium and seal the coverslip.
  • Place the slide on the microscope stage and locate a region of interest (ROI) with clear and uniform fluorescence.
  • Set the microscope parameters:
  • Objective: Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.
  • Excitation: Use a stable light source (e.g., mercury arc lamp or LED) and select the appropriate excitation filter for AMCA.
  • Exposure Time and Illumination Intensity: Adjust the exposure time and illumination intensity to obtain a good signal-to-noise ratio without saturating the detector. Keep these parameters constant throughout the experiment.
  • Acquire a time-lapse series of images of the ROI. Continuously illuminate the sample and capture images at regular intervals (e.g., every 5 seconds) for a duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).
  • Acquire an image of a background region (an area with no fluorescent sample) using the same settings.

3. Data Analysis:

  • Open the time-lapse image series in an image analysis software.
  • Define an ROI within the fluorescently labeled structure.
  • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
  • Measure the mean intensity of the background region and subtract it from the ROI intensity at each time point.
  • Normalize the background-corrected intensity values to the intensity of the first frame.
  • Plot the normalized fluorescence intensity as a function of time.
  • As in the solution-based assay, the photobleaching rate can be determined by fitting the decay curve to an exponential function to calculate the photobleaching lifetime or half-life.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the photobleaching resistance of a fluorophore using a microscopy-based approach.

Photobleaching_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis cluster_output Output Sample Prepare Fluorescently Labeled Sample Mount Mount Sample on Slide Sample->Mount Microscope Place on Microscope Stage Mount->Microscope ROI Select Region of Interest (ROI) Microscope->ROI Settings Set Imaging Parameters (Excitation, Exposure) ROI->Settings Timelapse Acquire Time-Lapse Image Series Settings->Timelapse Measure Measure Mean Intensity in ROI Timelapse->Measure Background Background Subtraction Measure->Background Normalize Normalize to Initial Intensity Background->Normalize Plot Plot Intensity vs. Time Normalize->Plot Fit Fit Decay Curve & Calculate Rate Plot->Fit Result Photobleaching Rate/ Half-life Fit->Result

Workflow for assessing fluorophore photobleaching resistance.

Conclusion

AMCA is a valuable blue fluorophore that exhibits robust photostability, making it a reliable choice for various fluorescence-based applications. While direct quantitative measures of its photobleaching quantum yield are not extensively documented, comparative studies demonstrate its superior performance over more photolabile dyes like fluorescein. For researchers and drug development professionals requiring precise characterization of fluorophore stability, the detailed protocols provided in this guide offer a standardized approach to quantitatively assess the photobleaching resistance of AMCA and other fluorophores under specific experimental conditions. The implementation of such standardized protocols is essential for generating reproducible and comparable data across different studies and laboratories.

References

A Technical Guide to the Quantum Yield of AMCA-PEG4-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the photophysical properties, specifically the fluorescence quantum yield, of AMCA-PEG4-Acid. It includes a detailed experimental protocol for its determination and illustrates its application in biological research. AMCA (7-Amino-4-methylcoumarin-3-acetic acid) is a widely utilized blue fluorescent dye, valued for its high fluorescence intensity, significant Stokes shift, and good photostability[1][2][3]. The addition of a 4-unit polyethylene glycol (PEG) spacer with a terminal carboxylic acid (PEG4-Acid) enhances water solubility and provides a reactive handle for conjugation to biomolecules, such as proteins, peptides, and amine-modified oligonucleotides, with minimal impact on the core fluorophore's spectral properties[4][5].

Photophysical Properties of AMCA

The quantitative photophysical data for the AMCA fluorophore are crucial for its application in quantitative assays and imaging. The properties listed below are for the parent fluorophore, AMCA Acid, and are considered a close approximation for the this compound derivative.

ParameterValueReference
Excitation Maximum (λex) ~345-350 nm[2][6]
Emission Maximum (λem) ~450 nm[2][6]
Fluorescence Quantum Yield (Φf) 0.91[1]
Key Features Large Stokes shift, high photostability, pH-independent fluorescence (pH 4-10)[1][2]

Experimental Protocol: Relative Quantum Yield Determination

The fluorescence quantum yield (Φf) represents the efficiency of the conversion of absorbed photons into emitted photons[7][8][9]. The most common and reliable method for determining the Φf of a fluorescent compound is the comparative method, which involves using a well-characterized fluorescence standard with a known quantum yield[10].

Objective: To determine the fluorescence quantum yield of this compound (Sample) relative to a known standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).

Materials:

  • This compound

  • Fluorescence Standard (e.g., Quinine Sulfate)

  • High-purity solvent (e.g., Phosphate-Buffered Saline for biological applications, or an appropriate organic solvent)

  • UV-Vis Spectrophotometer

  • Calibrated Spectrofluorometer

  • 10 mm path length quartz cuvettes (one for absorbance, one for fluorescence)

Methodology:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of both the this compound sample and the fluorescence standard in the chosen solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of five dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is within the range of 0.01 to 0.1 to minimize inner filter effects[10].

  • Absorbance Measurement:

    • Record a baseline absorbance spectrum of the solvent using the UV-Vis spectrophotometer.

    • For each dilution of the sample and the standard, record the absorbance spectrum.

    • Note the absorbance value at the chosen excitation wavelength (e.g., 350 nm).

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer (e.g., 350 nm).

    • Record the fluorescence emission spectrum for each of the prepared dilutions of the sample and the standard. The emission range should cover the entire fluorescence profile (e.g., 370 nm to 600 nm).

    • Record the spectrum for a solvent-only blank.

  • Data Analysis:

    • Subtract the solvent's blank spectrum from each of the recorded fluorescence spectra.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for both data sets. The resulting plots should be linear with a high correlation coefficient (R² > 0.99) and pass through the origin[10].

  • Quantum Yield Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation[9]:

    ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

    Where:

    • ΦST is the known quantum yield of the standard.

    • GradX and GradST are the gradients (slopes) from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used for both, this term cancels out (η2X / η2ST = 1).

Visualizations

The following diagrams illustrate the experimental workflow for quantum yield determination and a conceptual application of AMCA-labeled molecules in research.

G prep Prepare Dilutions (Sample & Standard) abs Measure Absorbance (UV-Vis Spectrophotometer) prep->abs fluor Measure Fluorescence (Spectrofluorometer) prep->fluor plot Plot: Intensity vs. Absorbance abs->plot integrate Integrate Fluorescence Intensity fluor->integrate integrate->plot calc Calculate Quantum Yield (Φf) plot->calc

Caption: Workflow for relative fluorescence quantum yield determination.

G cluster_0 Cell Membrane receptor Membrane Receptor cascade Downstream Signaling Cascade receptor->cascade ligand AMCA-Labeled Ligand ligand->receptor Binding & Visualization response Cellular Response cascade->response

Caption: Application of an AMCA-labeled molecule in signaling pathway analysis.

References

A Technical Guide to the Benefits of Hydrophilic Spacers in Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precision and reliability of fluorescent labeling are paramount. The choice of fluorophore and its conjugation strategy can significantly impact experimental outcomes. A critical but often overlooked component of this strategy is the spacer arm that links the fluorescent dye to the target biomolecule. This guide provides an in-depth look at the advantages of incorporating hydrophilic spacers, such as Polyethylene Glycol (PEG), into fluorescent labeling workflows. These spacers are instrumental in overcoming common challenges like steric hindrance, poor solubility, and non-specific binding, ultimately leading to more robust and reproducible results.

Core Benefits of Hydrophilic Spacers

Hydrophilic spacers are flexible, water-soluble chemical structures that introduce a defined distance between the fluorescent dye and the labeled molecule. Their unique properties confer several significant advantages in fluorescent labeling applications.

  • Improved Solubility and Stability : Many organic fluorescent dyes are inherently hydrophobic. When conjugated to biomolecules, particularly at high labeling densities, they can induce aggregation and precipitation of the conjugate, especially during storage[1][2]. Hydrophilic spacers, being highly water-soluble, counteract this effect. By cloaking the hydrophobic dye and the overall conjugate in a hydrated shell, they significantly enhance the water solubility of the final product, preventing aggregation and improving the stability of the labeled biomolecule[1][3].

  • Reduction of Non-Specific Binding : Non-specific binding, often driven by hydrophobic or electrostatic interactions, is a major source of background noise in fluorescence-based assays[4][5]. Hydrophobic dyes can non-specifically adhere to surfaces like microplates, glass slides, or other proteins, leading to high background signals and reduced assay sensitivity[4]. The introduction of a hydrophilic spacer minimizes these unwanted interactions. The spacer's water-loving nature reduces the conjugate's propensity to bind non-specifically to hydrophobic surfaces, thereby increasing the signal-to-noise ratio[6][7][8].

  • Minimized Steric Hindrance : Fluorescent dyes can be bulky molecules. When a dye is attached directly to a biomolecule, it can physically obstruct the molecule's active or binding sites[9]. This "steric hindrance" can impair the biological function of the labeled molecule, for instance, by preventing an antibody from binding to its antigen or an enzyme from interacting with its substrate[2]. A spacer arm extends the fluorophore away from the biomolecule, providing the necessary clearance to maintain its native conformation and function[2][7].

  • Reduced Fluorescence Quenching : When multiple fluorophores are conjugated in close proximity to each other or to certain amino acid residues (like tryptophan) on a protein, their fluorescence can be quenched, leading to a weaker signal[8][10]. Hydrophilic spacers increase the distance between the dye and the biomolecule and between adjacent dyes on the same molecule. This separation minimizes self-quenching and interactions with the protein that can dampen the fluorescent signal, resulting in brighter, more stable fluorescence[10][11].

Quantitative Data on Performance Improvement

The inclusion of hydrophilic spacers provides measurable improvements in assay performance. The following tables summarize quantitative data from studies demonstrating these benefits.

Table 1: Reduction of Non-Specific Binding

Spacer TypeSystemAnalyteReduction in Non-Specific BindingReference
Tartaric Acid DerivativeAffinity Chromatography (TOYOPEARL resin)Tubulin~65%[12]
Tartaric Acid DerivativeAffinity Chromatography (TOYOPEARL resin)Actin~90%[12]
Tetraglycyl LinkerReceptor Binding AssayFluorescein-labeled PharmacophoreSignificant reduction compared to no linker[7]
5 kDa PEGCell-based Assay (FACS)Fluorochrome-labeled Peptide ProbesReduced non-specific interactions with cells[8]

Table 2: Enhancement of Fluorescence Properties

Spacer/ModificationSystemMetricObservationReference
6S-IDCC (highly hydrophilic dye)Antibody Conjugate (ctx)Fluorescence Quantum Yield (Φf)Φf of 0.29, comparable to Cy5.5 but with reduced aggregation[11]
PEG SpacerFluorescent ProbesFluorescenceSuperior brightness, no self-quenching, and high photostability[10]
PEG SpacerPeptide ProbesSelf-QuenchingPEGylation blocked interactions leading to self-quenching[8]

Logical Framework: How Hydrophilic Spacers Enhance Labeling

The diagram below illustrates the causal relationship between the properties of hydrophilic spacers and the resulting improvements in experimental outcomes.

G cluster_properties Spacer Properties cluster_benefits Core Benefits cluster_outcomes Experimental Outcomes prop1 Hydrophilicity benefit1 Improved Solubility & Stability prop1->benefit1 benefit2 Reduced Non-Specific Binding prop1->benefit2 prop2 Flexibility & Length benefit3 Reduced Steric Hindrance prop2->benefit3 benefit4 Minimized Quenching prop2->benefit4 outcome4 Improved Assay Reproducibility benefit1->outcome4 outcome1 Higher Signal-to-Noise Ratio benefit2->outcome1 outcome2 Preserved Biological Activity benefit3->outcome2 outcome3 Brighter, More Stable Signal benefit4->outcome3 outcome1->outcome4 outcome2->outcome4 outcome3->outcome4

Caption: Logical flow from spacer properties to improved experimental outcomes.

Visualization of Steric Hindrance Reduction

The following diagram visually contrasts the binding of an antibody to its target antigen with and without a hydrophilic spacer, illustrating the concept of steric hindrance.

StericHindrance cluster_no_spacer Without Hydrophilic Spacer cluster_with_spacer With Hydrophilic Spacer Ab1 Antibody Dye1 Dye Ab1->Dye1 Clash Steric Hindrance! Antigen1 Antigen Clash->Antigen1 X Ab2 Antibody Spacer2 Spacer Ab2->Spacer2 Antigen2 Antigen Ab2->Antigen2 Dye2 Dye Spacer2->Dye2 Success Successful Binding Workflow start Start: Purified Antibody prep_ab 1. Prepare Antibody (2-5 mg/mL in pH 8.3 buffer) start->prep_ab react 4. Mix & Incubate (1-2 hours, RT, dark) prep_ab->react prep_dye 2. Prepare Dye Stock (10 mg/mL in DMSO) calc 3. Calculate Molar Ratio (e.g., 10:1 dye:Ab) prep_dye->calc calc->react quench 5. Quench Reaction (Add 1M Tris-HCl) react->quench purify 6. Purify Conjugate (Size-Exclusion Chromatography) quench->purify end End: Purified, Labeled Antibody purify->end

References

Methodological & Application

AMCA-PEG4-Acid Antibody Labeling: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol for the Conjugation of AMCA-PEG4-Acid to Antibodies for Use in Immunofluorescence and Cell Signaling Studies

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the covalent labeling of antibodies with the blue fluorescent dye, this compound. The protocol details the necessary steps from antibody preparation to the final purification and quality control of the conjugate. Additionally, this guide presents an application of the labeled antibody in the context of immunofluorescence analysis of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

AMCA (7-amino-4-methylcoumarin-3-acetic acid) is a bright and photostable blue fluorescent dye widely used in multicolor imaging applications due to its minimal spectral overlap with green and red fluorophores.[1] The PEG4 (polyethylene glycol) linker enhances the water solubility of the dye and the resulting conjugate, minimizing aggregation. This protocol utilizes a two-step carbodiimide crosslinking chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of this compound for efficient reaction with primary amines on the antibody.

Quantitative Data Summary

Successful antibody conjugation is dependent on several factors including the molar ratio of dye to antibody, reaction time, and purification method. The following tables summarize key quantitative parameters for consideration during the labeling process.

ParameterValue/RangeReference
AMCA Molar Extinction Coefficient (at ~350 nm) 19,000 cm⁻¹M⁻¹[2]
AMCA Molar Extinction Coefficient (at 280 nm) 8,290 cm⁻¹M⁻¹[2]
Correction Factor (A₂₈₀/A₃₅₀) ~0.436Calculated from[2]
Recommended Molar Excess of Dye to Antibody 8x to 20x[1][3]
Optimal Degree of Labeling (DOL) 2 - 10[4]
Typical Antibody Recovery (Spin Column) >80%[5]
Typical Signal-to-Noise Ratio (Confocal Microscopy) 15 - >30 (High Quality)[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the labeling and application of this compound conjugated antibodies.

Antibody Preparation

Objective: To prepare the antibody for conjugation by removing any interfering substances.

Materials:

  • Antibody of interest (e.g., anti-EGFR) in a buffer free of primary amines (e.g., Tris, glycine) and stabilizers (e.g., BSA).

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Spin Desalting Columns (e.g., 40K MWCO)

  • Microcentrifuge

Procedure:

  • If the antibody solution contains interfering substances, perform a buffer exchange into PBS using a spin desalting column according to the manufacturer's instructions.

  • Determine the concentration of the purified antibody using a spectrophotometer by measuring the absorbance at 280 nm. For a typical IgG, the extinction coefficient is approximately 210,000 M⁻¹cm⁻¹.[4]

  • Adjust the antibody concentration to 1-10 mg/mL in PBS.[1][3]

This compound Activation and Antibody Conjugation

Objective: To activate the carboxylic acid of this compound and covalently link it to the antibody.

Materials:

  • Prepared antibody solution

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Reaction tubes

  • Vortex mixer

  • Rotator or shaker

Procedure:

  • Equilibrate all reagents to room temperature before use.

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

  • In a separate tube, prepare a fresh 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in Activation Buffer.

  • In a reaction tube, combine a 10-20 fold molar excess of the this compound stock solution with the appropriate volume of Activation Buffer.

  • Add a 1.5-fold molar excess of EDC and NHS (relative to the this compound) to the this compound solution.

  • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Immediately add the activated this compound mixture to the prepared antibody solution in Conjugation Buffer. The final pH of the reaction mixture should be between 7.2 and 7.5.

  • Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

Purification of the Labeled Antibody

Objective: To remove unconjugated dye and other reaction components from the labeled antibody.

Materials:

  • Quenched conjugation reaction mixture

  • Spin Desalting Columns (e.g., 40K MWCO)

  • PBS, pH 7.2-7.4

  • Microcentrifuge

  • Collection tubes

Procedure:

  • Equilibrate a spin desalting column by washing with PBS according to the manufacturer's protocol.

  • Apply the quenched reaction mixture to the center of the resin bed in the spin column.

  • Centrifuge the column according to the manufacturer's instructions to collect the purified, labeled antibody.

  • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Quality Control: Determination of Degree of Labeling (DOL)

Objective: To calculate the average number of dye molecules conjugated to each antibody molecule.

Materials:

  • Purified, labeled antibody solution

  • Spectrophotometer

  • Quartz cuvette

Procedure:

  • Measure the absorbance of the labeled antibody solution at 280 nm (A₂₈₀) and at the absorbance maximum of AMCA (~350 nm, A₃₅₀).

  • Calculate the concentration of the antibody and the dye using the following formulas:

    • Antibody Concentration (M) = [A₂₈₀ - (A₃₅₀ x Correction Factor)] / ε_antibody

      • Where the Correction Factor for AMCA is approximately 0.436.[2]

      • ε_antibody is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[4]

    • Dye Concentration (M) = A₃₅₀ / ε_dye

      • Where ε_dye is the molar extinction coefficient of AMCA at 350 nm (19,000 M⁻¹cm⁻¹).[2]

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Antibody Concentration (M)

Visualizations

Experimental Workflow

Antibody_Labeling_Workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification_qc Purification & QC cluster_application Application antibody_prep Buffer Exchange (if necessary) concentration_check Concentration Measurement (A280) antibody_prep->concentration_check conjugation Antibody Labeling Reaction concentration_check->conjugation dye_activation This compound Activation (EDC/NHS) dye_activation->conjugation quenching Quench Reaction conjugation->quenching purification Purification (Spin Column) quenching->purification dol_measurement DOL Calculation (Spectrophotometry) purification->dol_measurement if_staining Immunofluorescence Staining dol_measurement->if_staining

Caption: Workflow for this compound antibody labeling.

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway.

Application Example: Immunofluorescence of EGFR

Objective: To visualize the localization of EGFR in cells using an this compound labeled anti-EGFR antibody.

Materials:

  • This compound labeled anti-EGFR antibody

  • Cells expressing EGFR (e.g., A431 cells) grown on coverslips

  • Formaldehyde or Methanol for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Mounting medium with antifade reagent

  • Fluorescence microscope with appropriate filters for AMCA (Excitation ~350 nm, Emission ~450 nm)

Procedure:

  • Culture A431 cells on glass coverslips to the desired confluency.

  • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.

  • Incubate the cells with the this compound labeled anti-EGFR antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualize the cells using a fluorescence microscope equipped with a DAPI/AMCA filter set. EGFR is expected to show membrane and potentially endosomal localization.[7]

This detailed protocol and application note provides a comprehensive resource for the successful labeling of antibodies with this compound and their subsequent use in immunofluorescence-based cell signaling studies. By carefully following these procedures and considering the provided quantitative data, researchers can generate high-quality fluorescent probes for their specific research needs.

References

Application Notes and Protocols for Conjugating AMCA-PEG4-Acid to a Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMCA (7-amino-4-methylcoumarin-3-acetic acid) is a widely utilized blue fluorescent dye, notable for its high fluorescence quantum yield, significant Stokes shift, and resistance to photobleaching. When coupled with a four-unit polyethylene glycol (PEG) spacer (PEG4), its hydrophilic properties are enhanced, which can improve the solubility and reduce the aggregation of the labeled peptide. The terminal carboxylic acid on AMCA-PEG4-Acid allows for its covalent conjugation to primary amines present on a peptide, such as the N-terminal alpha-amine or the epsilon-amine of lysine residues.

This document provides detailed protocols for the conjugation of this compound to a peptide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond between the dye and the peptide.

Principle of Conjugation

The conjugation of this compound to a peptide is a two-step process when using EDC and NHS. First, the carboxyl group on the this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. To improve efficiency and create a more stable reactive species, NHS is added to react with the O-acylisourea intermediate, forming a semi-stable NHS ester. This amine-reactive ester then readily reacts with a primary amine on the peptide to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[1][2]

Experimental Protocols

This section details the necessary materials and step-by-step procedures for conjugating this compound to a peptide.

Materials and Equipment
  • Reagents:

    • This compound

    • Peptide of interest (with at least one primary amine)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

    • Activation/Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0-6.5 for activation and a buffer with pH 8.3-8.5 for conjugation, such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.[3][4]

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Quenching Solution: e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine

    • Purification columns (e.g., gel filtration, reverse-phase HPLC)

  • Equipment:

    • Microcentrifuge tubes

    • Vortex mixer

    • pH meter

    • Stir plate and stir bars

    • Analytical and preparative HPLC system (recommended for purification)

    • Lyophilizer (optional)

Protocol 1: Two-Step EDC/NHS Conjugation

This protocol is ideal for forming a stable amine-reactive NHS ester from this compound, which is then reacted with the peptide.

Step 1: Activation of this compound

  • Equilibrate EDC and NHS to room temperature before opening the vials to prevent condensation of moisture.[2]

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • In a separate tube, dissolve EDC and NHS in the Activation Buffer (0.1 M MES, pH 6.0). For optimal activation, use a molar excess of EDC and NHS relative to the this compound.

  • Add the EDC/NHS solution to the this compound solution. The final concentration of each component will depend on the scale of the reaction.

  • Allow the activation reaction to proceed for 15-60 minutes at room temperature with gentle stirring.

Step 2: Conjugation to the Peptide

  • Dissolve the peptide in the Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5) to a concentration of 1-10 mg/mL.[4]

  • Add the activated AMCA-PEG4-NHS ester solution to the peptide solution. A molar excess of the activated dye is typically used to ensure efficient labeling.[3][4]

  • Incubate the reaction mixture for at least 4 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

Step 3: Purification of the Conjugate

  • Purify the AMCA-PEG4-peptide conjugate from unreacted dye and byproducts. The most common and effective method is reverse-phase HPLC.[5] Gel filtration chromatography can also be used for larger peptides and proteins.[3][4]

  • Collect the fractions containing the labeled peptide, which can be identified by monitoring the absorbance at the appropriate wavelength for the peptide and the AMCA dye (Absorbance maximum ~345 nm).

  • Lyophilize the purified fractions to obtain the final product as a powder.

  • Store the labeled peptide at -20°C or -80°C, protected from light.[6]

Data Presentation

ParameterRecommended ValueNotes
Activation Buffer pH 6.0 - 6.5Optimal for EDC/NHS activation of carboxylic acids.
Conjugation Buffer pH 8.3 - 8.5Ensures primary amines on the peptide are deprotonated and reactive.[3][4]
Molar Ratio (Dye:Peptide) 5:1 to 20:1The optimal ratio should be determined empirically for each peptide.[3][4]
Molar Ratio (EDC:Dye) 1.5:1 to 5:1A slight excess ensures efficient activation.
Molar Ratio (NHS:Dye) 1.5:1 to 5:1Stabilizes the activated intermediate.
Reaction Time (Activation) 15 - 60 minutesAt room temperature.
Reaction Time (Conjugation) 4 hours to overnightAt room temperature or 4°C.[3]
Peptide Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_purification Purification & Analysis prep_dye Dissolve this compound in DMF/DMSO activation Activation: Mix this compound with EDC/NHS (15-60 min, RT) prep_dye->activation prep_peptide Dissolve Peptide in Conjugation Buffer (pH 8.3-8.5) conjugation Conjugation: Add activated dye to peptide (4h-overnight, RT or 4°C) prep_peptide->conjugation prep_edc_nhs Dissolve EDC & NHS in Activation Buffer (pH 6.0) prep_edc_nhs->activation activation->conjugation quench Quench Reaction (e.g., with Tris or hydroxylamine) conjugation->quench purify Purify Conjugate (e.g., HPLC, Gel Filtration) quench->purify analyze Characterize Conjugate (e.g., Mass Spec, Spectroscopy) purify->analyze store Store Purified Conjugate (-20°C to -80°C) analyze->store

Caption: Workflow for this compound and peptide conjugation.

Chemical Conjugation Pathway

conjugation_pathway cluster_reactants Reactants cluster_reagents Coupling Reagents cluster_intermediates Intermediates cluster_product Final Product dye AMCA-PEG4-COOH (Carboxylic Acid) o_acylisourea O-Acylisourea Intermediate (unstable) dye->o_acylisourea + EDC peptide Peptide-NH2 (Primary Amine) conjugate AMCA-PEG4-Peptide Conjugate (Stable Amide Bond) peptide->conjugate nhs_ester AMCA-PEG4-NHS Ester (amine-reactive) o_acylisourea->nhs_ester + NHS nhs_ester->conjugate + Peptide-NH2

Caption: Chemical pathway of EDC/NHS mediated conjugation.

References

Application Notes and Protocols for AMCA-PEG4-Acid in Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMCA-PEG4-Acid is a blue fluorescent dye that serves as a valuable tool in immunofluorescence (IF) microscopy. This molecule combines the blue fluorescent aminomethylcoumarin acetate (AMCA) fluorophore with a hydrophilic polyethylene glycol (PEG) spacer, terminating in a carboxylic acid group. This unique structure offers several advantages for labeling and detecting proteins and other molecules in biological samples.

The AMCA fluorophore provides a distinct blue fluorescence with a large Stokes shift, minimizing spectral overlap with commonly used green and red fluorophores in multi-color imaging experiments.[1][2] Its resistance to photobleaching ensures signal stability during image acquisition.[1][2][3] The integrated PEG4 linker enhances the water solubility of the dye and the resulting conjugate, which can reduce non-specific binding and aggregation. Furthermore, the terminal carboxylic acid allows for covalent conjugation to primary amines on antibodies and other proteins through the formation of a stable amide bond, typically after activation to an N-hydroxysuccinimide (NHS) ester.[3]

These application notes provide a comprehensive overview of the properties of this compound, protocols for its use in immunofluorescence, and a comparison with other common blue fluorophores.

Data Presentation

A summary of the key photophysical properties of AMCA is presented below, alongside a comparison with a commonly used alternative blue fluorescent dye, Alexa Fluor 350. While both are effective, Alexa Fluor 350 is often cited as being brighter and more photostable.[4]

PropertyAMCAAlexa Fluor 350Reference
Excitation Maximum (nm) ~345-348~346[3][5]
Emission Maximum (nm) ~440-450~442[5][6]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~19,000~19,000[5]
Fluorescence Quantum Yield 0.91Not readily available[3][7]
Photostability Good resistance to photobleachingGenerally considered more photostable than AMCA[1][4]
Key Advantage Large Stokes shift, good quantum yieldHigh brightness and photostability[1][4]

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol describes the conjugation of this compound to a primary antibody. The carboxylic acid group on the dye is first activated to an NHS ester, which then reacts with primary amines (e.g., lysine residues) on the antibody.

Materials:

  • This compound

  • Antibody to be labeled (in an amine-free buffer such as PBS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains Tris or glycine, it must be exchanged into PBS by dialysis or using a desalting column.

    • Adjust the antibody concentration to 1-2 mg/mL in PBS.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC and NHS in anhydrous DMF or DMSO to a concentration of 10 mg/mL each.

    • Add a 1.2-fold molar excess of both EDC and NHS to the this compound solution.

    • Incubate at room temperature for 1 hour to form the AMCA-PEG4-NHS ester.

  • Conjugation Reaction:

    • Add the activated AMCA-PEG4-NHS ester to the antibody solution. A 10-20 fold molar excess of the dye to the antibody is a good starting point for optimization.

    • Adjust the pH of the reaction mixture to 8.3-8.5 using the Conjugation Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 1 hour at room temperature to quench any unreacted NHS ester.

  • Purification of the Conjugate:

    • Separate the labeled antibody from unreacted dye and byproducts using a desalting column equilibrated with PBS.

    • Collect the fractions containing the antibody-dye conjugate. The labeled antibody will elute in the void volume.

    • Alternatively, purify the conjugate by dialysis against PBS.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~348 nm (for AMCA).

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for using an this compound conjugated primary antibody for direct immunofluorescence staining of adherent cells grown on coverslips.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species in PBS

  • This compound conjugated primary antibody

  • Wash Buffer: 0.05% Tween-20 in PBS

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Preparation:

    • Rinse the coverslips with cells twice with PBS.

  • Fixation:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the coverslips three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the coverslips with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the coverslips three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the coverslips with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the this compound conjugated primary antibody in Blocking Buffer to the predetermined optimal concentration.

    • Incubate the coverslips with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing:

    • Wash the coverslips three times with Wash Buffer for 5-10 minutes each, protected from light.

  • Mounting:

    • Briefly rinse the coverslips with deionized water.

    • Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with a suitable filter set for AMCA (Excitation: ~350 nm, Emission: ~450 nm).

Mandatory Visualizations

experimental_workflow cluster_conjugation Antibody Conjugation cluster_staining Immunofluorescence Staining antibody_prep Antibody Preparation conjugation Conjugation Reaction antibody_prep->conjugation activation This compound Activation activation->conjugation quenching Quenching conjugation->quenching purification Purification quenching->purification primary_ab Primary Antibody Incubation purification->primary_ab Use of Conjugated Antibody cell_prep Cell Preparation fixation Fixation cell_prep->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking blocking->primary_ab washing Washing primary_ab->washing mounting Mounting washing->mounting imaging Imaging mounting->imaging signaling_pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector TF Transcription Factor Kinase2->TF Translocation Response Cellular Response Effector->Response TF->Response Ligand Ligand Ligand->Receptor Binding

References

Application Notes and Protocols for AMCA-PEG4-Acid Labeling using EDC-NHS Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent labeling of amine-containing molecules with AMCA-PEG4-Acid using the zero-length crosslinkers EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS. This chemistry facilitates the formation of a stable amide bond between the carboxylic acid group of this compound and a primary amine on the target molecule. AMCA (Aminomethylcoumarin Acetate) is a blue fluorescent dye commonly used in immunofluorescence microscopy and other fluorescence-based assays. The inclusion of a polyethylene glycol (PEG) spacer enhances the water solubility of the labeled molecule, potentially reducing aggregation.[1]

These protocols are designed to provide a robust starting point for your labeling experiments. However, optimal conditions may vary depending on the specific properties of the target molecule. Therefore, optimization of the reaction parameters is recommended for achieving the desired degree of labeling.

Chemical Reaction Pathway

The EDC-NHS chemistry for labeling involves a two-step process. First, EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group. The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it into a more stable amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS or Sulfo-NHS as a byproduct.

EDC_NHS_Reaction cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.0) cluster_byproducts Byproducts AMCA_Acid AMCA-PEG4-COOH Intermediate O-acylisourea intermediate (unstable) AMCA_Acid->Intermediate + EDC EDC EDC->Intermediate NHS_Ester Amine-reactive NHS ester (semi-stable) Intermediate->NHS_Ester + Urea Urea byproduct Intermediate->Urea Hydrolysis NHS NHS / Sulfo-NHS NHS->NHS_Ester Labeled_Product Labeled Product (Amide Bond) NHS_Ester->Labeled_Product + Target_Amine Target Molecule-NH2 Target_Amine->Labeled_Product Released_NHS NHS / Sulfo-NHS Labeled_Product->Released_NHS

Caption: EDC-NHS reaction pathway for this compound labeling.

Quantitative Data Summary

Successful labeling depends on several key parameters. The following tables summarize the recommended starting conditions and ranges for optimization.

Table 1: Molar Ratios of Reagents

ReagentRecommended Molar Excess (over this compound)Notes
EDC2 - 10 foldA higher excess may be needed for dilute solutions. Too much EDC can lead to protein cross-linking if the target also contains carboxyl groups.[2]
NHS/Sulfo-NHS2 - 5 foldShould be in excess relative to EDC to efficiently form the NHS ester.
Amine-containing Molecule1 - 10 fold excess over this compoundThe optimal ratio depends on the desired degree of labeling and the number of available primary amines on the target molecule.

Table 2: Reaction Conditions

ParameterActivation StepCoupling Step
pH 4.5 - 6.07.0 - 8.0
Buffer MES (2-(N-morpholino)ethanesulfonic acid)PBS (Phosphate-Buffered Saline) or Bicarbonate Buffer
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C) or 4°C
Reaction Time 15 - 30 minutes2 hours to overnight

Experimental Protocols

Materials and Reagents
  • This compound

  • EDC (store desiccated at -20°C, equilibrate to room temperature before use)

  • NHS or Sulfo-NHS (store desiccated at -20°C, equilibrate to room temperature before use)

  • Amine-containing target molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns or dialysis cassettes for purification

  • Spectrophotometer

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis Reagent_Prep Prepare Buffers and Reagent Stock Solutions Target_Prep Prepare Target Molecule in Activation Buffer Reagent_Prep->Target_Prep Activation Activate this compound with EDC and NHS Target_Prep->Activation Coupling Add Activated this compound to Target Molecule Activation->Coupling Quenching Quench Reaction Coupling->Quenching Purification Purify Labeled Product (Desalting/Dialysis) Quenching->Purification Quantification Quantify Degree of Labeling (Spectrophotometry) Purification->Quantification Storage Store Labeled Product Quantification->Storage

Caption: General workflow for this compound labeling.
Detailed Protocol

1. Preparation of Reagents:

  • This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • EDC Stock Solution: Immediately before use, prepare a 100 mM stock solution in Activation Buffer. EDC is moisture-sensitive and should be used fresh.[3]

  • NHS/Sulfo-NHS Stock Solution: Immediately before use, prepare a 100 mM stock solution in Activation Buffer.

  • Target Molecule Solution: Dissolve the amine-containing molecule in Activation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris, glycine).

2. Activation of this compound:

  • In a microcentrifuge tube, combine the desired volume of this compound stock solution with Activation Buffer.

  • Add the freshly prepared EDC and NHS/Sulfo-NHS stock solutions to achieve the desired molar excess (refer to Table 1).

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

3. Coupling to the Target Molecule:

  • Adjust the pH of the target molecule solution to 7.2-7.5 by adding Coupling Buffer.

  • Add the activated this compound solution to the target molecule solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing. Longer incubation times at lower temperatures can sometimes improve yield and reduce non-specific reactions.

4. Quenching the Reaction:

  • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

  • Incubate for 15 minutes at room temperature.

5. Purification of the Labeled Product:

  • Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.

  • For desalting columns, equilibrate the column with Coupling Buffer (e.g., PBS) before applying the sample.

  • For dialysis, use a cassette with a molecular weight cut-off (MWCO) appropriate for your target molecule and dialyze against PBS at 4°C with several buffer changes.

6. Quantification of the Degree of Labeling (DOL):

The DOL, or the molar ratio of dye to protein, can be determined using spectrophotometry.

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance of AMCA (approximately 345 nm, A_dye).

  • Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A280 - (A_dye * CF)] / ε_protein

    • CF (Correction Factor): A280 of the free dye / A_max of the free dye. This value needs to be determined for this compound.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • Calculate the concentration of the dye: Dye Concentration (M) = A_dye / ε_dye

    • ε_dye: Molar extinction coefficient of AMCA at its A_max (approximately 19,000 M⁻¹cm⁻¹).

  • Calculate the Degree of Labeling: DOL = Dye Concentration (M) / Protein Concentration (M)

For antibodies, an optimal DOL typically falls between 2 and 10.

Troubleshooting

Table 3: Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low Labeling Efficiency - Inactive EDC or NHS/Sulfo-NHS due to hydrolysis. - Incorrect pH for activation or coupling. - Presence of primary amines in buffers (e.g., Tris, glycine). - Insufficient molar excess of labeling reagents. - Inaccessible amine groups on the target molecule.- Prepare fresh EDC and NHS/Sulfo-NHS solutions immediately before use. - Verify the pH of your buffers. Use MES for activation (pH 4.5-6.0) and PBS for coupling (pH 7.0-8.0). - Use amine-free buffers for the reaction. - Increase the molar excess of EDC and NHS/Sulfo-NHS. - Consider denaturing the protein (if permissible) to expose more amine groups.
Precipitation of Target Molecule - High degree of labeling can alter the protein's solubility. - The hydrophobicity of the dye may cause aggregation. - The organic solvent (DMSO/DMF) from the dye stock solution may denature the protein.- Reduce the molar excess of this compound in the reaction to achieve a lower DOL. - Perform the labeling reaction at a lower temperature (4°C). - Minimize the volume of the organic solvent added to the reaction. The PEG spacer on this compound should help mitigate this.[1] - Test different buffers and salt concentrations to improve protein stability.[4]
High Background Fluorescence - Incomplete removal of unreacted dye. - Non-specific binding of the dye to the target molecule or surfaces.- Ensure thorough purification by desalting or dialysis.[5] - Add a blocking agent (e.g., BSA, if compatible with the downstream application) after the quenching step. - Include a mild detergent (e.g., 0.05% Tween-20) in wash buffers during purification.
Loss of Biological Activity - Labeling of primary amines within the active site or binding region of the protein.- Reduce the degree of labeling by lowering the molar excess of the dye. - If possible, use site-specific labeling techniques to target amines away from the active site.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with AMCA-PEG4-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development. The incorporation of fluorescent labels, such as 7-amino-4-methylcoumarin-3-acetic acid (AMCA), allows for the sensitive detection and quantification of peptides in various biological assays. AMCA is a blue fluorescent dye with a large Stokes shift and good photostability. The addition of a polyethylene glycol (PEG) linker, as in AMCA-PEG4-Acid, enhances the water solubility of the labeled peptide and minimizes potential steric hindrance between the dye and the peptide, thereby preserving its biological activity.

These application notes provide a detailed protocol for the manual solid-phase synthesis of peptides and the subsequent on-resin labeling with this compound using Fmoc/tBu chemistry.

Materials and Reagents

Table 1: Key Reagents and Their Properties
ReagentMolecular Weight ( g/mol )SupplierNotes
This compound580.63VariousBoc-protected amine for Fmoc SPPS compatibility
Rink Amide ResinVariableVariousFor C-terminally amidated peptides
Fmoc-protected amino acidsVariableVariousStandard amino acids for peptide synthesis
HBTU379.25VariousCoupling reagent
HOBt135.12VariousCoupling additive to reduce racemization
DIC126.20VariousCoupling reagent
DIPEA129.24VariousBase for coupling and other steps
Piperidine85.15VariousFor Fmoc deprotection
Trifluoroacetic acid (TFA)114.02VariousFor cleavage from the resin
Triisopropylsilane (TIS)158.36VariousScavenger for cleavage
Dichloromethane (DCM)84.93VariousSolvent for washing and some reaction steps
N,N-Dimethylformamide (DMF)73.09VariousPrimary solvent for SPPS

Experimental Protocols

Resin Preparation and Swelling
  • Weigh the desired amount of Rink Amide resin into a fritted syringe or a dedicated SPPS reaction vessel.

  • Add DMF to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 1 hour at room temperature with occasional agitation.

  • After swelling, drain the DMF.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the piperidine solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful Fmoc removal.

Amino Acid Coupling
  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Add DIPEA (6 equivalents) to the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a successful coupling.

  • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

On-Resin Labeling with this compound
  • After the final amino acid coupling, perform a final Fmoc deprotection (as in step 2) to expose the N-terminal amine.

  • In a separate vial, dissolve this compound (1.5 equivalents relative to resin loading) and HOBt (1.5 equivalents) in DMF.

  • Add DIC (1.5 equivalents) to the this compound solution and allow it to pre-activate for 10 minutes.

  • Add the activated this compound solution to the resin.

  • Add DIPEA (3 equivalents) to the reaction vessel.

  • Agitate the mixture for 2-4 hours at room temperature, protected from light.

  • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Dry the resin under vacuum.

Cleavage and Deprotection
  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Monitor the elution at 220 nm (for the peptide backbone) and 345 nm (for the AMCA label).

  • Collect the fractions containing the pure labeled peptide.

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Data Presentation

Table 2: Representative Yield and Purity Data for AMCA-PEG4-Labeled Peptide
Peptide SequenceCrude Yield (%)Purity after HPLC (%)Observed Mass (m/z)Expected Mass (m/z)
AMCA-PEG4-Gly-Arg-Gly-Asp-Ser75>951050.451050.43
AMCA-PEG4-Ala-Val-Leu-Ile82>98987.58987.57

Note: The data presented are representative and may vary depending on the peptide sequence and synthesis conditions.

Table 3: Spectroscopic Properties of this compound
PropertyValue
Excitation Maximum (λex)345 nm
Emission Maximum (λem)450 nm
Extinction Coefficient~19,000 cm⁻¹M⁻¹
Quantum Yield~0.5

Visualization of Workflows and Pathways

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat for Each Amino Acid Wash1->Repeat Repeat->Deprotection Next Cycle Labeling This compound Labeling Repeat->Labeling Final Cycle Wash2 Washing Labeling->Wash2 Cleavage Cleavage & Deprotection Wash2->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis and this compound Labeling.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AMCA_Acid AMCA-PEG4-COOH Active_Ester Activated AMCA-PEG4 Ester AMCA_Acid->Active_Ester + Coupling Reagent Coupling_Reagent DIC/HOBt Labeled_Peptide AMCA-PEG4-CO-NH-Peptide-Resin Active_Ester->Labeled_Peptide + Peptide-Resin + DIPEA Peptide_Resin H2N-Peptide-Resin

Caption: General Mechanism for this compound Coupling.

Troubleshooting

Table 4: Common Issues and Solutions in SPPS and Fluorescent Labeling
IssuePossible CauseSuggested Solution
Incomplete Coupling Steric hindrance of amino acids.Double couple the amino acid. Increase coupling time. Use a more potent coupling reagent like HATU.
Aggregation of the peptide chain.Use a different solvent system (e.g., add DCM). Perform couplings at a slightly elevated temperature.
Incomplete Fmoc Deprotection Insufficient deprotection time.Increase the duration of the second piperidine treatment to 20-30 minutes.
Low Labeling Efficiency Incomplete activation of this compound.Ensure coupling reagents are fresh. Increase pre-activation time.
Steric hindrance at the N-terminus.Increase the equivalents of this compound and coupling reagents. Extend the labeling reaction time.
Peptide Precipitation during Cleavage Peptide is not soluble in the cleavage cocktail.Add a small amount of a co-solvent like anisole.
Multiple Peaks in HPLC Incomplete synthesis or side reactions.Optimize coupling and deprotection steps. Use scavengers during cleavage to prevent side-product formation.
Aggregation of the labeled peptide.Modify the HPLC gradient. Add organic modifiers to the mobile phase.

Conclusion

The protocol described provides a robust method for the synthesis of fluorescently labeled peptides using this compound. The inclusion of the PEG linker is advantageous for maintaining the biological function of the peptide and improving its solubility. Careful monitoring of each step of the synthesis and thorough purification are crucial for obtaining a high-quality final product. The resulting AMCA-labeled peptides are valuable tools for a wide range of applications in biological research and drug discovery.

AMCA-PEG4-Acid for Flow Cytometry Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMCA-PEG4-Acid is a blue fluorescent dye that is an invaluable tool for multicolor flow cytometry. AMCA (Aminomethylcoumarin Acetate) is known for its favorable spectral properties, including a large Stokes shift and high resistance to photobleaching.[1][2][3] Its excitation maximum is around 345-350 nm, and its emission maximum is approximately 440-450 nm.[4][5][6] This positions its emission profile in the blue range of the spectrum, making it an excellent candidate for multiplexing with commonly used green and red fluorophores with minimal spectral overlap.[1][7] The addition of a four-unit polyethylene glycol (PEG) spacer enhances its hydrophilicity, which can reduce aggregation of labeled proteins and improve their solubility in aqueous buffers.[8]

This document provides detailed application notes and protocols for the use of this compound in flow cytometry, including antibody conjugation, cell staining procedures, and data analysis considerations.

Key Properties of this compound

The desirable characteristics of this compound for flow cytometry applications are summarized in the table below.

PropertyValueSignificance in Flow Cytometry
Maximum Excitation Wavelength~345 nm[8]Excitable by the UV laser (e.g., 355 nm) of a flow cytometer.
Maximum Emission Wavelength~450 nm[8]Emits in the blue region, allowing for easy integration into multicolor panels.
Molar Extinction Coefficient~19,000 cm⁻¹M⁻¹[8]High coefficient indicates efficient light absorption, contributing to brightness.
Stokes ShiftLarge[1][2][3]The significant separation between excitation and emission wavelengths reduces background noise and improves signal detection.
PhotostabilityHigh resistance to photobleaching[1][2][3]Maintains fluorescent signal during prolonged exposure to laser light, ensuring consistent data acquisition.
pH SensitivitypH-independent fluorescence from pH 4 to 10[1]Stable signal across a wide range of biological buffer conditions.
HydrophilicityEnhanced by PEG4 linker[8]Improves solubility of the dye and labeled conjugates, reducing non-specific binding and aggregation.

Experimental Protocols

I. Antibody Conjugation with this compound

This protocol describes the conjugation of this compound to a primary antibody via the formation of a stable amide bond. This is achieved by activating the carboxylic acid group of this compound to form an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines on the antibody.

Materials:

  • This compound

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment

  • Spectrophotometer

Protocol:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains Tris or glycine, the antibody must be purified by dialysis against PBS.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Activation of this compound (Preparation of NHS ester):

    • In a dry, amber vial, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • Add a 1.1-fold molar excess of both DCC (or EDC) and NHS to the this compound solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 using the Reaction Buffer.

    • Slowly add a 10- to 20-fold molar excess of the activated AMCA-PEG4-NHS ester solution to the antibody solution while gently vortexing. The optimal molar excess should be determined empirically for each antibody.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugated Antibody:

    • Remove unconjugated dye and byproducts using a desalting column or by dialysis against PBS.

    • Follow the manufacturer's instructions for the desalting column.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 345 nm (for AMCA).

    • Calculate the protein concentration and the DOL using the following equations:

      • Protein Concentration (M) = [A₂₈₀ - (A₃₄₅ x CF₂₈₀)] / ε_protein

      • Dye Concentration (M) = A₃₄₅ / ε_dye

      • DOL = Dye Concentration / Protein Concentration

      • Where:

        • CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (typically provided by the manufacturer).

        • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

        • ε_dye is the molar extinction coefficient of AMCA at ~345 nm (19,000 M⁻¹cm⁻¹).

  • Storage:

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Workflow for Antibody Conjugation:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis antibody_prep Antibody in Amine-Free Buffer conjugation Conjugation (pH 8.3-8.5) antibody_prep->conjugation dye_prep This compound Activation (NHS Ester) dye_prep->conjugation quenching Quenching (Tris-HCl) conjugation->quenching purification Purification (Desalting Column) quenching->purification analysis DOL Calculation (Spectrophotometry) purification->analysis

Caption: Workflow for conjugating this compound to an antibody.

II. Cell Staining for Flow Cytometry

This protocol provides a general procedure for staining cells with an AMCA-PEG4-conjugated antibody for flow cytometric analysis.

Materials:

  • Cells of interest

  • AMCA-PEG4-conjugated antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

  • Fixation/Permeabilization Buffers (for intracellular staining)

  • Isotype control antibody conjugated with AMCA-PEG4

  • Flow cytometer with a UV laser

Protocol for Cell Surface Staining:

  • Cell Preparation:

    • Harvest cells and wash them once with cold Flow Cytometry Staining Buffer.

    • Resuspend the cells to a concentration of 1 x 10⁷ cells/mL in staining buffer.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

    • Add the optimal concentration of the AMCA-PEG4-conjugated antibody (typically 0.1-10 µg/mL, to be titrated by the user).

    • For the negative control, use an equivalent concentration of the AMCA-PEG4-conjugated isotype control.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Decant the supernatant.

    • Repeat the wash step twice.

  • Data Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a UV laser (e.g., 355 nm) for excitation and a blue emission filter (e.g., 450/50 nm bandpass filter).

Protocol for Intracellular Staining:

  • Follow steps 1 and 2 of the cell surface staining protocol if also staining for surface markers.

  • Fixation:

    • After surface staining and washing, resuspend the cells in 100 µL of Fixation Buffer.

    • Incubate for 20 minutes at room temperature.

  • Permeabilization and Staining:

    • Wash the cells once with Permeabilization Buffer.

    • Resuspend the cells in 100 µL of Permeabilization Buffer containing the optimal concentration of the AMCA-PEG4-conjugated antibody for the intracellular target.

    • Incubate for 30 minutes at room temperature in the dark.

  • Washing and Data Acquisition:

    • Follow steps 3 and 4 of the cell surface staining protocol, using Permeabilization Buffer for the washes.

Experimental Workflow for Cell Staining:

G cluster_surface Surface Staining (Optional) cluster_intracellular Intracellular Staining start Start: Cell Suspension surface_stain Incubate with Surface Antibodies start->surface_stain fixation Fixation surface_wash Wash surface_stain->surface_wash surface_wash->fixation permeabilization Permeabilization fixation->permeabilization intra_stain Incubate with AMCA-PEG4 Antibody permeabilization->intra_stain intra_wash Wash intra_stain->intra_wash acquisition Data Acquisition (Flow Cytometer) intra_wash->acquisition

Caption: General workflow for intracellular flow cytometry staining.

Data Presentation and Analysis

Quantitative Data: Staining Index

The performance of a fluorophore in flow cytometry can be quantified using the Staining Index (SI). The SI is a measure of the brightness of a fluorophore that takes into account both the signal intensity of the positive population and the background fluorescence of the negative population. A higher SI indicates better separation between positive and negative populations.

Staining Index (SI) = (MFI_positive - MFI_negative) / (2 x SD_negative)

Where:

  • MFI_positive: Mean Fluorescence Intensity of the positive population.

  • MFI_negative: Mean Fluorescence Intensity of the negative population.

  • SD_negative: Standard Deviation of the negative population.

FluorophoreExcitation (nm)Emission (nm)Relative Brightness (Staining Index)
AMCA (similar) ~345 ~450 Moderate
Pacific Blue™405455Moderate
Alexa Fluor® 350346442Moderate
Brilliant Violet™ 421405421Bright
V450405450Moderate

Note: Relative brightness can vary depending on the instrument, laser power, and filter sets used.

Signaling Pathway Analysis

This compound conjugated antibodies are excellent tools for studying signaling pathways by flow cytometry. For example, they can be used to detect the phosphorylation status of key signaling proteins.

Example: MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. A common method to analyze the activation of this pathway is to measure the phosphorylation of ERK1/2.

G cluster_pathway MAPK/ERK Signaling Cascade cluster_detection Flow Cytometry Detection stimulus Growth Factor Stimulation receptor Receptor Tyrosine Kinase (RTK) stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk Phosphorylation antibody Anti-phospho-ERK (AMCA-PEG4 Conjugate) erk->antibody Binding detection Fluorescence Detection antibody->detection

Caption: Detection of ERK phosphorylation using an AMCA-PEG4-conjugated antibody.

In this example, cells are stimulated to activate the MAPK/ERK pathway. Following fixation and permeabilization, an antibody specific to the phosphorylated form of ERK, conjugated with this compound, is used for staining. The resulting fluorescence intensity, measured by flow cytometry, directly correlates with the level of ERK activation on a single-cell basis. This allows for the quantitative analysis of signaling events in heterogeneous cell populations.

References

Application Notes and Protocols for Cell Surface Protein Labeling with AMCA-PEG4-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMCA-PEG4-Acid, activated as an N-hydroxysuccinimide (NHS) ester, is a blue fluorescent probe designed for the covalent labeling of primary amines on cell surface proteins. The aminomethylcoumarin acetate (AMCA) fluorophore emits bright blue fluorescence, making it an excellent choice for multicolor imaging experiments with minimal spectral overlap with green and red fluorophores. The polyethylene glycol (PEG) linker, with four repeating units, enhances the solubility of the reagent and minimizes steric hindrance, thereby preserving the biological activity of the labeled proteins. This amine-reactive probe is a valuable tool for studying protein localization, trafficking, and dynamics on the surface of living cells.

Applications

  • Visualization of Cell Surface Proteins: Enables the fluorescent labeling and imaging of the entire surface proteome or specific proteins (if coupled to an antibody) on live or fixed cells.

  • Protein Trafficking Studies: Allows for the tracking of labeled cell surface proteins, including processes like endocytosis, recycling, and degradation.

  • Receptor Internalization Assays: Facilitates the quantification of receptor internalization upon ligand binding, a critical step in many signaling pathways.[1][2][3]

  • Flow Cytometry: Labeled cells can be analyzed and sorted based on the fluorescence intensity of their surface proteins.[4][5][6][7][8]

  • High-Content Screening: Amenable to automated microscopy platforms for screening compounds that modulate cell surface protein expression or trafficking.[1]

Data Presentation

Spectral Properties of AMCA Fluorophore

The spectral characteristics of the AMCA fluorophore are crucial for designing fluorescence microscopy experiments and selecting appropriate filter sets.

PropertyValueReference
Excitation Maximum (λex)~346-348 nm[9]
Emission Maximum (λem)~434-450 nm[9]
Molar Extinction Coefficient (ε)~17,400 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)~0.91
Illustrative Data: Labeling Efficiency and Cell Viability

While specific quantitative data for this compound labeling efficiency and cytotoxicity can vary depending on the cell type, dye concentration, and incubation conditions, the following tables provide representative data for amine-reactive dyes used in live cell surface labeling. Researchers should empirically determine the optimal conditions for their specific experimental setup.

Table 1: Example of Labeling Efficiency as a Function of Dye Concentration

This table illustrates how labeling efficiency, often measured by the mean fluorescence intensity (MFI) via flow cytometry, can be titrated by varying the concentration of the amine-reactive dye.

Dye Concentration (µM)Mean Fluorescence Intensity (MFI)% Labeled Cells
0.1150 ± 2025%
0.5800 ± 7585%
1.02500 ± 210>95%
5.08500 ± 650>98%
10.015000 ± 1200>98%

Data are representative and should be optimized for each cell line and experimental condition.

Table 2: Example of Cell Viability after Labeling with an Amine-Reactive Dye

Cell viability is a critical parameter to assess post-labeling to ensure that the observed biological phenomena are not artifacts of cytotoxicity. Viability can be assessed using methods like Trypan Blue exclusion or fluorescent viability dyes (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells).

Dye Concentration (µM)Cell Viability (%) 1 hour post-labelingCell Viability (%) 24 hours post-labeling
0 (Control)98 ± 1.596 ± 2.0
1.097 ± 2.095 ± 2.5
5.095 ± 3.092 ± 3.5
10.092 ± 4.088 ± 4.0
25.085 ± 5.075 ± 6.0

Data are representative. High dye concentrations can lead to decreased cell viability over time.

Experimental Protocols

Protocol 1: General Workflow for Cell Surface Protein Labeling

This protocol provides a general workflow for labeling cell surface proteins with AMCA-PEG4-NHS Ester.

G cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis prep_dye Prepare AMCA-PEG4-NHS Ester Stock Solution label_cells Incubate Cells with AMCA-PEG4-NHS Ester prep_dye->label_cells prep_cells Prepare Cell Suspension or Adherent Cells prep_cells->label_cells wash_cells Wash Cells to Remove Unbound Dye label_cells->wash_cells image_cells Image Cells (Fluorescence Microscopy) wash_cells->image_cells flow_cyto Analyze Cells (Flow Cytometry) wash_cells->flow_cyto downstream_assay Perform Downstream Functional Assays wash_cells->downstream_assay

Caption: General workflow for cell surface protein labeling.

Protocol 2: Detailed Methodology for Labeling Live Cells

Materials:

  • This compound (as NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HEPES-buffered saline (HBS), pH 8.0-8.5, or another amine-free buffer

  • Cell culture medium appropriate for the cell line

  • Adherent or suspension cells

  • Microcentrifuge tubes

  • Ice

Procedure:

  • Preparation of AMCA-PEG4-NHS Ester Stock Solution:

    • Allow the vial of AMCA-PEG4-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the required amount of the dye in anhydrous DMSO.

    • Aliquot the stock solution into single-use tubes, protect from light, and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Preparation:

    • For Adherent Cells: Culture cells on coverslips or in imaging dishes to the desired confluency (typically 70-90%).

    • For Suspension Cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with cold PBS. Resuspend the cell pellet in cold PBS to a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • Labeling Reaction:

    • Important: Perform all subsequent steps on ice or at 4°C to minimize dye internalization.

    • Wash the cells (adherent or suspension) twice with cold, amine-free buffer (e.g., HBS, pH 8.0-8.5). The slightly basic pH enhances the reactivity of the NHS ester with primary amines.

    • Dilute the 10 mM AMCA-PEG4-NHS Ester stock solution in the cold, amine-free buffer to the desired final concentration (typically 1-10 µM). The optimal concentration should be determined empirically.

    • For adherent cells, add the labeling solution to cover the cell monolayer. For suspension cells, add the labeling solution to the cell suspension.

    • Incubate the cells with the labeling solution for 15-30 minutes on ice, protected from light.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three times with cold PBS to remove any unbound dye.

    • For suspension cells, centrifuge at 300 x g for 5 minutes between each wash.

  • Analysis:

    • The labeled cells are now ready for imaging or downstream applications. For imaging, replace the final wash buffer with an appropriate imaging medium.

Protocol 3: Assessment of Cell Viability Post-Labeling

Materials:

  • Labeled and control (unlabeled) cells

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Fluorescent viability dyes (e.g., Calcein-AM and Propidium Iodide)

  • Fluorescence microscope or flow cytometer

Procedure using Trypan Blue:

  • Prepare a single-cell suspension of both labeled and control cells.

  • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a bright-field microscope.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Protocol 4: GPCR Internalization Assay

This protocol describes how to monitor the internalization of a G-protein coupled receptor (GPCR) upon agonist stimulation using cells with their surface proteins labeled with this compound.

G cluster_pathway GPCR Internalization Pathway agonist Agonist gpcr GPCR (AMCA-labeled) agonist->gpcr binds grk GRK gpcr->grk activates arrestin β-Arrestin gpcr->arrestin recruits grk->gpcr phosphorylates clathrin Clathrin-coated pit arrestin->clathrin targets to endosome Endosome clathrin->endosome internalization into

Caption: Simplified GPCR internalization signaling pathway.

Procedure:

  • Cell Culture and Labeling:

    • Culture cells expressing the GPCR of interest in imaging dishes or on coverslips.

    • Label the cell surface proteins with AMCA-PEG4-NHS Ester according to Protocol 2.

  • Baseline Imaging (Time 0):

    • After labeling and washing, acquire initial fluorescence images of the cells. The fluorescence should be localized primarily to the plasma membrane.

  • Agonist Stimulation:

    • Prepare the GPCR agonist at the desired concentration in pre-warmed cell culture medium.

    • Add the agonist-containing medium to the cells and incubate at 37°C to allow for physiological internalization.

  • Time-Lapse Imaging:

    • Acquire fluorescence images at regular intervals (e.g., every 5-10 minutes) for up to 60 minutes or longer, depending on the kinetics of receptor internalization.

    • Observe the redistribution of the blue fluorescence from the plasma membrane to intracellular vesicles (endosomes).

  • Quantification (Optional):

    • Image analysis software can be used to quantify the decrease in cell surface fluorescence and the increase in intracellular fluorescence over time. This provides a quantitative measure of receptor internalization.

    • Alternatively, the number of internalized fluorescent puncta per cell can be counted.

  • Controls:

    • Include a negative control where cells are treated with vehicle (no agonist) to monitor for any non-specific internalization of the dye.

    • An antagonist control can also be included to demonstrate the specificity of the agonist-induced internalization.

By following these detailed application notes and protocols, researchers can effectively utilize this compound for the fluorescent labeling of cell surface proteins to investigate a wide range of biological processes.

References

Application Notes: Activating the Carboxyl Group of AMCA-PEG4-Acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AMCA-PEG4-Acid is a fluorescent labeling reagent that combines a bright, blue-fluorescent AMCA (Aminomethylcoumarin acetate) dye with a hydrophilic 4-unit polyethylene glycol (PEG) spacer, terminating in a reactive carboxylic acid group. The activation of this terminal carboxyl group is a critical first step for covalently conjugating the fluorescent tag to primary amine groups on target biomolecules such as proteins, antibodies, peptides, or amine-modified oligonucleotides. The most common and efficient method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1]

Principle of EDC/NHS Chemistry

The activation process is a two-step reaction.[2][3] First, EDC reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is susceptible to hydrolysis in aqueous solutions, which would regenerate the original carboxyl group. To prevent this and increase the efficiency of the conjugation, NHS is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[4] This semi-stable NHS ester can then efficiently react with a primary amine on the target molecule to form a stable, covalent amide bond, releasing NHS as a byproduct.[3] The addition of NHS or Sulfo-NHS significantly improves the coupling efficiency compared to using EDC alone.[3]

Experimental Protocols

Protocol 1: Two-Step Aqueous Activation and Conjugation

This protocol is recommended when the target biomolecule (e.g., a protein) also contains carboxyl groups, as it prevents the EDC from crosslinking the target molecule to itself.[2] The activation of this compound is performed first, followed by removal of excess EDC and NHS before the addition of the amine-containing target molecule.

Materials and Reagents:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[2] (Do not use phosphate or acetate buffers as they can interfere with the reaction).[2]

  • Conjugation Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0, or 0.1 M sodium phosphate buffer, pH 7.2-7.5. (Amine-free buffers like borate or bicarbonate can also be used).[5]

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M Glycine.

  • Amine-containing target molecule (e.g., protein, antibody) in Conjugation Buffer.

  • Desalting columns or dialysis equipment for purification.

Procedure:

Step 1: Reagent Preparation

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture contamination.[2]

  • Immediately before use, prepare a 10 mg/mL solution of EDC in cold Activation Buffer.

  • Immediately before use, prepare a 10 mg/mL solution of NHS or Sulfo-NHS in cold Activation Buffer.

  • Dissolve the this compound in Activation Buffer to a final concentration of 5-10 mM.

Step 2: Carboxyl Group Activation

  • In a microcentrifuge tube, combine the this compound solution with EDC and NHS solutions. A common starting point is a 2:5:1 molar ratio of Acid:NHS:EDC. (See table below for optimization).

  • Incubate the reaction for 15-30 minutes at room temperature.[6]

Step 3: Removal of Excess Activation Reagents (Purification of NHS-activated PEG)

  • Immediately purify the activated AMCA-PEG4-NHS ester from excess EDC and byproducts.

  • Use a desalting column (e.g., SpinOUT™ GT-600) equilibrated with cold Conjugation Buffer. This step must be performed quickly as the NHS ester is susceptible to hydrolysis.[7]

Step 4: Conjugation to Target Molecule

  • Immediately add the purified, activated AMCA-PEG4-NHS ester to your amine-containing target molecule solution (prepared in Conjugation Buffer). The optimal molar ratio of activated PEG to protein will vary; start with a 10 to 20-fold molar excess of the PEG reagent.

  • Allow the conjugation reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.[8]

Step 5: Quenching and Purification

  • Quench any unreacted NHS ester by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

  • Purify the final fluorescently-labeled conjugate from excess quenching reagent and unreacted PEG using dialysis, size-exclusion chromatography, or another appropriate purification method.

Data and Optimization

The efficiency of the activation and subsequent conjugation can be optimized by varying the molar ratios of the reagents and the reaction pH. The following table provides a template for recording optimization experiments.

ParameterCondition 1Condition 2Condition 3Observed Outcome (e.g., Yield %)
Molar Ratio (Acid:EDC:NHS) 1 : 2 : 51 : 4 : 101 : 10 : 20
Activation Buffer pH 5.05.56.0
Conjugation Buffer pH 7.27.58.0
Reaction Time (Conjugation) 2 hours (RT)4 hours (RT)Overnight (4°C)

Visualizations

Chemical Activation Pathway

The following diagram illustrates the two-step chemical reaction for the activation of the carboxyl group on this compound using EDC and NHS.

G COOH AMCA-PEG4-COOH (Carboxylic Acid) Intermediate O-Acylisourea Intermediate (Unstable) COOH->Intermediate + EDC EDC EDC->Intermediate Intermediate->COOH Hydrolysis (Side Reaction) NHSEster AMCA-PEG4-NHS Ester (Amine-Reactive) Intermediate->NHSEster + NHS NHS NHS->NHSEster Conjugate AMCA-PEG4-Amide Conjugate (Stable) NHSEster->Conjugate + Amine R-NH₂ (Primary Amine) Amine->Conjugate

Caption: EDC/NHS activation of a carboxyl group to form an amine-reactive NHS ester.

Experimental Workflow

This diagram outlines the major steps in the two-step activation and conjugation protocol.

G Prep 1. Prepare Reagents (Acid, EDC, NHS, Buffers) Activate 2. Activate Carboxyl Group (Mix Acid + EDC + NHS) Prep->Activate Purify1 3. Purify NHS-Ester (Desalting Column) Activate->Purify1 Conjugate 4. Conjugate to Amine (Add Target Molecule) Purify1->Conjugate Quench 5. Quench Reaction (Add Tris or Glycine) Conjugate->Quench Purify2 6. Purify Final Conjugate (Dialysis / SEC) Quench->Purify2 Analyze 7. Analysis Purify2->Analyze

Caption: Workflow for the two-step activation and bioconjugation protocol.

References

Application Note: AMCA-PEG4-Acid as a Fluorescent Probe for Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AMCA-PEG4-Acid is a blue fluorescent probe consisting of an Aminomethylcoumarin (AMCA) fluorophore linked to a carboxylic acid via a 4-unit polyethylene glycol (PEG) spacer.[1][2] The AMCA fluorophore is known for its resistance to photobleaching and a relatively large Stokes shift, making it suitable for various fluorescence-based applications.[2][3][4] The integrated hydrophilic PEG4 spacer enhances the water solubility of the probe and any molecule it is conjugated to, which can reduce aggregation when stored in aqueous solutions.[1][2] This application note details the use of this compound in protein binding assays, with a focus on fluorescence polarization (FP) as a key technique.

Properties of this compound

The terminal carboxylic acid of the probe can be activated to react with primary amine groups (e.g., lysine residues) on proteins or peptides, forming a stable amide bond. This allows for the covalent labeling of biomolecules. The key spectroscopic and physical properties are summarized below.

PropertyValueReference
Excitation Maximum (λex) ~345 nm[2]
Emission Maximum (λem) ~450 nm[2]
Molar Extinction Coefficient (ε) ~19,000 cm⁻¹M⁻¹[2]
Molecular Weight ~580.6 g/mol [1]
Solubility DMSO, DMF, Water (due to PEG spacer)[1][2]
Reactive Group Carboxylic Acid (-COOH)
Spacer Arm 4-unit Polyethylene Glycol (PEG)[1][2]
Principle of Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a powerful technique for monitoring biomolecular binding events in solution.[5] The principle relies on the observation that when a small, fluorescently labeled molecule (the tracer, e.g., a peptide labeled with this compound) is excited with plane-polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized.[5] However, when this tracer binds to a much larger molecule (e.g., a protein), its rotation slows significantly.[6] Consequently, the emitted light remains highly polarized. This change in polarization is directly proportional to the fraction of the tracer that is bound, allowing for the determination of binding affinities (Kd).

FP_Principle cluster_0 Unbound State cluster_1 Low Polarization cluster_2 Bound State cluster_3 High Polarization unbound_probe AMCA-Labeled Ligand (Tracer) unbound_protein Target Protein bound_complex Protein-Ligand Complex unbound_protein->bound_complex Binding Event p1 Rapid Tumbling p2 Slow Tumbling

Caption: Principle of Fluorescence Polarization Assay.

Experimental Protocols

Protein Labeling with this compound

This protocol describes the covalent labeling of a protein with this compound via its primary amines.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO

  • Desalting column (e.g., Sephadex G-25)

  • Labeling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL.

    • Dissolve EDC and Sulfo-NHS in cold, amine-free water immediately before use to concentrations of 10 mg/mL each.

  • Activate the Probe:

    • In a microfuge tube, mix a molar excess of EDC and Sulfo-NHS with the this compound solution. A 1.5-fold molar excess of each is a good starting point.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid group.

  • Labeling Reaction:

    • Dissolve the protein of interest in the Labeling Buffer at a concentration of 2-5 mg/mL.

    • Add the activated this compound mixture to the protein solution. A 10 to 20-fold molar excess of the probe over the protein is recommended.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted probe and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the protein-containing fractions. The labeled protein will be visible as a blue-fluorescing band.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein) and ~345 nm (for AMCA).

Direct Binding FP Assay Protocol

This protocol is for determining the dissociation constant (Kd) of a protein-ligand interaction.

Materials:

  • AMCA-labeled ligand (tracer)

  • Unlabeled target protein

  • Assay Buffer: PBS with 0.01% Tween-20 or similar non-ionic detergent to prevent non-specific binding.

  • Black, low-volume 384-well microplate

  • Fluorescence plate reader capable of measuring polarization.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the AMCA-labeled ligand in the Assay Buffer. The final concentration in the assay should be low (typically 1-10 nM) and well below the expected Kd.

    • Prepare a serial dilution of the unlabeled target protein in Assay Buffer. The concentration range should span from at least 10-fold below to 10-fold above the expected Kd.

  • Assay Setup:

    • Add a constant volume of the AMCA-labeled ligand solution to all wells of the microplate.

    • Add the serially diluted protein solutions to the wells. Include wells with only the labeled ligand (no protein) as a negative control for minimum polarization.

    • The final assay volume is typically 20-100 µL.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.[7] Protect the plate from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a suitable plate reader using an excitation filter around 345 nm and emission filters for parallel and perpendicular polarized light around 450 nm.

Workflow cluster_workflow FP Assay Workflow prep 1. Reagent Preparation (Tracer & Protein Dilutions) plate 2. Plate Setup (Add Tracer & Protein) prep->plate incubate 3. Incubation (Reach Equilibrium) plate->incubate read 4. Read Plate (Measure Polarization) incubate->read analyze 5. Data Analysis (Calculate Kd) read->analyze

Caption: General experimental workflow for an FP binding assay.

Data Analysis
  • Plot the measured fluorescence polarization (in milli-polarization units, mP) against the logarithm of the protein concentration.

  • The resulting data should produce a sigmoidal binding curve.[8]

  • Fit the data to a one-site binding model using non-linear regression analysis to determine the dissociation constant (Kd).[7][8] The Kd corresponds to the protein concentration at which 50% of the labeled ligand is bound.[9]

Example Data Presentation

The following table illustrates how results from a direct binding assay could be presented.

Protein Concentration [nM]Fluorescence Polarization (mP)
0.155.2
158.1
1085.4
50175.9
100240.3
250285.7
500298.1
1000301.5

Derived Binding Parameters:

ParameterValue
Kd (Dissociation Constant) 65 nM
Maximum Polarization (mP) 302 mP
Minimum Polarization (mP) 55 mP
Z'-factor (for HTS) > 0.7 (Hypothetical)
Troubleshooting
  • Low Signal: Increase the concentration of the labeled ligand or check the labeling efficiency.

  • High Background/Non-specific Binding: Add a non-ionic detergent (e.g., Tween-20, Triton X-100) to the assay buffer or increase its concentration.

  • No Binding Curve: Ensure the protein is active and correctly folded. Verify that the labeling process did not disrupt the binding site.

Conclusion

This compound is a versatile and effective fluorescent probe for studying protein-ligand interactions. Its favorable spectroscopic properties, coupled with the benefits of the PEG spacer, make it an excellent choice for developing robust and sensitive fluorescence polarization assays. These assays are homogeneous, require no separation steps, and are amenable to high-throughput screening, making them a valuable tool in drug discovery and basic research.[10]

References

Creating Custom Activated Esters from AMCA-PEG4-Acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

7-amino-4-methylcoumarin-3-acetic acid (AMCA) is a popular blue fluorescent dye frequently utilized in immunofluorescence microscopy and other fluorescence-based detection methods.[1][2] Its key advantages include a large Stokes shift, high fluorescence quantum yield, and significant resistance to photobleaching.[1][3] The AMCA-PEG4-Acid derivative incorporates a four-unit polyethylene glycol (PEG) spacer, which enhances the water solubility of the molecule and the resulting conjugates, mitigating potential aggregation issues.[3] This application note provides detailed protocols for the synthesis of custom activated esters of this compound, specifically N-hydroxysuccinimidyl (NHS) and 2,3,5,6-tetrafluorophenyl (TFP) esters. These activated esters are valuable reagents for researchers and drug development professionals who need to conjugate the AMCA fluorophore to primary amine-containing molecules such as proteins, peptides, and modified oligonucleotides.[4][5]

The carboxylic acid moiety of this compound can be readily activated to form reactive esters that subsequently react with primary amines under mild conditions to create stable amide bonds.[6] While commercially available pre-activated fluorescent dyes are common, the ability to create custom activated esters in the laboratory offers greater flexibility in experimental design and can be a cost-effective alternative. This note details the chemical principles and step-by-step procedures for these syntheses.

Key Experimental Workflows & Signaling Pathways

The general workflow for creating custom activated esters from this compound involves the activation of the terminal carboxylic acid followed by reaction with an appropriate alcohol to form the desired ester. The subsequent step, bioconjugation, involves the reaction of the activated ester with a primary amine on the target molecule.

G cluster_activation Activation Step cluster_esterification Esterification Step cluster_bioconjugation Bioconjugation Step AMCA_PEG4_Acid This compound Activated_Intermediate O-acylisourea intermediate AMCA_PEG4_Acid->Activated_Intermediate + Activating_Agent Activating Agent (e.g., EDC, DCC) Activating_Agent->Activated_Intermediate + Activated_Ester Activated Ester (AMCA-PEG4-NHS/TFP) Activated_Intermediate->Activated_Ester + Alcohol Alcohol (e.g., NHS, TFP) Alcohol->Activated_Ester + Conjugate AMCA-PEG4-Conjugate Activated_Ester->Conjugate + Target_Molecule Target Molecule with Primary Amine Target_Molecule->Conjugate +

Caption: Workflow for the creation and use of custom activated esters.

Experimental Protocols

Materials and Reagents

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2,3,5,6-Tetrafluorophenol (TFP)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bars

  • Argon or Nitrogen gas supply

Protocol 1: Synthesis of AMCA-PEG4-NHS Ester

This protocol details the synthesis of the N-hydroxysuccinimidyl ester of this compound using DCC as the coupling agent.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and N-Hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous DMF or DCM.

  • Initiation of Reaction: Place the flask in an ice bath and stir the solution under an inert atmosphere (argon or nitrogen). Once cooled, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the reaction mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of the reaction proceeding.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of DCM and methanol (e.g., 9:1 v/v). The product spot should have a higher Rf value than the starting carboxylic acid.

  • Work-up and Purification:

    • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 5% acetic acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Characterization and Storage: The resulting solid is the AMCA-PEG4-NHS ester. The purity can be assessed by HPLC and the identity confirmed by mass spectrometry. Store the final product under desiccated conditions at -20°C.

Protocol 2: Synthesis of AMCA-PEG4-TFP Ester

This protocol describes the synthesis of the more hydrolytically stable tetrafluorophenyl ester.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and 2,3,5,6-Tetrafluorophenol (TFP) (1.2 equivalents) in anhydrous DMF.

  • Initiation of Reaction: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) to the solution and stir at room temperature under an inert atmosphere.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring the Reaction: Monitor the reaction progress by TLC as described in Protocol 1.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization and Storage: Characterize the purified AMCA-PEG4-TFP ester by HPLC and mass spectrometry. TFP esters are more stable than NHS esters but should still be stored desiccated at -20°C for long-term stability.[5]

Data Presentation

ParameterProtocol 1: NHS Ester SynthesisProtocol 2: TFP Ester Synthesis
Activating Agent N,N'-Dicyclohexylcarbodiimide (DCC)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Alcohol N-Hydroxysuccinimide (NHS)2,3,5,6-Tetrafluorophenol (TFP)
Stoichiometry (Acid:Alcohol:Activator) 1 : 1.1 : 1.11 : 1.2 : 1.5
Solvent Anhydrous DMF or DCMAnhydrous DMF
Reaction Temperature 0°C to Room TemperatureRoom Temperature
Reaction Time Overnight4-6 hours
Purification Method Filtration and ExtractionColumn Chromatography

Application in Bioconjugation

The newly synthesized AMCA-PEG4-activated esters can be used to label primary amine-containing biomolecules. A general protocol for protein labeling is provided below.

Protocol 3: General Protein Labeling with AMCA-PEG4-Activated Ester

  • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer at a pH of 8.0-8.5.[4][7] A common choice is 0.1 M sodium bicarbonate buffer.

  • Dye Preparation: Immediately before use, dissolve the AMCA-PEG4-NHS or TFP ester in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction: Add a 5 to 20-fold molar excess of the activated dye solution to the protein solution. The optimal ratio should be determined empirically for each specific protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate: Remove the unreacted dye and byproducts by gel filtration (e.g., using a Sephadex G-25 column) or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~345 nm (for the AMCA dye).

Conclusion

This application note provides detailed protocols for the synthesis of custom NHS and TFP activated esters of this compound. These reagents are valuable tools for researchers who require the flexibility to label a variety of amine-containing molecules with the AMCA fluorophore. The provided protocols, along with the general guidelines for bioconjugation, will enable scientists to successfully prepare and utilize these custom fluorescent probes in their research.

References

Troubleshooting & Optimization

Technical Support Center: AMCA-PEG4-Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMCA-PEG4-Acid, with a specific focus on addressing solubility issues in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a blue fluorescent probe containing a 7-amino-4-methylcoumarin-3-acetic acid (AMCA) fluorophore linked to a carboxylic acid via a 4-unit polyethylene glycol (PEG) spacer. The AMCA fluorophore exhibits excitation and emission maxima at approximately 345 nm and 450 nm, respectively. Its key features include a large Stokes shift and resistance to photobleaching.[1] The PEG spacer is incorporated to increase hydrophilicity and is intended to improve solubility in aqueous media, reducing aggregation of the labeled molecule.[1]

Common applications include:

  • Fluorescent labeling: Covalently attaching a fluorescent tag to proteins, peptides, antibodies, or other molecules with primary amine groups.

  • Immunofluorescence microscopy: As a secondary detection reagent.

  • In situ hybridization: For the detection of specific nucleic acid sequences.

  • Flow cytometry: For labeling cells for analysis.

Q2: Why am I experiencing difficulty dissolving this compound directly in PBS?

While the PEG linker enhances water solubility compared to the parent AMCA dye, the coumarin core of the AMCA fluorophore is inherently hydrophobic. This can lead to aggregation and precipitation when trying to dissolve it directly in aqueous buffers like PBS, especially at higher concentrations. The hydrophobic interactions between the dye molecules can cause them to clump together, forming non-fluorescent aggregates.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

It is highly recommended to first prepare a concentrated stock solution of this compound in a high-quality, anhydrous organic solvent. The most commonly recommended solvents are dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1][2][3]

Q4: How should I store my this compound stock solution?

Store the stock solution at -20°C, protected from light and moisture.[1][2][3] To minimize contamination with water, it is advisable to aliquot the stock solution into smaller, single-use vials. Before use, allow the vial to warm to room temperature before opening to prevent condensation.

Q5: What is the maximum recommended final concentration of DMSO or DMF in my aqueous working solution?

The final concentration of the organic solvent in your PBS or other aqueous buffer should be kept as low as possible to avoid affecting the biological system you are studying. For most cell-based assays, the final DMSO or DMF concentration should not exceed 1% (v/v). However, the optimal concentration can be application-dependent, and it is always best to perform a vehicle control experiment to ensure the solvent at the intended concentration does not elicit any adverse effects.

Troubleshooting Guide: Solubility Issues in PBS

This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems encountered when preparing working solutions of this compound in PBS.

Problem: Precipitate forms when diluting the stock solution in PBS.

Visual Cues:

  • The solution appears cloudy or hazy.

  • Visible particles or flakes are present.

  • A pellet is observed after centrifugation.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Concentration is too high The working concentration of this compound in PBS may be above its solubility limit. Try preparing a more dilute working solution.
Rapid precipitation The hydrophobic dye may be crashing out of solution upon rapid dilution into the aqueous buffer. Try adding the stock solution to the PBS dropwise while vortexing or stirring to ensure rapid mixing.
Incorrect pH of PBS The standard pH of PBS is ~7.4. Significant deviations from this can affect the ionization state of the carboxylic acid and the overall solubility. Ensure your PBS is at the correct pH.
Low Temperature Solubility can decrease at lower temperatures. If you are preparing your solution on ice, try preparing it at room temperature.
Buffer Composition The presence of certain salts or other additives in your PBS preparation could potentially affect solubility. Try using a freshly prepared, standard PBS solution.
Experimental Protocol: Preparing a Working Solution of this compound in PBS
  • Prepare a Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of the compound.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Prepare the Working Solution:

    • Determine the desired final concentration of this compound in your experiment.

    • Calculate the volume of the stock solution needed.

    • While vortexing the PBS, add the calculated volume of the stock solution dropwise to the buffer. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

    • Ensure the final concentration of DMSO or DMF is below the tolerance level for your specific application (typically <1%).

Quantitative Data

Parameter Value Notes
Recommended Stock Solution Concentration 1 - 10 mg/mL in DMSO or DMFHigher concentrations may be possible but are often not necessary.
Typical Working Concentration Range 1 - 10 µg/mL in PBSThe optimal concentration should be determined experimentally for each application.
Maximum Recommended Final DMSO/DMF Concentration < 1% (v/v)For cell-based assays. Higher concentrations may be tolerated in other applications, but a vehicle control is recommended.

Visualizations

Logical Relationship: Achieving a Soluble Working Solution

cluster_start Starting Material cluster_solvent Organic Solvent cluster_stock Stock Solution cluster_buffer Aqueous Buffer cluster_working Working Solution This compound (Solid) This compound (Solid) Concentrated Stock Concentrated Stock This compound (Solid)->Concentrated Stock Dissolve in DMSO or DMF DMSO or DMF DMSO or DMF->Concentrated Stock Soluble Working Solution Soluble Working Solution Concentrated Stock->Soluble Working Solution Dilute in PBS PBS PBS->Soluble Working Solution Precipitation/Aggregation Precipitation/Aggregation Soluble Working Solution->Precipitation/Aggregation If concentration is too high

Caption: Workflow for preparing a soluble working solution of this compound.

Experimental Workflow: Fluorescent Labeling of Cells

prep_stock Prepare Stock Solution (this compound in DMSO) prep_working Prepare Working Solution (Dilute in PBS) prep_stock->prep_working labeling Incubate Cells with Working Solution prep_working->labeling cell_culture Culture and Prepare Cells cell_culture->labeling washing Wash Cells to Remove Unbound Probe labeling->washing imaging Image Cells with Fluorescence Microscope washing->imaging analysis Analyze Fluorescent Signal imaging->analysis

Caption: A typical experimental workflow for fluorescently labeling cells.

Signaling Pathway: Conceptual Diagram of Dye Aggregation

Caption: Conceptual diagram illustrating the difference between solubilized and aggregated dye molecules.

References

increasing AMCA-PEG4-Acid labeling efficiency of antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you optimize the labeling of your antibodies with AM-CA-PEG4-Acid, an amine-reactive fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: What is AMCA-PEG4-Acid, and why is it used for antibody labeling?

AMCA (Aminomethylcoumarin Acetate) is a bright blue fluorescent dye known for its high photostability and a large Stokes shift, which minimizes spectral overlap in multicolor imaging.[1][2][3][4] The PEG4 (a 4-unit polyethylene glycol) linker is hydrophilic and can improve the water solubility of the labeled antibody, potentially reducing aggregation.[5][6] The "Acid" component is typically activated to an NHS (N-hydroxysuccinimide) ester, which readily reacts with primary amines (like the side chain of lysine residues) on the antibody to form a stable amide bond.[][8]

Q2: What are the optimal reaction conditions for labeling antibodies with AMCA-PEG4-NHS Ester?

For efficient labeling, specific reaction conditions are crucial. The NHS ester reaction is highly dependent on pH.[8] The antibody should be in an amine-free buffer, and common additives like BSA or Tris must be removed.[9]

ParameterRecommended ConditionRationale
pH 8.0 - 8.5Optimal for the reaction between NHS esters and primary amines. Lower pH protonates amines, preventing reaction; higher pH increases hydrolysis of the NHS ester.[8]
Antibody Concentration > 0.5 mg/mL (ideally 2-10 mg/mL)Higher concentrations increase the reaction kinetics and labeling efficiency.[10][11]
Molar Ratio (Dye:Antibody) 5:1 to 20:1This should be empirically optimized. A higher ratio can lead to over-labeling and potential antibody precipitation or loss of function.[12]
Reaction Buffer 0.1 M Sodium Bicarbonate or 50 mM Sodium BorateThese buffers maintain the optimal pH and are free of competing primary amines.[8]
Temperature & Time Room temperature for 1-4 hours or 4°C overnightProvides a balance between reaction completion and antibody stability.[8]
Solvent for Dye Anhydrous DMSO or DMFNHS esters are moisture-sensitive and should be dissolved immediately before use.[][8]

Q3: How do I determine the degree of labeling (DOL)?

The Degree of Labeling (DOL), or fluorophore-to-protein ratio (F/P), is calculated using UV-Vis spectrophotometry by measuring the absorbance of the labeled antibody at 280 nm (for the protein) and at the absorbance maximum of the dye (Amax for AMCA is ~345 nm).[10][12]

The following formulas are used:

  • Corrected Antibody Concentration (mg/mL): Antibody Conc. = [A280 - (Amax * CF)] / 1.4

    • CF is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).

    • 1.4 is the extinction coefficient of a typical IgG at 1 mg/mL.[12]

  • Degree of Labeling (DOL): DOL = (Amax * 150,000) / (Antibody Conc. * ε_dye)

    • 150,000 is the approximate molecular weight of an IgG antibody in Daltons.[12]

    • ε_dye is the molar extinction coefficient of the dye at its Amax (for AMCA, this is ~19,000 cm⁻¹M⁻¹).[3][6]

An optimal DOL for most antibodies is typically between 4 and 7.[11]

Troubleshooting Guide

This guide addresses common issues encountered during this compound antibody labeling.

// Connections Start -> LowSignal; Start -> Precipitate; Start -> NoBinding;

LowSignal -> Cause1; LowSignal -> Cause2; LowSignal -> Cause6;

Cause1 -> Sol1; Cause1 -> Sol2; Cause1 -> Sol3; Cause1 -> Sol7; Cause2 -> Sol4; Cause2 -> Sol5; Cause6 -> Sol2; Cause6 -> Sol7;

Precipitate -> Cause3; Precipitate -> Cause4; Cause3 -> Sol5; Cause4 -> Sol2;

NoBinding -> Cause3; NoBinding -> Cause5; Cause3 -> Sol5; Cause5 -> Sol6; } caption: Troubleshooting Decision Tree for Antibody Labeling.

Problem 1: Low or No Fluorescent Signal

Possible Cause Recommended Solution
Inefficient Labeling Reaction Verify Reaction Buffer: Ensure the buffer is at pH 8.0-8.5 and is free from primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA).[9] If necessary, perform a buffer exchange using a spin column or dialysis.[11][13] Check Antibody Concentration: Confirm the antibody concentration is at least 0.5 mg/mL, with 2-10 mg/mL being optimal.[11] Optimize Molar Ratio: Increase the molar excess of the AMCA-PEG4-NHS ester in the reaction. Try a range of ratios (e.g., 10:1, 15:1, 20:1) to find the optimum for your specific antibody.[11]
Hydrolyzed/Inactive Dye The NHS ester is moisture-sensitive.[11] Always use anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.[8] Do not store the dye in solution for extended periods.
Dye-Dye Quenching Over-labeling can cause the fluorophores to quench each other, leading to a decrease in signal despite a high DOL.[13] Calculate the DOL. If it is too high (e.g., >10), reduce the molar ratio of dye to antibody in the labeling reaction.[13]
Purification Issues Ensure that the post-labeling purification method (e.g., size exclusion chromatography, spin columns) is effectively removing all unconjugated free dye, which can interfere with accurate signal measurement.[][13]

Problem 2: Antibody Precipitates During or After Labeling

Possible Cause Recommended Solution
Over-labeling Excessive modification of lysine residues can alter the antibody's properties, leading to aggregation and precipitation.[13] Reduce the molar ratio of dye to antibody used in the reaction.
Solvent Addition Adding a large volume of organic solvent (DMSO/DMF) to the aqueous antibody solution can cause precipitation. Keep the volume of the dye stock solution to less than 10% of the total reaction volume.[8]
Suboptimal Buffer Conditions Ensure the ionic strength and pH of the buffer are appropriate for maintaining antibody solubility throughout the reaction.

Problem 3: Labeled Antibody Loses its Antigen-Binding Activity

Possible Cause Recommended Solution
Labeling of Critical Lysine Residues The NHS ester reacts with available primary amines, some of which may be in or near the antigen-binding site (Fab region).[13] Modifying these residues can hinder the antibody's ability to bind its target.
Solution 1: Reduce Molar Ratio A lower dye-to-antibody ratio reduces the probability of modifying lysines within the antigen-binding site.[13]
Solution 2: Site-Specific Labeling For critical applications, consider using a site-specific labeling kit that targets the Fc region of the antibody, leaving the antigen-binding sites untouched.[13]

Experimental Protocols

Protocol 1: Pre-Labeling Antibody Preparation & Purification

This step is critical to remove interfering substances.

G cluster_workflow Antibody Purification Workflow Start Start: Antibody in Storage Buffer (May contain Tris, BSA, Azide) BufferExchange Buffer Exchange (Spin Column or Dialysis) Into 0.1 M Bicarbonate Buffer, pH 8.3 Concentrate Concentrate Antibody (Target: 2-10 mg/mL) Measure Measure Concentration (A280) Ready Ready for Labeling

  • Initial Assessment: Verify that the antibody buffer is free of primary amines (Tris, glycine) and stabilizing proteins (BSA).[9] If present, they must be removed.

  • Buffer Exchange:

    • Method: Use a desalting spin column with an appropriate molecular weight cutoff (e.g., 40K MWCO for IgG) or dialysis.[9][11]

    • Procedure: Exchange the antibody into an amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Follow the manufacturer's protocol for the spin column or dialysis cassette.

  • Concentration:

    • Method: Use a centrifugal filter unit (e.g., 30K or 50K MWCO).[11]

    • Procedure: Concentrate the antibody to a final concentration of 2-10 mg/mL.

  • Final Measurement: Measure the concentration of the purified antibody using absorbance at 280 nm.[9]

Protocol 2: AMCA-PEG4-NHS Ester Conjugation to Antibody

  • Prepare Dye Stock: Immediately before use, dissolve the AMCA-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[10][12]

  • Calculate Reagent Volumes: Determine the volume of dye stock solution needed to achieve the desired molar ratio (e.g., 15:1 dye-to-antibody).

  • Initiate Reaction:

    • Place the purified antibody solution in a microcentrifuge tube.

    • While gently vortexing, slowly add the calculated volume of the dye stock solution to the antibody solution.[10]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • (Optional) Quench Reaction: Add Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes to quench any unreacted NHS ester.

Protocol 3: Post-Labeling Purification

  • Method Selection: Use a desalting spin column or size exclusion chromatography to separate the labeled antibody from unreacted free dye and reaction byproducts.[][11]

  • Purification: Apply the reaction mixture to the equilibrated column and centrifuge or elute according to the manufacturer's protocol.

  • Collect Conjugate: Collect the purified, labeled antibody.

  • Characterization: Measure the A280 and A345 of the conjugate to calculate the final protein concentration and the Degree of Labeling (DOL) as described in the FAQ section.

  • Storage: Store the labeled antibody according to the manufacturer's recommendations, typically at 4°C with a preservative, protected from light.

References

reducing background fluorescence with AMCA dyes in tissue samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with background fluorescence when using AMCA (Aminomethylcoumarin Acetate) dyes in tissue samples.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during immunofluorescence experiments with AMCA-conjugated antibodies.

FAQ 1: Why is my entire tissue section showing a high level of blue background fluorescence?

High background fluorescence in the blue channel can obscure your specific signal and is a common issue when working with tissue samples, especially with UV-excitable dyes like AMCA. This can stem from several sources, which need to be systematically investigated.

Possible Causes and Solutions:

  • Autofluorescence: Tissues naturally contain molecules that fluoresce in the same spectral range as AMCA.

    • Endogenous Molecules: Collagen, elastin, and NADH are major sources of autofluorescence in the blue to green spectrum.[1]

    • Fixation-Induced: Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde can react with proteins to create fluorescent products.[2][3] Glutaraldehyde is known to cause more autofluorescence than PFA.[4]

  • Non-specific Antibody Binding: The AMCA-conjugated antibody may be binding to unintended targets in the tissue.

    • Insufficient Blocking: If non-specific protein binding sites are not adequately blocked, the antibody can adhere to them.[5]

    • Inappropriate Antibody Concentration: An overly high concentration of the secondary antibody can lead to non-specific binding.[6]

  • Suboptimal Staining Protocol: Issues with washing steps or reagents can contribute to background.

    • Inadequate Washing: Insufficient washing may not remove all unbound antibodies.[7]

To pinpoint the source of the high background, it is crucial to include proper controls in your experiment.

FAQ 2: What are the primary sources of autofluorescence in tissue, and how can I minimize them?

Autofluorescence is the natural fluorescence emitted by biological structures and can be a significant challenge, particularly in the blue and green spectral regions where AMCA emits.[1]

Key Sources of Autofluorescence:

SourceExcitation/Emission RangeCommon Tissues AffectedMitigation Strategies
Collagen & Elastin Excitation: 350–450 nm; Emission: 420–520 nm[3][8]Connective tissue, blood vessels, skinUse of quenching agents, spectral unmixing, or selecting fluorophores in the far-red spectrum.[9]
NADH Emission around 450 nm[3]Metabolically active tissues like the liverPerfusion of tissue with PBS before fixation can help.
Lipofuscin Broad emission (460–670 nm)[4][8]Aged tissues, neurons, cardiac muscleTreatment with quenching agents like Sudan Black B or commercial reagents.[4][10]
Aldehyde Fixatives Broad emission in blue, green, and red[3][4]All formalin or glutaraldehyde-fixed tissuesReduce fixation time, use non-aldehyde fixatives (e.g., chilled methanol), or treat with a quenching agent like sodium borohydride.[3][9]
Red Blood Cells Broad autofluorescence due to heme groups[4]Highly vascularized tissuesPerfuse the animal with PBS prior to tissue harvesting and fixation.[4]
FAQ 3: My AMCA signal is very weak and fades quickly. What can I do to improve it?

AMCA is known for being dimmer than other fluorophores and susceptible to photobleaching.[11]

Strategies to Enhance and Preserve AMCA Signal:

  • Optimize Antibody Dilution: Titrate your primary and secondary antibodies to find the optimal concentration that provides the best signal-to-noise ratio.

  • Use an Amplifier: Consider using a biotinylated secondary antibody followed by a streptavidin-AMCA conjugate to amplify the signal.

  • Select the Right Antifade Mountant: This is critical for preserving the AMCA signal. Mounting media containing antifade reagents like n-propyl gallate can significantly reduce photobleaching.[11][12]

  • Imaging Best Practices:

    • Minimize the exposure of the sample to the excitation light.

    • Use a sensitive camera or detector.[11]

    • If possible, use a filter set optimized for AMCA to maximize signal capture.

  • Antigen Retrieval: Ensure that the epitope is accessible to the primary antibody. Inadequate antigen retrieval can lead to weak staining.

Experimental Protocols & Data

Optimized Filter Sets for AMCA

The choice of filter set is crucial for maximizing the signal from AMCA while minimizing background.

Filter ComponentRecommended Wavelength (nm)Rationale
Excitation Filter 340 - 380To specifically excite AMCA (Peak Ex: ~350 nm).[11]
Dichroic Mirror ~400To separate the excitation and emission light paths effectively.
Emission Filter 435 - 485To capture the peak emission of AMCA (Peak Em: ~450 nm) and exclude shorter wavelength autofluorescence.[11]
Protocol: Immunofluorescence Staining of Paraffin-Embedded Tissue with an AMCA-Conjugated Antibody

This protocol provides a step-by-step guide for staining tissue sections, incorporating steps to reduce background fluorescence.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 times for 5 minutes each.

    • Rehydrate through a graded series of ethanol: 100% (2x, 3 min), 95% (1x, 3 min), 70% (1x, 3 min).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature (approx. 20 minutes).

    • Rinse with PBS.

  • Autofluorescence Quenching (Choose one):

    • Sodium Borohydride (for aldehyde-induced autofluorescence): Incubate sections in a freshly prepared solution of 0.1% sodium borohydride in PBS for 3 times, 10 minutes each. Rinse thoroughly with PBS.[13]

    • Sudan Black B (for lipofuscin): Incubate sections in 0.1% Sudan Black B in 70% ethanol for 10-20 minutes. Rinse extensively with PBS. Note that Sudan Black B can introduce its own fluorescence in the far-red channel.[4]

    • Commercial Quenching Reagents: Follow the manufacturer's instructions (e.g., TrueVIEW™).[10]

  • Blocking:

    • Incubate sections with a blocking buffer (e.g., 5% normal serum from the species of the secondary antibody in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[6] This step is crucial to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the sections overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the sections 3 times with PBS containing 0.1% Tween 20 for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the AMCA-conjugated secondary antibody in the blocking buffer.

    • Incubate for 1-2 hours at room temperature, protected from light.[15]

  • Final Washes:

    • Wash the sections 3 times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.

    • Perform a final rinse with PBS.

  • Counterstaining (Optional):

    • If a nuclear counterstain is needed, choose one that is spectrally distinct from AMCA (e.g., Propidium Iodide). Avoid DAPI, as its emission overlaps with AMCA.

  • Mounting:

    • Mount the coverslip using an antifade mounting medium.[11]

    • Store slides flat at 4°C in the dark until imaging.

Visual Guides

Troubleshooting Workflow for High Background Fluorescence

G A High Background Observed in AMCA Channel B Check Control Slides: 1. Unstained Tissue 2. Secondary Ab Only A->B C Fluorescence in Unstained Tissue? B->C D Fluorescence in 2nd Ab Only Control? B->D C->D No E Source: Autofluorescence C->E Yes F Source: Non-specific Secondary Ab Binding D->F Yes G Implement Quenching Protocol: - Sodium Borohydride - Sudan Black B - Commercial Reagent E->G I Review Fixation Protocol: - Reduce Fixation Time - Consider Non-Aldehyde Fixative E->I H Optimize Staining Protocol: - Increase Blocking Time/Change Agent - Decrease 2nd Ab Concentration - Increase Wash Steps F->H

Caption: A decision tree for troubleshooting high background fluorescence.

Sources of Signal and Noise in Immunofluorescence

G cluster_0 Tissue Sample cluster_1 Reagents cluster_2 Observed Signal T Target Antigen Signal Specific Signal (Desired) NSB Non-Specific Binding Site Noise1 Background from Non-Specific Binding AF Autofluorescent Molecule (e.g., Collagen) Noise2 Background from Autofluorescence AF->Noise2 Emits Light PAb Primary Antibody PAb->T Binds SAb AMCA-conjugated Secondary Antibody SAb->NSB Binds (Incorrectly) SAb->PAb Binds

Caption: The origins of specific signal versus background noise.

References

Technical Support Center: Photostability of AMCA-PEG4-Acid in Confocal Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting strategies, and experimental protocols regarding the use of AMCA-PEG4-Acid in confocal microscopy. The focus is on understanding and mitigating photobleaching to ensure the acquisition of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

AMCA (7-Amino-4-methylcoumarin-3-acetic acid) is a blue fluorescent dye widely used for labeling and tracking biomolecules.[1][2] It is known for its bright fluorescence, high resistance to photobleaching, and a large Stokes shift, which minimizes spectral overlap in multi-color imaging experiments.[1][2][3] The addition of a hydrophilic PEG4 (polyethylene glycol) linker increases its solubility in aqueous media and reduces potential steric hindrance when conjugated to target molecules.[4][5]

Q2: What are the key spectral properties of AMCA?

The spectral characteristics of AMCA make it suitable for detection with common UV laser lines and filter sets.

PropertyValueReferences
Excitation Maximum ~348 nm[1][3]
Emission Maximum ~435 nm[1][3]
Molar Extinction Coefficient (ε) 17,400 L⋅mol⁻¹⋅cm⁻¹[1][3]
Fluorescence Quantum Yield (Φ) 0.91[1][3]

Q3: What is photobleaching and why is it a concern with confocal microscopy?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[6] In confocal microscopy, high-intensity laser light is used to excite fluorophores in a specific focal plane, which can accelerate photobleaching.[7] This leads to a loss of fluorescent signal, reducing the signal-to-noise ratio, compromising image quality, and limiting the ability to perform long-term or 3D imaging.[8]

Troubleshooting Guide: Rapid Signal Loss

Issue: The fluorescence signal from my this compound conjugate is fading too quickly during imaging.

This is a classic sign of photobleaching. The following steps and optimizations can help preserve your signal.

TroubleshootingWorkflow Start Rapid Signal Loss Observed? CheckLaser 1. Reduce Laser Power Start->CheckLaser Yes CheckDwell 2. Decrease Pixel Dwell Time / Increase Scan Speed CheckLaser->CheckDwell CheckPinhole 3. Open Pinhole Slightly CheckDwell->CheckPinhole CheckAntifade 4. Use Antifade Mounting Medium CheckPinhole->CheckAntifade CheckObjective 5. Use Higher NA Objective CheckAntifade->CheckObjective Resolved Problem Resolved CheckObjective->Resolved Success NotResolved Issue Persists CheckObjective->NotResolved No Improvement

Caption: Troubleshooting workflow for mitigating photobleaching.

Q4: How can I optimize my confocal settings to minimize photobleaching?

  • Excitation Light Intensity : The rate of photobleaching is highly dependent on the excitation power.[6] Use the lowest possible laser power that provides an acceptable signal-to-noise ratio.

  • Pixel Dwell Time/Scan Speed : Minimize the time the laser spends on each pixel. Increase the scan speed or reduce the pixel dwell time.

  • Pinhole Size : While a smaller pinhole increases resolution, it also reduces the amount of emitted light reaching the detector, often tempting users to increase laser power. Consider opening the pinhole slightly to collect more signal, which may allow you to reduce the laser power.

  • Detector Gain and Offset : Instead of increasing laser power, first try increasing the detector (PMT) gain to amplify the signal. Adjust the offset to set the black level appropriately.

  • Frame Averaging : If the signal is weak, use frame averaging (or accumulation) with low laser power instead of a single scan with high laser power. This exposes the sample to the same total number of photons but distributes the exposure over time, which can be less damaging.

Q5: What sample preparation strategies can enhance the photostability of AMCA?

The chemical environment of the fluorophore plays a critical role in its stability.[9]

  • Use Antifade Reagents : Always use a commercial or freshly prepared antifade mounting medium. These reagents work by scavenging oxygen free radicals that are a primary cause of photobleaching. Removing oxygen (anoxia) has been shown to significantly reduce bleaching rates for certain dyes.[8]

  • Optimize pH : The fluorescence of AMCA is stable over a wide pH range (4 to 10), but ensure your mounting medium's pH is within this range for optimal performance.[3]

  • Storage : Store labeled samples properly (e.g., at 4°C in the dark) and image them as soon as possible after preparation.

Experimental Protocols

Protocol: Quantitative Assessment of this compound Photostability

This protocol allows you to measure the photobleaching rate of your this compound conjugate under your specific experimental conditions.[6]

ExperimentalWorkflow Prep 1. Prepare Sample (e.g., labeled cells or beads) Mount 2. Mount in Antifade Medium Prep->Mount Locate 3. Locate Region of Interest (ROI) Use low laser power Mount->Locate Setup 4. Set Final Imaging Parameters (Laser power, dwell time, etc.) Locate->Setup Acquire 5. Acquire Time-Lapse Series (e.g., 1 image every 15s for 5 min) Setup->Acquire Analyze 6. Measure Mean Fluorescence Intensity of ROI in each frame Acquire->Analyze Plot 7. Plot Intensity vs. Time and calculate photobleaching half-life Analyze->Plot

Caption: Experimental workflow for quantifying photostability.

Methodology:

  • Sample Preparation : Prepare your biological sample labeled with this compound. For a standardized control, you can use beads conjugated with the fluorophore.

  • Mounting : Mount the sample using the exact mounting medium you intend to use for your experiments.

  • Microscope Setup :

    • Turn on the confocal microscope and allow the laser to warm up for stable output.

    • Using a low laser power to minimize pre-bleaching, locate a representative field of view.

  • Imaging Parameters :

    • Set the imaging parameters (laser power, pinhole size, detector gain, pixel dwell time, and image dimensions) to the exact settings you plan to use in your actual experiment. These must remain constant throughout the measurement.

  • Time-Lapse Acquisition :

    • Configure the software for a time-lapse experiment.

    • Continuously scan the same field of view, acquiring an image at regular intervals (e.g., every 5-10 seconds) for a set duration (e.g., 5-10 minutes) or until the fluorescence has diminished significantly.

  • Data Analysis :

    • Open the resulting image series in an analysis software (e.g., ImageJ/Fiji).

    • Define one or more Regions of Interest (ROIs) over your labeled structures. Define another ROI in a background area.

    • For each time point, measure the mean fluorescence intensity within the signal ROIs and the background ROI.

    • Subtract the mean background intensity from the mean signal intensity for each time point to correct for background noise.

  • Plotting and Interpretation :

    • Plot the background-corrected mean fluorescence intensity as a function of time or image number.

    • The resulting curve represents the photobleaching decay of your fluorophore under those specific conditions. You can fit this curve to an exponential decay function to calculate the photobleaching half-life (the time it takes for the fluorescence intensity to drop to 50% of its initial value). This quantitative value can be used to compare the stability between different experimental conditions.

References

AMCA-PEG4-Acid aggregation problems in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMCA-PEG4-Acid. Our goal is to help you overcome common challenges, particularly aggregation issues in solution, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a blue fluorescent dye (AMCA) attached to a four-unit polyethylene glycol (PEG) spacer with a terminal carboxylic acid. It is commonly used as a fluorescent labeling reagent in various applications, including immunofluorescence microscopy, in situ hybridization, and peptide modification. The PEG spacer is designed to increase the hydrophilicity of the molecule it is conjugated to, which can help to reduce aggregation of the labeled peptide or protein in aqueous solutions.[1]

Q2: In what solvents is this compound soluble?

A2: this compound is readily soluble in organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF).[1] While the PEG linker enhances water solubility of the conjugate, the free this compound has limited solubility in aqueous buffers.

Q3: How should I store this compound?

A3: this compound should be stored at -20°C and kept desiccated.[2][3] For ease of use, it is recommended to prepare a stock solution in an anhydrous organic solvent like DMSO or DMF and store it at -20°C under an inert gas like argon or nitrogen.[2][3] Before use, allow the vial to warm to room temperature to prevent moisture condensation.[2][3]

Q4: What is the purpose of the PEG4 spacer in this compound?

A4: The hydrophilic 4-unit polyethylene glycol (PEG) spacer increases the water solubility of the molecule it is attached to (e.g., a peptide or protein).[1] This can lead to less aggregation of the labeled molecule when stored in an aqueous solution.[1]

Troubleshooting Guide: Aggregation Problems in Solution

Aggregation of this compound in solution can manifest as cloudiness, precipitation, or poor labeling efficiency. This guide provides a systematic approach to troubleshoot and resolve these issues.

Problem 1: Precipitate forms when preparing a stock solution.
Possible Cause Recommended Solution
Moisture in the solvent. Use anhydrous, molecular sieve-treated DMSO or DMF to prepare the stock solution.[2][3]
Low-quality solvent. Use a high-purity, research-grade solvent.
Incorrect storage of the solid reagent. Ensure the solid this compound is stored at -20°C and protected from moisture.
Problem 2: Precipitate forms when diluting the stock solution into an aqueous buffer.
Possible Cause Recommended Solution
Low aqueous solubility. The free this compound has limited solubility in aqueous solutions. Try lowering the final concentration of the reagent in the aqueous buffer.
Buffer incompatibility. Ensure the buffer does not contain primary amines (e.g., Tris, glycine) if you are proceeding with a conjugation reaction, as these will compete with the labeling reaction.[2][3] Recommended buffers include PBS (phosphate-buffered saline), carbonate/bicarbonate, or borate buffers with a pH of 7-9.[2][3]
"Salting out" effect. High salt concentrations in the buffer can sometimes lead to the aggregation of PEGylated compounds.[4] If possible, try reducing the salt concentration of your buffer.
pH of the buffer. The carboxylic acid group's charge state is pH-dependent. At low pH, it will be protonated and less soluble. Ensure your buffer pH is in the neutral to slightly basic range (pH 7-9) for conjugation reactions.[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.[2][3]

  • Solvent Addition: Add anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex or gently sonicate the solution until all the solid has dissolved.

  • Storage: Store the stock solution at -20°C under an inert gas (e.g., argon or nitrogen).[2][3] Seal the vial with a septum to allow for withdrawal with a syringe, minimizing exposure to air and moisture.[2][3]

Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer
  • Buffer Preparation: Prepare the desired aqueous reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4).[2][3] Ensure the buffer is free of primary amines if performing a conjugation.[2][3]

  • Dilution: While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration. The organic solvent content in the final reaction mixture should be kept to a minimum (typically <10%).

  • Observation: Visually inspect the solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.

Visualizing Experimental Workflows

Troubleshooting_Workflow Troubleshooting this compound Aggregation cluster_prep Solution Preparation cluster_observe Observation cluster_troubleshoot Troubleshooting Steps cluster_result Outcome start Start: Prepare this compound Solution warm Warm reagent to room temperature start->warm dissolve Dissolve in anhydrous DMSO/DMF warm->dissolve dilute Dilute stock into aqueous buffer dissolve->dilute check_precipitate Precipitate observed? dilute->check_precipitate lower_conc Lower final concentration check_precipitate->lower_conc Yes success Solution is clear check_precipitate->success No check_buffer Check buffer pH and composition lower_conc->check_buffer reduce_salt Reduce buffer salt concentration check_buffer->reduce_salt use_fresh_solvent Use fresh anhydrous solvent for stock reduce_salt->use_fresh_solvent fail Aggregation persists: Consult manufacturer reduce_salt->fail use_fresh_solvent->success

References

Technical Support Center: Quenching of AMCA-PEG4-Acid Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMCA-PEG4-Acid and encountering fluorescence quenching in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and how can it affect my experiments with this compound?

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as this compound, due to interactions with other molecules, known as quenchers.[1] This can manifest as a reduced signal in your assay, potentially leading to inaccurate quantification or false-negative results. Understanding the potential for quenching from various reagents in your experimental system is crucial for reliable data interpretation.

There are primarily two types of quenching mechanisms:

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative relaxation back to the ground state.[2] An increase in temperature generally leads to a higher rate of dynamic quenching.[2]

  • Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[2][3] Unlike dynamic quenching, static quenching is typically less affected by temperature changes.

Distinguishing between these mechanisms can often be achieved by measuring the fluorescence lifetime of the fluorophore. In dynamic quenching, the lifetime decreases, whereas in static quenching, the lifetime of the uncomplexed fluorophore remains unchanged.[2]

Q2: Which common laboratory reagents have the potential to quench the fluorescence of this compound?

Potential Quenchers for this compound (based on coumarin derivative studies):

  • Amino Acids: Certain amino acids, particularly those with aromatic side chains or sulfur-containing groups, can act as fluorescence quenchers. Tryptophan and Tyrosine are known to be strong quenchers of fluorophores similar to AMCA.[4] Histidine and Methionine have also been shown to have a quenching effect.[4] The quenching mechanism can be a combination of static and dynamic processes, often attributed to photoinduced electron transfer (PET).[4]

  • Halide Ions: Iodide (I⁻) and bromide (Br⁻) ions are effective quenchers of coumarin fluorescence, with iodide being a much stronger quencher than bromide.[5] Chloride (Cl⁻) ions generally show little to no quenching effect.[5] The quenching mechanism is often a combination of static and dynamic quenching.[5]

  • Nitroxide Radicals: Stable nitroxide radicals, such as 4-hydroxy-TEMPO, can efficiently quench the fluorescence of aminocoumarins through a dynamic (collisional) mechanism.[6][7]

  • Metal Ions: Certain transition metal ions can quench the fluorescence of coumarin derivatives.[8][9] The mechanism can involve the formation of a ground-state complex (static quenching) or electron/energy transfer processes.[8]

  • Acrylamide: Acrylamide is a well-known collisional quencher for tryptophan fluorescence and can also quench the fluorescence of other fluorophores.[10][11][12] It is a useful tool in experiments to probe the accessibility of a fluorophore to the solvent.[11]

The following diagram illustrates the potential interaction between this compound and a quenching reagent.

cluster_0 Fluorescence Process cluster_1 Quenching Pathway AMCA_ground This compound (Ground State) AMCA_excited This compound (Excited State) AMCA_ground->AMCA_excited Excitation (Light Absorption) AMCA_excited->AMCA_ground Fluorescence Emission AMCA_excited->AMCA_ground Non-radiative Decay (Quenching) Quencher Quenching Reagent

Caption: Fluorescence and quenching pathways of this compound.

Q3: My fluorescence signal is lower than expected. How can I determine if quenching is the cause?

Observing a lower-than-expected fluorescence signal can be due to various factors, including quenching. Here is a troubleshooting guide to help you identify the cause:

Troubleshooting Guide: Low Fluorescence Signal

Potential Cause Troubleshooting Steps
Fluorescence Quenching by a Component in the Buffer or Sample 1. Control Experiment: Prepare a sample of this compound in a simple, non-quenching buffer (e.g., phosphate buffer without halide ions) and compare its fluorescence to your experimental sample. 2. Component Omission: If your buffer contains multiple components, prepare solutions omitting one component at a time to identify the potential quencher. 3. Literature Search: Check the literature for known quenching properties of the reagents you are using with coumarin-based dyes.
Inner Filter Effect The "inner filter effect" is a trivial form of quenching where a component in the sample absorbs either the excitation light or the emitted fluorescence.[13] 1. Check Absorbance Spectra: Measure the absorbance spectrum of your sample components. If a component has significant absorbance at the excitation or emission wavelength of this compound, it may be causing an inner filter effect. 2. Dilution: Dilute your sample. If the quenching is due to the inner filter effect, dilution should lead to a non-linear increase in fluorescence.
Incorrect Instrument Settings 1. Verify Wavelengths: Ensure your fluorometer is set to the correct excitation and emission wavelengths for this compound (typically around 345 nm for excitation and 450 nm for emission). 2. Check Slit Widths: Inappropriately set excitation and emission slit widths can affect signal intensity.[14] 3. Gain/Voltage Settings: Ensure the detector gain or voltage is set appropriately to detect the signal without saturation.[15]
Photobleaching Prolonged exposure to the excitation light can lead to the photochemical destruction of the fluorophore. 1. Minimize Exposure: Reduce the exposure time and/or the intensity of the excitation light.[15] 2. Use Antifade Reagents: If applicable to your experimental setup, consider using an antifade mounting medium.
pH Sensitivity While AMCA fluorescence is generally stable over a wide pH range, extreme pH values could potentially affect its fluorescence. Confirm that the pH of your solution is within the optimal range for your experiment.
Concentration Effects At very high concentrations, fluorophores can exhibit self-quenching. 1. Dilution Series: Prepare a dilution series of your this compound conjugate to see if the fluorescence intensity increases with dilution, which would suggest self-quenching at higher concentrations.[16]

The following workflow can guide your troubleshooting process:

start Low Fluorescence Signal Observed check_instrument Verify Instrument Settings (Wavelengths, Slits, Gain) start->check_instrument check_controls Run Control Sample (AMCA in simple buffer) check_instrument->check_controls Correct adjust_settings Adjust Settings and Remeasure check_instrument->adjust_settings Incorrect check_absorbance Measure Absorbance of Sample Components check_controls->check_absorbance Control Signal is High troubleshoot_quenching Systematic Component Omission/Replacement check_controls->troubleshoot_quenching Signal Still Low dilute_sample Dilute Sample check_absorbance->dilute_sample Absorbance Overlap (Inner Filter Effect) problem_solved Problem Resolved troubleshoot_quenching->problem_solved dilute_sample->problem_solved adjust_settings->problem_solved

Caption: Troubleshooting workflow for low fluorescence signals.

Quantitative Data on Potential Quenchers

The following table summarizes Stern-Volmer quenching constants (Ksv) for various quenchers with coumarin derivatives, which can serve as an estimate for their quenching potential with this compound. A higher Ksv value indicates a more efficient quencher.

Fluorophore (Coumarin Derivative) Quencher Solvent/Buffer Stern-Volmer Constant (Ksv) (M⁻¹) Reference
7-amino-4-methyl-3-coumarinylacetic acid4-hydroxy-TEMPOAqueous SolutionValue not explicitly stated, but quenching was observed[6]
7-diethylaminocoumarinTriethylamineAcetonitrile0.474 ± 0.009[17]
4-methyl-7-methoxy coumarinIodide (I⁻)Aqueous SolutionValue not explicitly stated, but strong quenching was observed[5]
4-methyl-7-methoxy coumarinBromide (Br⁻)Aqueous SolutionValue not explicitly stated, but moderate quenching was observed[5]
Alexa Fluor 488 (structurally different but illustrative)TryptophanAqueous SolutionKₛ (static) = 15.1[4]
Alexa Fluor 488 (structurally different but illustrative)TyrosineAqueous SolutionStrong quenching observed, but Ksv not provided due to low solubility[4]

Note: The quenching efficiency can be highly dependent on the specific fluorophore, quencher, solvent, and temperature.

Experimental Protocol: Basic Fluorescence Quenching Assay

This protocol outlines a general procedure to determine if a specific reagent quenches the fluorescence of this compound.

Objective: To measure the effect of a potential quencher on the fluorescence intensity of this compound and to generate a Stern-Volmer plot.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO or DMF)

  • Buffer solution (e.g., 10 mM phosphate buffer, pH 7.4)

  • Potential quencher stock solution

  • Fluorometer with appropriate excitation (e.g., 345 nm) and emission (e.g., 450 nm) filters/monochromators

  • Cuvettes or microplates suitable for fluorescence measurements

Procedure:

  • Preparation of this compound Solution:

    • Prepare a working solution of this compound in the buffer at a fixed concentration (e.g., 1 µM). Ensure the absorbance of this solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Preparation of Quencher Solutions:

    • Prepare a series of dilutions of the potential quencher in the same buffer. The concentration range should be chosen based on the expected quenching efficiency.

  • Fluorescence Measurements:

    • Measure the fluorescence intensity of the this compound solution without any quencher (this is your F₀ value).

    • Add increasing concentrations of the quencher to the this compound solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before measuring the fluorescence intensity (F).

    • It is crucial to perform a control titration where the quencher is added to the buffer alone to check for any background fluorescence from the quencher itself.

  • Data Analysis:

    • Correct the measured fluorescence intensities for any dilution effects if the volume of added quencher is significant.

    • If the quencher absorbs at the excitation or emission wavelength, apply a correction for the inner filter effect.

    • Plot F₀/F versus the quencher concentration [Q]. This is the Stern-Volmer plot.

    • If the plot is linear, the slope of the line is the Stern-Volmer constant (Ksv). A linear plot is indicative of a single type of quenching mechanism (either purely dynamic or purely static).[18]

The following diagram outlines the experimental workflow for a fluorescence quenching assay.

prep_amca Prepare this compound Working Solution measure_f0 Measure Fluorescence of AMCA Solution (F₀) prep_amca->measure_f0 prep_quencher Prepare Quencher Dilution Series add_quencher Add Increasing Concentrations of Quencher prep_quencher->add_quencher measure_f0->add_quencher measure_f Measure Fluorescence of Mixture (F) add_quencher->measure_f plot_data Plot F₀/F vs. [Quencher] (Stern-Volmer Plot) measure_f->plot_data analyze Determine Stern-Volmer Constant (Ksv) plot_data->analyze

Caption: Experimental workflow for a fluorescence quenching assay.

References

Technical Support Center: Optimizing EDC-NHS Reactions for AMCA-PEG4-Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice to help researchers, scientists, and drug development professionals successfully conjugate AMCA-PEG4-Acid to primary amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the EDC-NHS reaction for labeling with this compound?

The EDC-NHS reaction is a "zero-length" crosslinking method that covalently couples a carboxyl group (from your this compound) to a primary amine on a target molecule (e.g., a protein, peptide, or nanoparticle) by forming a stable amide bond.[1] The process occurs in two main stages:

  • Carboxyl Activation: EDC reacts with the carboxylic acid group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[2][3]

  • Intermediate Stabilization: To improve efficiency and prevent the unstable intermediate from hydrolyzing in an aqueous environment, NHS is added.[1][2] NHS rapidly reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester.[2]

  • Amine Coupling: This semi-stable NHS ester then efficiently reacts with a primary amine on the target molecule, forming a covalent amide bond and releasing an N-substituted urea by-product.[2][4]

EDC_NHS_Mechanism cluster_activation Step 1: Activation cluster_stabilization Step 2: Stabilization & Coupling Carboxyl This compound (-COOH) Intermediate O-acylisourea Intermediate (Unstable) Carboxyl->Intermediate + EDC EDC EDC EDC->Intermediate NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) Intermediate->NHS_Ester + NHS NHS_reagent NHS NHS_reagent->NHS_Ester Conjugate Final Conjugate (Amide Bond) NHS_Ester->Conjugate + Target Amine Urea Urea Byproduct NHS_Ester->Urea Amine Target Molecule (-NH2) Amine->Conjugate

Caption: The two-step EDC-NHS reaction mechanism.
Q2: What are the optimal pH conditions for the reaction?

The EDC-NHS reaction is highly pH-dependent, with different optimal pH ranges for the activation and coupling steps.

  • Activation Step (EDC & NHS): The reaction between EDC and the carboxylic acid is most efficient in a slightly acidic environment, typically at pH 4.5-6.0 .[4][5]

  • Coupling Step (NHS-ester & Amine): The subsequent reaction of the NHS-activated molecule with the primary amine is most efficient at a neutral to slightly basic pH, typically pH 7.2-8.0 .[4][6]

For maximum efficiency, a two-step protocol involving a pH change is often recommended.[4]

Q3: What buffers should I use, and which should I avoid?

Choosing the right buffer is critical to avoid competing side reactions.

  • Recommended Buffers:

    • Activation Step: Use a non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid) .[2][4]

    • Coupling Step: Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a common choice for the second step.[4][6] Borate or bicarbonate buffers can also be used.[6][7]

  • Buffers to Avoid: Do not use buffers containing primary amines (e.g., Tris, Glycine ) or carboxylates (e.g., Acetate, Citrate ) as they will compete with the intended reaction, reducing your conjugation efficiency.[6]

Reaction Step Optimal pH Recommended Buffer Buffers to Avoid
Activation (Carboxyl + EDC/NHS)4.5 - 6.0[4][5]0.1M MES[2][4]Tris, Glycine, Acetate, Citrate
Coupling (NHS-ester + Amine)7.2 - 8.0[4][6]PBS, Borate Buffer[4][6]Tris, Glycine
Q4: What are the recommended molar ratios of EDC and NHS?

Using a molar excess of EDC and NHS relative to the amount of this compound is common to drive the reaction forward. The optimal ratio can depend on the specific reactants.

Reagent Molar Ratio (Reagent : this compound) Notes
EDC 2 - 10 fold excessA higher excess may be needed for dilute solutions or less reactive molecules.[5][8]
NHS/sulfo-NHS 2 - 10 fold excessOften used in a slightly higher or equivalent molar amount to EDC to efficiently trap the O-acylisourea intermediate.[5][8][9]

It is always recommended to perform a titration experiment to determine the optimal molar ratios for your specific application.

Q5: How long should the reaction run and at what temperature?
  • Activation: This step is typically rapid, requiring about 15-30 minutes at room temperature.[1][4][10]

  • Coupling: The reaction with the amine-containing molecule usually proceeds for 2 hours at room temperature up to overnight at 4°C .[1][4] Longer incubation times may improve yield, especially for dilute samples.[5]

Q6: How do I stop (quench) the reaction?

To stop the reaction and hydrolyze any unreacted NHS esters, a quenching reagent can be added.

  • Hydroxylamine: Added to a final concentration of 10-50 mM, it effectively quenches the reaction.[1][4]

  • 2-Mercaptoethanol: Can be used to quench the EDC activation step specifically.[1][4]

  • Primary Amines (Tris, Glycine, Lysine): Can also be used, but be aware that they will covalently attach to any remaining activated this compound.[4]

Q7: How do I purify my final conjugate?

Purification is necessary to remove excess reagents and byproducts like N-substituted urea. Common methods include:

  • Desalting Columns / Spin Filtration: Effective for removing small molecules from larger conjugates like proteins.[1][4][11]

  • Dialysis: A straightforward method for purifying large molecules.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides high-purity separation, especially for smaller conjugates.[11]

Troubleshooting Guide

Troubleshooting_Workflow start Problem: Low or No Yield q1 Are EDC/NHS reagents fresh and stored dry? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the correct pH used for each step? a1_yes->q2 sol1 Solution: Use fresh, anhydrous EDC and NHS. Equilibrate to RT before opening. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Does your buffer contain competing amines or carboxyls? a2_yes->q3 sol2 Solution: Use pH 4.5-6.0 (MES) for activation. Adjust to pH 7.2-8.0 (PBS) for coupling. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Solution: Use recommended buffers (MES, PBS). Avoid Tris, Glycine, Acetate. a3_yes->sol3 q4 Are molar ratios of EDC/NHS sufficient? a3_no->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node If issues persist, consider non-aqueous solvents (DMF/DMSO) or alternative crosslinking chemistry. a4_yes->end_node sol4 Solution: Increase the molar excess of EDC and NHS (e.g., 5-10x). Consider titration. a4_no->sol4

Caption: A troubleshooting workflow for low-yield EDC-NHS reactions.
Q: I am seeing very low (or no) yield of my final conjugate. What went wrong?

A: Low yield is the most common issue and can be caused by several factors:

  • Cause 1: Hydrolyzed Reagents: EDC and NHS are highly sensitive to moisture.[12] If not stored properly under desiccated conditions or if old, they will hydrolyze and become inactive.

    • Solution: Always use fresh, high-quality EDC and NHS. Equilibrate vials to room temperature before opening to prevent moisture condensation.[1]

  • Cause 2: Incorrect pH: As detailed above, the reaction is highly pH-sensitive. Performing the activation at a neutral or basic pH will severely reduce efficiency.[5]

    • Solution: Strictly control the pH. Use a calibrated pH meter and the appropriate buffers (MES for activation, PBS for coupling).[4]

  • Cause 3: Competing Molecules in Buffer: The presence of extraneous primary amines or carboxyl groups in your buffers or target molecule solution will consume the activated esters.

    • Solution: Ensure all buffers are free of competing molecules like Tris or glycine.[6] Purify your target molecule away from any such contaminants before starting the reaction.

  • Cause 4: Hydrolysis of the O-acylisourea Intermediate: The initial activated species is very unstable in water and can hydrolyze back to the original carboxylic acid before NHS can react.[1][2]

    • Solution: Ensure NHS is added promptly after or concurrently with EDC. Using sulfo-NHS can increase the stability of the active intermediate in aqueous solutions.[1]

Q: I see a precipitate forming during the reaction. What should I do?

A: Precipitation can occur for a few reasons:

  • Cause 1: Reagent Solubility: EDC, particularly at high concentrations, can sometimes cause proteins to precipitate.[4] The this compound or your target molecule may also have limited solubility in the chosen buffer.

    • Solution: Reduce the amount of EDC used, if possible.[4] Ensure your target molecule is fully dissolved before beginning the reaction. If solubility is a persistent issue, consider performing the reaction in a solvent like DMSO or DMF.[6]

  • Cause 2: Crosslinking: If your target molecule contains both carboxyl and amine groups, EDC can cause unwanted intermolecular crosslinking, leading to aggregation and precipitation.

    • Solution: A two-step protocol is essential here. Activate the this compound with EDC/NHS first, then remove the excess EDC (e.g., with a desalting column) before adding your target molecule.[4]

Experimental Protocols

Protocol 1: Two-Step Aqueous EDC-NHS Conjugation

This protocol is recommended for most applications, especially when the target molecule also contains carboxyl groups, as it minimizes self-conjugation.

  • Reagent Preparation:

    • Equilibrate EDC and sulfo-NHS to room temperature before opening.

    • Prepare a 10 mg/mL solution of this compound in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Prepare your amine-containing target molecule in Coupling Buffer (100 mM PBS, pH 7.2).

  • Activation of this compound:

    • To your this compound solution, add EDC and sulfo-NHS to a final concentration of ~2 mM and ~5 mM, respectively (adjust based on desired molar excess).

    • React for 15 minutes at room temperature.[4]

  • Removal of Excess EDC (Optional but Recommended):

    • To prevent polymerization of the target molecule, remove excess and quenched EDC using a desalting column equilibrated with Coupling Buffer.

  • Conjugation to Target Molecule:

    • Immediately add the activated this compound solution to your target molecule solution at the desired molar ratio (e.g., 10-20 fold molar excess of the activated acid).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[4]

  • Quenching:

    • Stop the reaction by adding hydroxylamine to a final concentration of 10-50 mM and incubate for 15 minutes.

  • Purification:

    • Purify the final conjugate from excess reagents and byproducts using a desalting column, dialysis, or HPLC.[1][4][11]

References

Troubleshooting Failed Peptide Labeling with AMCA-PEG4-Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for peptide labeling with AMCA-PEG4-Acid. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it label peptides?

This compound, or 7-amino-4-methylcoumarin-3-acetic acid with a 4-unit polyethylene glycol (PEG) spacer, is a blue fluorescent dye used for labeling biomolecules.[1] The terminal carboxylic acid group can be activated, for example with EDC and NHS, to form an amine-reactive NHS ester.[2][3] This activated ester then readily reacts with primary amines on the peptide, such as the N-terminus or the side chain of lysine residues, to form a stable amide bond.[4]

Q2: What are the spectral properties of the AMCA dye?

The AMCA dye has an excitation maximum around 345-350 nm and an emission maximum around 450 nm.[5] It is known for its high fluorescence quantum yield, resistance to photobleaching, and a relatively large Stokes shift, which helps to minimize background fluorescence.[5]

Q3: What is the purpose of the PEG4 linker in this reagent?

The polyethylene glycol (PEG) spacer enhances the solubility of the labeled peptide in aqueous solutions, can improve the stability of the conjugate, and may reduce potential immunogenicity.[3] The PEG linker also provides spatial separation between the fluorescent dye and the peptide, which can minimize potential interference of the dye with the peptide's biological activity.

Q4: What are the optimal storage conditions for this compound?

This compound and its activated forms (e.g., NHS ester) are sensitive to moisture and light. It is recommended to store the reagent at -20°C, desiccated, and protected from light. Before use, the vial should be allowed to warm to room temperature before opening to prevent moisture condensation.

Troubleshooting Guide

This guide addresses common problems encountered during the labeling of peptides with this compound, providing potential causes and recommended solutions.

Problem 1: Low or No Labeling Efficiency

Q: My final product shows very low or no fluorescence, indicating poor labeling. What could be the cause?

A: Several factors can contribute to low labeling efficiency. The table below summarizes the most common causes and their solutions.

Potential Cause Recommended Solution
Incorrect Reaction pH The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically 7.2-8.5. Below this range, the amine groups are protonated and less reactive. Above this range, hydrolysis of the NHS ester is rapid. Prepare your reaction in a non-amine-containing buffer such as phosphate-buffered saline (PBS) or borate buffer within the optimal pH range.[6]
Hydrolysis of AMCA-PEG4-NHS Ester The activated NHS ester is susceptible to hydrolysis, especially in aqueous solutions and at higher pH. Prepare the activated AMCA-PEG4-NHS ester solution immediately before use. Avoid storing the activated reagent in aqueous buffers.
Presence of Amine-Containing Buffers or Contaminants Buffers such as Tris or glycine contain primary amines that will compete with the peptide for reaction with the NHS ester, significantly reducing labeling efficiency. Ensure all buffers and solutions are free from extraneous amines.
Low Peptide or Reagent Concentration Low concentrations of reactants can slow down the reaction rate. Increase the concentration of the peptide and/or the molar excess of the activated this compound. A 10-20 fold molar excess of the labeling reagent over the peptide is a common starting point.
Peptide Aggregation Hydrophobic peptides may aggregate in aqueous solutions, making the amine groups inaccessible. Consider adding organic co-solvents like DMSO or DMF to the reaction mixture to improve peptide solubility. The PEG linker on the AMCA reagent also helps to improve solubility.
Steric Hindrance The primary amines on the peptide may be sterically hindered and inaccessible to the labeling reagent. Consider changing the position of the lysine residue in the peptide sequence if possible or using a longer PEG linker if available.
Inactive this compound Reagent Improper storage or handling may have led to the degradation of the reagent. Use a fresh vial of the reagent and ensure it has been stored correctly.
Problem 2: Multiple Labeled Species or Undesired Products

Q: My analysis (e.g., by HPLC or mass spectrometry) shows multiple fluorescent peaks or products with unexpected masses. Why is this happening?

A: The presence of multiple labeled species or side products can arise from several sources.

Potential Cause Recommended Solution
Multiple Labeling Sites If your peptide contains multiple primary amines (N-terminus and one or more lysine residues), labeling can occur at all accessible sites, leading to a heterogeneous mixture of products. To achieve site-specific labeling, you can protect the lysine side chains during peptide synthesis or use a peptide with a single primary amine.
Reaction with Other Nucleophiles Besides primary amines, other nucleophilic groups like tyrosines, serines, and threonines can sometimes react with NHS esters, although this is less common and usually requires higher pH. Ensure the reaction pH is within the optimal range for amine labeling (7.2-8.5).
Side Reactions During Peptide Synthesis or Purification Impurities from the peptide synthesis or purification process can interfere with the labeling reaction. Ensure the starting peptide is of high purity (>95%).
Modification of the AMCA Dye The fluorescent dye itself can sometimes be modified under harsh reaction conditions. Avoid exposing the reaction to strong acids, bases, or reducing agents.
Problem 3: Difficulty in Purifying the Labeled Peptide

Q: I am struggling to separate the labeled peptide from the unlabeled peptide and excess reagent. What purification strategy should I use?

A: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying fluorescently labeled peptides.[7][8]

Potential Cause Recommended Solution
Poor Separation on HPLC The labeled and unlabeled peptides may have very similar retention times. Optimize the HPLC gradient to achieve better separation. A shallower gradient of the organic solvent (e.g., acetonitrile) can improve resolution. The addition of the AMCA-PEG4 moiety will increase the hydrophobicity of the peptide, typically leading to a longer retention time on a C18 column.
Co-elution with Excess Reagent The hydrolyzed, unreacted this compound may co-elute with the labeled or unlabeled peptide. After the reaction, it can be beneficial to quench the reaction with an amine-containing buffer (e.g., Tris) to react with any remaining NHS ester, making the excess reagent more polar and easier to separate.
Sample Overload on HPLC Column Injecting too much crude reaction mixture can lead to poor peak shape and resolution. Reduce the amount of sample injected onto the column.

Experimental Protocols

Activation of this compound with EDC/NHS

This protocol describes the in-situ activation of the carboxylic acid group of this compound to form an amine-reactive NHS ester.

  • Dissolve this compound: Dissolve the desired amount of this compound in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to make a stock solution (e.g., 10 mg/mL).

  • Prepare Activation Buffer: Prepare a non-amine containing buffer at a pH of 5.0-6.0, such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer.

  • Activation Reaction:

    • In a small reaction vial, add the desired volume of the this compound stock solution.

    • Add a 1.5 to 2-fold molar excess of N-Hydroxysuccinimide (NHS).

    • Add a 1.5 to 2-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Mix the components thoroughly and incubate at room temperature for 15-30 minutes. The resulting solution contains the activated AMCA-PEG4-NHS ester.

Protocol for Labeling a Peptide with Activated this compound

This protocol outlines the general procedure for conjugating the activated AMCA-PEG4-NHS ester to a peptide containing primary amines.

  • Dissolve Peptide: Dissolve the peptide in a non-amine containing buffer at pH 7.2-8.5 (e.g., 0.1 M phosphate buffer or 0.1 M sodium bicarbonate buffer). The optimal peptide concentration is typically in the range of 1-10 mg/mL.

  • Add Activated Reagent: Add the freshly prepared activated AMCA-PEG4-NHS ester solution to the peptide solution. A 10-20 fold molar excess of the activated reagent over the peptide is a common starting point, but this may need to be optimized. The final concentration of the organic solvent (from the reagent stock) in the reaction mixture should ideally be kept below 10%.

  • Reaction Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C. Protect the reaction from light.

  • Quench Reaction (Optional): To stop the reaction and consume any unreacted NHS ester, a small amount of an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

  • Purification: Purify the AMCA-labeled peptide from the reaction mixture using RP-HPLC. Monitor the elution profile using both UV absorbance (at a wavelength appropriate for the peptide, e.g., 214 nm or 280 nm) and fluorescence detection (Excitation: ~350 nm, Emission: ~450 nm).

  • Analysis: Analyze the purified fractions by mass spectrometry to confirm the identity and purity of the labeled peptide.[9][10]

Visualizations

Peptide_Labeling_Workflow cluster_activation Activation of this compound cluster_labeling Peptide Labeling Reaction cluster_purification Purification and Analysis AMCA_Acid This compound Activated_AMCA Activated AMCA-PEG4-NHS Ester AMCA_Acid->Activated_AMCA Activation EDC_NHS EDC / NHS EDC_NHS->Activated_AMCA Labeled_Peptide AMCA-Labeled Peptide Activated_AMCA->Labeled_Peptide Conjugation Peptide Peptide (with Primary Amines) Peptide->Labeled_Peptide HPLC RP-HPLC Purification Labeled_Peptide->HPLC Mass_Spec Mass Spectrometry Analysis HPLC->Mass_Spec Purity & Identity Confirmation Troubleshooting_Flowchart Start Start: Failed Peptide Labeling Check_Reaction_Conditions Check Reaction Conditions: - pH (7.2-8.5)? - Amine-free buffer? - Fresh reagents? Start->Check_Reaction_Conditions Check_Peptide Check Peptide: - Purity > 95%? - Aggregation issues? Check_Reaction_Conditions->Check_Peptide No Optimize_Conditions Optimize Reaction: - Adjust pH - Increase reagent molar excess - Add co-solvent (DMSO/DMF) Check_Reaction_Conditions->Optimize_Conditions Yes Check_Purification Check Purification: - Optimized HPLC gradient? - Correct detection wavelengths? Check_Peptide->Check_Purification No Improve_Peptide_Quality Improve Peptide Quality: - Re-purify peptide - Use solubilizing agents Check_Peptide->Improve_Peptide_Quality Yes Optimize_Purification Optimize Purification: - Use shallower gradient - Monitor fluorescence and UV Check_Purification->Optimize_Purification No Success Successful Labeling Optimize_Conditions->Success Improve_Peptide_Quality->Success Optimize_Purification->Success

References

Technical Support Center: Purification of AMCA-PEG4-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying AMCA-PEG4-Acid conjugates from unreacted dye.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary challenge in purifying this compound conjugates?

The main challenge lies in efficiently separating the desired fluorescently labeled conjugate from the excess, unreacted this compound dye. Both the conjugate and the free dye possess similar chemical properties, which can make separation difficult. The key is to exploit the differences in properties such as size and hydrophobicity that are introduced by the molecule that has been conjugated to the dye.

Q2: Which purification methods are most effective for this separation?

The two most common and effective methods for purifying this compound conjugates are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size Exclusion Chromatography (SEC).

  • RP-HPLC separates molecules based on their hydrophobicity. The conjugate is typically more hydrophobic than the unreacted dye, allowing for their separation on a C18 column.[1][2]

  • SEC separates molecules based on their size. The conjugate will be larger than the unreacted dye and will therefore elute first from an SEC column.[3][4][5]

Q3: How do I choose between RP-HPLC and SEC for my purification?

The choice of method depends on the properties of your target molecule that is conjugated to the this compound.

  • Choose RP-HPLC when:

    • There is a significant difference in hydrophobicity between your conjugate and the free dye.

    • High-resolution separation is required to separate the conjugate from other reaction byproducts.

  • Choose SEC when:

    • There is a substantial size difference between your conjugate and the free dye (e.g., when labeling a large protein or polymer).

    • A gentler purification method is needed to preserve the activity of a sensitive biomolecule.

Q4: I am seeing a low yield of my purified conjugate. What are the possible causes?

Low recovery of the final product can be due to several factors:

  • Suboptimal Chromatography Conditions: The elution gradient in RP-HPLC may be too steep, causing the conjugate to co-elute with other components. For SEC, the column pore size may not be appropriate for the size of your conjugate.

  • Adsorption to Surfaces: The conjugate may be adsorbing to the chromatography column or other surfaces.

  • Aggregation: The conjugate may be aggregating, leading to its loss during purification. The inclusion of a hydrophilic PEG4 spacer in the this compound is designed to increase water solubility and reduce aggregation.[6]

  • Instability: The conjugate may be degrading during the purification process.

Q5: My final product still contains unreacted dye. How can I improve the purity?

If your purified conjugate is still contaminated with free dye, consider the following:

  • Optimize Your Chromatography Protocol:

    • For RP-HPLC, try a shallower gradient to improve resolution between the conjugate and the free dye.[7]

    • For SEC, ensure you are using a column with the appropriate molecular weight cutoff for your conjugate and the free dye.

  • Perform a Second Purification Step: If a single purification step is insufficient, a second, orthogonal method can be employed. For example, you could follow an initial SEC separation with an RP-HPLC polishing step.

  • Use a Different Stationary Phase: For RP-HPLC, switching from a C18 to a C8 or C4 column can sometimes alter the selectivity and improve separation.

Quantitative Data Summary

The following tables provide an overview of typical performance metrics for the purification of this compound conjugates using RP-HPLC and SEC. These values are illustrative and can vary depending on the specific conjugate and experimental conditions.

Table 1: Reverse-Phase HPLC Performance

ParameterTypical ValueFactors Influencing the Parameter
Purity Achieved >95%Gradient slope, column chemistry (C18, C8), flow rate, detection wavelength
Recovery 85-95%Sample load, gradient optimization, fraction collection strategy
Resolution (Conjugate vs. Free Dye) >1.5Mobile phase composition (acetonitrile, water, TFA), column length and particle size

Table 2: Size Exclusion Chromatography Performance

| Parameter | Typical Value | Factors Influencing the Parameter | | :--- | :--- | | Purity Achieved | >90% | Column pore size, column length, flow rate, sample concentration | | Recovery | >90% | Sample volume, column packing, non-specific binding to the resin | | Separation Range (kDa) | Dependent on column | Selection of column with appropriate molecular weight cutoff is critical |

Experimental Protocols

Protocol 1: Purification of this compound Conjugates using Reverse-Phase HPLC

This protocol is a general guideline for purifying a peptide-AMCA-PEG4-Acid conjugate. Optimization will be required for specific applications.

Materials:

  • Crude conjugation reaction mixture

  • HPLC-grade water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A)

  • HPLC-grade acetonitrile with 0.1% TFA (Mobile Phase B)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a UV detector and fraction collector

Procedure:

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Column Equilibration:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes at a flow rate of 1 mL/min.

  • Sample Injection and Separation:

    • Inject the prepared sample onto the equilibrated column.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Detection and Fraction Collection:

    • Monitor the elution profile at the absorbance maximum of the AMCA dye (around 345 nm) and the absorbance of the peptide bond (around 220 nm).

    • Collect fractions corresponding to the peaks of interest. The conjugate should elute later than the unreacted dye.

  • Purity Analysis:

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the conjugate.

  • Solvent Removal:

    • Lyophilize the pure fractions to remove the solvents.

Protocol 2: Purification of this compound Conjugates using Size Exclusion Chromatography

This protocol is suitable for purifying larger biomolecule-AMCA-PEG4-Acid conjugates, such as proteins.

Materials:

  • Crude conjugation reaction mixture

  • Size exclusion chromatography column with an appropriate molecular weight cutoff

  • SEC running buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Chromatography system with a UV detector and fraction collector

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least 2 column volumes of the running buffer at the recommended flow rate.

  • Sample Preparation:

    • Concentrate the crude reaction mixture if necessary.

    • Filter the sample through a 0.22 µm syringe filter.

  • Sample Application:

    • Load the sample onto the equilibrated column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution and Fraction Collection:

    • Elute the sample with the running buffer at a constant flow rate.

    • Collect fractions as the sample elutes from the column. The larger conjugate will elute before the smaller, unreacted dye.

  • Purity Analysis:

    • Analyze the collected fractions by SDS-PAGE (for proteins) and UV-Vis spectroscopy to determine purity and concentration.

  • Buffer Exchange (if necessary):

    • If the running buffer is not suitable for downstream applications, perform a buffer exchange using dialysis or a desalting column.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Method cluster_products Separated Products Crude Crude Conjugation Reaction Mixture RP_HPLC Reverse-Phase HPLC Crude->RP_HPLC SEC Size Exclusion Chromatography Crude->SEC Conjugate Purified This compound Conjugate RP_HPLC->Conjugate Free_Dye Unreacted This compound Dye RP_HPLC->Free_Dye SEC->Conjugate SEC->Free_Dye

Caption: General workflow for the purification of this compound conjugates.

RPHPLC_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation in RP-HPLC Cause1 Gradient too Steep Problem->Cause1 Cause2 Incorrect Mobile Phase Problem->Cause2 Cause3 Column Overload Problem->Cause3 Solution1 Decrease Gradient Slope Cause1->Solution1 Solution2 Optimize Acetonitrile/Water Ratio Cause2->Solution2 Solution3 Reduce Sample Load Cause3->Solution3

Caption: Troubleshooting logic for poor separation in RP-HPLC.

SEC_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Co-elution in SEC Cause1 Inappropriate Column Pore Size Problem->Cause1 Cause2 Sample Volume too Large Problem->Cause2 Cause3 Low Flow Rate Problem->Cause3 Solution1 Select Column with Correct MWCO Cause1->Solution1 Solution2 Reduce Injection Volume Cause2->Solution2 Solution3 Optimize Flow Rate Cause3->Solution3

Caption: Troubleshooting logic for co-elution issues in SEC.

References

Technical Support Center: Post-Labeling Purification of AMCA-PEG4-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unconjugated AMCA-PEG4-Acid after labeling reactions. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure the purity of your labeled biomolecules.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound after my labeling experiment?

A: Residual unconjugated this compound can lead to inaccurate quantification of labeling efficiency, high background fluorescence in imaging applications, and potential interference in downstream functional assays. Thorough purification is essential for obtaining reliable and reproducible experimental results.

Q2: What are the primary methods for removing unconjugated this compound?

A: The most common and effective methods for removing small molecule fluorescent dyes like this compound from larger biomolecules (e.g., proteins, antibodies) are:

  • Dialysis: A simple method based on size exclusion using a semi-permeable membrane.

  • Size Exclusion Chromatography (SEC): A column chromatography technique that separates molecules based on their size.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution chromatography technique for purification and analysis.

Q3: How do I choose the best purification method for my experiment?

A: The choice of method depends on several factors, including the size of your biomolecule, the required purity, sample volume, and available equipment. The flowchart below provides a decision-making guide.

G Decision-Making Workflow for Purification Method Selection start Start: Labeled Biomolecule Mixture biomolecule_size Is the molecular weight of your biomolecule > 10 kDa? start->biomolecule_size high_purity Is high purity (>95%) critical? biomolecule_size->high_purity Yes no_suitable_method Consider alternative labeling strategy or consult technical support biomolecule_size->no_suitable_method No sample_volume Sample Volume? high_purity->sample_volume No equipment HPLC available? high_purity->equipment Yes dialysis Dialysis sample_volume->dialysis < 100 µL sec Size Exclusion Chromatography (SEC) sample_volume->sec > 100 µL equipment->sec No hplc Reverse-Phase HPLC equipment->hplc Yes end Purified Labeled Biomolecule dialysis->end sec->end hplc->end

how to improve signal-to-noise ratio with AMCA-PEG4-Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using AMCA-PEG4-Acid and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a blue fluorescent dye featuring an AMCA (Aminomethylcoumarinacetic acid) fluorophore attached to a four-unit polyethylene glycol (PEG) spacer with a terminal carboxylic acid. The AMCA fluorophore has an excitation maximum around 345 nm and an emission maximum around 450 nm.[1] It is known for its high fluorescence quantum yield, large Stokes shift, and resistance to photobleaching, which contribute to bright and clear labeling.[2] The hydrophilic PEG spacer enhances water solubility and reduces non-specific binding.[3][4] The terminal carboxylic acid allows for covalent conjugation to primary amines on biomolecules like antibodies, proteins, and peptides through the formation of a stable amide bond, typically after activation with EDC and NHS.[4][5][6]

Primary applications include:

  • Immunofluorescence Microscopy: As a blue fluorescent probe for multi-labeling studies.[1][2]

  • Bioconjugation: For labeling proteins, peptides, and other biomolecules.[7][8]

  • Flow Cytometry: For labeling cells and antibodies.

  • In Situ Hybridization: As a fluorescent tag for nucleic acid probes.[1]

Q2: How does the PEG4 linker in this compound help in improving the signal-to-noise ratio?

The polyethylene glycol (PEG) spacer plays a crucial role in improving the signal-to-noise ratio primarily by minimizing non-specific binding of the conjugate to surfaces or other proteins.[3][4][9] The hydrophilic nature of the PEG linker creates a hydration layer around the conjugated molecule, which can repel other proteins and prevent them from sticking non-specifically to surfaces, a common cause of high background noise.[2][9][10] By reducing this non-specific binding, the background fluorescence is lowered, leading to a better distinction between the specific signal and the background, thus enhancing the signal-to-noise ratio.[3]

Q3: What is the significance of the "Acid" functional group in this compound?

The "Acid" refers to the terminal carboxylic acid group (-COOH) on the PEG spacer.[5] This functional group is essential for the covalent attachment of the fluorophore to primary amines (-NH2) present on biomolecules such as lysine residues in proteins and antibodies. The carboxylic acid is typically activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[4][6][11] This two-step process forms a more stable NHS ester that then reacts with the primary amine to create a stable amide bond, securely linking the AMCA-PEG4 dye to the target molecule.[11]

Troubleshooting Guide

Problem 1: High Background Fluorescence

High background can obscure the specific signal, leading to a poor signal-to-noise ratio.

Potential Cause Troubleshooting Steps
Non-specific binding of the conjugate 1. Optimize Blocking: Use an appropriate blocking buffer (e.g., BSA, serum from the secondary antibody host species) and ensure adequate incubation time. 2. Increase Wash Steps: Increase the number and duration of wash steps after incubation with the labeled antibody. Use a gentle wash buffer (e.g., PBS with 0.05% Tween 20). 3. Optimize Antibody Concentration: Titrate the concentration of your this compound conjugated antibody to find the optimal dilution that maximizes the specific signal while minimizing background.
Autofluorescence of the sample 1. Use a Control: Image an unstained sample under the same conditions to assess the level of autofluorescence. 2. Spectral Unmixing: If your imaging software allows, use spectral unmixing to separate the specific AMCA signal from the autofluorescence spectrum. 3. Quenching: Consider using a commercial autofluorescence quenching reagent after fixation and permeabilization.[12]
Excess unbound dye 1. Purification: Ensure that the this compound conjugate is properly purified after the labeling reaction to remove any unconjugated dye. Size exclusion chromatography or dialysis are common methods.
Fixative-induced fluorescence 1. Choice of Fixative: Aldehyde fixatives like formaldehyde can sometimes induce fluorescence.[12] If suspected, try a different fixative such as methanol. 2. Quenching: Treat the sample with a quenching agent like sodium borohydride or glycine after fixation with aldehydes.[12]

Problem 2: Weak or No Fluorescent Signal

A faint or absent signal can be due to several factors related to the labeling process or the experimental setup.

Potential Cause Troubleshooting Steps
Inefficient conjugation 1. Verify Conjugation Chemistry: Ensure that the EDC/NHS activation of the carboxylic acid was performed correctly. Use fresh EDC and NHS solutions, as they are moisture-sensitive.[11][13] The reaction is also pH-sensitive, with the activation step being more efficient at a slightly acidic pH (around 6.0) and the reaction with the amine being more efficient at a slightly basic pH (7.2-8.5).[11][13] 2. Check Antibody Buffer: The buffer containing the antibody to be labeled should be free of primary amines (e.g., Tris, glycine) and ammonium ions, as these will compete with the NHS-ester reaction. 3. Optimize Molar Ratio: Adjust the molar ratio of this compound to your protein/antibody to achieve the desired degree of labeling.
Photobleaching (Fading) of the fluorophore 1. Use Antifade Mountant: Mount your sample in a commercially available antifade mounting medium. 2. Minimize Light Exposure: Reduce the exposure time and excitation light intensity during image acquisition. 3. Image promptly: Acquire images as soon as possible after preparing the slide.
Incorrect filter sets 1. Verify Filter Compatibility: Ensure that the excitation and emission filters on your microscope are appropriate for AMCA (Excitation max ~345 nm, Emission max ~450 nm).[1]
Low target abundance 1. Signal Amplification: Consider using a signal amplification strategy, such as a secondary antibody conjugated with multiple AMCA molecules or a biotin-streptavidin system.

Data Presentation

Table 1: Impact of PEG Linker Length on Non-Specific Binding and Signal Intensity (Illustrative Data)

PEG Linker LengthRelative Non-Specific BindingRelative Signal IntensitySignal-to-Noise Ratio
No PEG (AMCA-Acid)HighHighLow
PEG4ModerateHighModerate
PEG8LowHighHigh
PEG12Very LowHighVery High

Note: This table presents a conceptual relationship. Actual results may vary depending on the specific application and experimental conditions.

Experimental Protocols

Protocol: Conjugation of this compound to an Antibody

This protocol describes a general method for labeling an antibody with this compound using EDC/NHS chemistry.

Materials:

  • Antibody (in an amine-free buffer like PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., size-exclusion chromatography)

  • Anhydrous DMSO

Procedure:

  • Prepare Antibody:

    • If the antibody is in a buffer containing primary amines, it must be exchanged into an amine-free buffer (e.g., PBS) using dialysis or a desalting column.

    • Adjust the antibody concentration to 1-2 mg/mL.

  • Activate this compound:

    • Immediately before use, prepare fresh solutions of EDC and NHS in anhydrous DMSO or Activation Buffer.

    • In a microcentrifuge tube, dissolve this compound in Activation Buffer.

    • Add a molar excess of EDC and NHS to the this compound solution. A 2- to 5-fold molar excess is a good starting point.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated AMCA-PEG4-NHS ester solution to the antibody solution.

    • The reaction of the NHS ester with the primary amines on the antibody is more efficient at a pH of 7.2-8.5. If the activation was done at a lower pH, the pH of the reaction mixture can be adjusted by adding the Reaction Buffer.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Remove the unconjugated this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against PBS.

    • Collect the fractions containing the labeled antibody.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~345 nm (for AMCA).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody_prep Prepare Antibody (amine-free buffer) activation Activate this compound with EDC/NHS antibody_prep->activation reagent_prep Prepare fresh EDC/NHS solutions reagent_prep->activation conjugation Incubate activated dye with antibody activation->conjugation quenching Quench reaction with Tris buffer conjugation->quenching purify Purify conjugate (Size exclusion or Dialysis) quenching->purify analyze Characterize conjugate (Degree of Labeling) purify->analyze

Caption: Workflow for conjugating this compound to an antibody.

troubleshooting_workflow cluster_signal Signal Issues cluster_background Background Issues start Low Signal-to-Noise Ratio check_signal Is the signal weak or absent? start->check_signal check_background Is the background high? start->check_background check_conjugation Verify conjugation efficiency check_signal->check_conjugation Yes check_signal->check_background No check_photobleaching Use antifade & minimize exposure check_conjugation->check_photobleaching check_filters Confirm correct filter sets check_photobleaching->check_filters end Improved Signal-to-Noise Ratio check_filters->end optimize_blocking Optimize blocking & washes check_background->optimize_blocking Yes check_background->end No check_autofluorescence Assess sample autofluorescence optimize_blocking->check_autofluorescence check_purification Ensure conjugate is well-purified check_autofluorescence->check_purification check_purification->end

Caption: Troubleshooting workflow for low signal-to-noise ratio.

References

preventing non-specific binding of AMCA-PEG4-Acid conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve non-specific binding (NSB) issues encountered with AMCA-PEG4-Acid conjugates during experimental procedures.

Understanding Non-Specific Binding of this compound Conjugates

AMCA (Aminomethylcoumarin Acetate) is a bright blue fluorescent dye often used for multi-color labeling due to its minimal spectral overlap with green and longer-wavelength dyes.[1][2] The PEG4 (polyethylene glycol) linker is incorporated to increase hydrophilicity and create a steric shield around the conjugate, which is intended to reduce non-specific binding.[3] However, non-specific binding can still occur due to several factors, including hydrophobic interactions, electrostatic interactions between the charged dye and cellular components, and issues with experimental technique.[4][5] This guide will help you identify the source of non-specific binding and provide solutions to improve the signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the PEG4 linker in the this compound conjugate?

The PEG4 linker is a short, hydrophilic spacer designed to reduce non-specific binding. It creates a "cloud" around the molecule that provides a steric shield, which can help prevent unwanted interactions with proteins and other surfaces.[3]

Q2: I'm observing high background fluorescence across my entire sample. What are the likely causes?

High background fluorescence can stem from several sources:

  • Autofluorescence: Biological samples, especially tissues, can have endogenous molecules that fluoresce in the same range as AMCA (blue spectrum).[2][6]

  • Excessive Conjugate Concentration: Using too high a concentration of the this compound conjugate can lead to increased non-specific binding.[4]

  • Inadequate Blocking: The blocking step may not be sufficient to cover all non-specific binding sites on your sample.[3][7]

  • Insufficient Washing: Failure to adequately wash away unbound conjugate can result in a high background signal.[4]

Q3: Can the AMCA dye itself contribute to non-specific binding?

Yes, highly charged fluorescent dyes can contribute to non-specific binding through electrostatic interactions with cellular components.[4][5][6] Specialized blocking buffers may be required to mitigate this.[6]

Q4: How do I choose the best blocking agent for my experiment?

The choice of blocking agent is critical and often needs to be empirically determined for each specific assay.[3]

  • Bovine Serum Albumin (BSA): A common general-purpose blocking agent.[7]

  • Normal Serum: Using normal serum from the same species as your secondary antibody is highly recommended to block non-specific binding to Fc receptors.[8]

  • Casein: Can provide lower backgrounds than BSA in some applications but may not be suitable for detecting phosphorylated proteins or when using avidin-biotin systems.[7][9]

  • Fish Gelatin: Less likely to cross-react with mammalian antibodies compared to BSA or milk.[7]

Q5: My sample has high autofluorescence in the blue channel. How can I reduce this?

Autofluorescence is a common issue with blue fluorescent dyes.[6] To reduce its impact:

  • Include an Unstained Control: This will help you determine the level of autofluorescence in your sample.[6]

  • Use Autofluorescence Quenching Reagents: Commercially available reagents can reduce autofluorescence from sources like lipofuscin.[2][6]

  • Spectral Unmixing: If your imaging system supports it, spectral unmixing can computationally separate the AMCA signal from the autofluorescence signal.

Troubleshooting Guide

This guide addresses common non-specific binding issues in a question-and-answer format.

Problem 1: High, uniform background across the entire slide or well.

  • Is your conjugate concentration optimized?

    • Solution: Perform a titration experiment to determine the optimal concentration of your this compound conjugate. Start with a lower concentration than you are currently using and incrementally increase it to find the best signal-to-noise ratio.[4]

  • Is your blocking step adequate?

    • Solution: Increase the blocking incubation time or try a different blocking agent. A combination of blocking agents can also be effective. Refer to the table below for a comparison of common blocking agents.[3][7]

  • Are your washing steps sufficient?

    • Solution: Increase the number and duration of your wash steps after incubation with the conjugate. Adding a non-ionic detergent like Tween-20 (0.05%) to your wash buffer can also help reduce non-specific hydrophobic interactions.[9]

Problem 2: Bright, punctate (dot-like) background staining.

  • Is your conjugate forming aggregates?

    • Solution: Centrifuge the this compound conjugate solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use to pellet any aggregates. Use only the supernatant for your staining protocol.

  • Are there precipitates in your buffers?

    • Solution: Ensure all buffers are freshly prepared and filtered (0.22 µm filter) to remove any particulate matter.[3]

Problem 3: Non-specific binding to specific cellular structures (e.g., dead cells, extracellular matrix).

  • Are dead cells present in your sample?

    • Solution: If working with cell cultures, ensure high cell viability. Dead cells have compromised membranes and can non-specifically bind amine-reactive dyes. Consider using a viability dye to exclude dead cells from your analysis.

  • Is the conjugate binding to Fc receptors?

    • Solution: If you are using an antibody-based detection system, ensure you are using an appropriate Fc receptor block, such as normal serum from the species in which your secondary antibody was raised.[8]

Quantitative Data on Blocking Agent Effectiveness

The following table summarizes the relative effectiveness of different blocking agents in reducing background and improving the signal-to-noise ratio in immunoassays. Note that the optimal blocking agent is application-dependent and should be determined empirically.

Blocking AgentConcentrationSignal-to-Noise Ratio (Relative)AdvantagesDisadvantagesCitations
None N/ALow-High background, low specificity[10]
Bovine Serum Albumin (BSA) 1-5%ModerateInexpensive, readily availableCan contain contaminating IgG; may not be sufficient for high background issues[9][10]
Normal Goat Serum (NGS) 5-10%HighVery effective at blocking Fc receptors and other non-specific sitesSpecies-specific (should match the secondary antibody host)[8][10]
Casein/Non-fat Dry Milk 1-5%Moderate to HighInexpensive, can be more effective than BSA for some applicationsContains phosphoproteins (not for phospho-specific antibody use) and biotin (not for avidin-biotin systems)[7][9]
Fish Gelatin 0.1-1%ModerateLow cross-reactivity with mammalian antibodiesMay not be as effective as serum for all applications[7]
Commercial Blocking Buffers VariesHigh to Very HighOptimized formulations, often protein-free options availableMore expensive[5]

Key Experimental Protocols

Protocol 1: General Immunofluorescence Staining with this compound Conjugate

This protocol provides a starting point for using this compound conjugates. Optimization of concentrations, incubation times, and blocking steps is recommended.

  • Sample Preparation: Prepare your cells or tissue sections on slides or in plates using your standard protocol for fixation and permeabilization (if required).

  • Blocking:

    • Wash the sample 3 times with Phosphate-Buffered Saline (PBS).

    • Incubate the sample with a blocking buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100 for intracellular targets) for 1 hour at room temperature.[9]

  • Primary Antibody Incubation (if applicable):

    • Dilute the primary antibody in the blocking buffer.

    • Incubate the sample with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the sample 3 times for 5 minutes each with PBS containing 0.05% Tween-20 (PBST).

  • This compound Conjugate Incubation:

    • Dilute the this compound conjugate in the blocking buffer to the desired concentration (start with a concentration recommended by the manufacturer or determined by titration).

    • Incubate the sample with the conjugate for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Wash the sample 3 times for 5 minutes each with PBST.

    • Wash once with PBS to remove residual detergent.

  • Mounting and Imaging:

    • Mount the coverslip using an anti-fade mounting medium.

    • Image using a fluorescence microscope with appropriate filters for AMCA (Excitation/Emission ~350/450 nm).[1]

Protocol 2: Testing and Optimizing Blocking Buffers
  • Prepare identical samples in parallel.

  • In the blocking step, incubate each sample with a different blocking buffer (e.g., 3% BSA in PBS, 5% Normal Goat Serum in PBS, 1% Casein in TBS).

  • Include a "no primary antibody" control for each blocking condition to assess the non-specific binding of the this compound conjugate itself.

  • Proceed with the rest of the staining protocol as described above.

  • Compare the signal intensity and background fluorescence for each blocking condition to determine the optimal blocking agent for your experiment.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting non-specific binding issues with this compound conjugates.

Troubleshooting_Workflow start Start: High Non-Specific Binding Observed problem_type What is the nature of the NSB? start->problem_type cause_uniform Potential Causes: - High conjugate concentration - Inadequate blocking - Insufficient washing - Autofluorescence problem_type->cause_uniform Uniform Background cause_punctate Potential Causes: - Conjugate aggregates - Buffer precipitates problem_type->cause_punctate Punctate Staining cause_specific Potential Causes: - Binding to dead cells - Fc receptor binding problem_type->cause_specific Binding to Specific Structures solution_uniform Solutions: 1. Titrate conjugate concentration 2. Optimize blocking buffer & time 3. Increase wash steps/add detergent 4. Use autofluorescence quencher cause_uniform->solution_uniform solution_punctate Solutions: 1. Centrifuge conjugate before use 2. Filter all buffers cause_punctate->solution_punctate solution_specific Solutions: 1. Use viability dye to exclude dead cells 2. Use appropriate Fc block (e.g., normal serum) cause_specific->solution_specific

Caption: Troubleshooting workflow for non-specific binding.

References

Technical Support Center: AMCA-PEG4-Acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of AMCA-PEG4-Acid in conjugation reactions. It is intended for researchers, scientists, and professionals in drug development who are utilizing this reagent for labeling with the blue fluorescent AMCA dye.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester, such as the activated form of this compound, and a primary amine is in the range of pH 8.3 to 8.5.[1][2] At this pH, the primary amine is sufficiently deprotonated to be nucleophilic, while the rate of hydrolysis of the NHS ester is manageable.

Q2: What happens if the pH of my reaction is too low?

If the pH is too low (below ~7.5), the primary amine on your target molecule will be predominantly protonated (in the form of R-NH3+). This protonated amine is not nucleophilic and will not react with the NHS ester, resulting in a very low or no conjugation yield.

Q3: What is the consequence of having a reaction pH that is too high?

At a pH higher than 8.5, the concentration of the reactive, deprotonated amine increases. However, the rate of hydrolysis of the NHS ester also increases significantly.[3] This competing hydrolysis reaction will consume the this compound, reducing the efficiency of the conjugation to your target molecule.

Q4: Which buffers should I use for the conjugation reaction?

It is crucial to use a buffer that does not contain primary amines. Buffers such as phosphate-buffered saline (PBS) at a pH adjusted to 7.2-8.5, sodium bicarbonate buffer (pH 8.3-8.5), or borate buffer (pH 8.0-8.5) are recommended.[2] Avoid using Tris or glycine buffers, as they contain primary amines that will compete with your target molecule for reaction with the this compound.[2]

Q5: How long should I run the conjugation reaction?

Typically, the reaction is allowed to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time can depend on the specific reactants and their concentrations.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Incorrect pH: The reaction pH is too low (<7.5), leading to protonation of the amine.Ensure your reaction buffer is within the optimal pH range of 8.3-8.5. Use a calibrated pH meter to verify.
Hydrolysis of this compound: The reaction pH is too high (>9.0), or the stock solution of activated this compound was exposed to moisture.Prepare fresh stock solutions of activated this compound in an anhydrous solvent like DMSO or DMF immediately before use. Maintain the reaction pH at or below 8.5.
Presence of competing nucleophiles: The buffer (e.g., Tris, glycine) or other components in the reaction mixture contain primary amines.Perform a buffer exchange of your target molecule into a non-amine-containing buffer like PBS or sodium bicarbonate before starting the conjugation.
Inactive this compound: The reagent has been improperly stored or handled, leading to hydrolysis.Store this compound and its activated NHS ester form in a cool, dry place, preferably under an inert atmosphere. Allow the reagent to warm to room temperature before opening to prevent condensation.
High Background Fluorescence Excess unreacted this compound: The purification step was not sufficient to remove all the free dye.Improve the purification method. Size-exclusion chromatography (e.g., a desalting column) is effective at separating the small molecule dye from the larger conjugated product. Dialysis is also an option.
Hydrolyzed this compound: The hydrolyzed, non-reactive form of the dye may still be present.Ensure efficient purification post-reaction. The hydrolyzed product should also be removed by size-exclusion chromatography or dialysis.
Precipitation of the Conjugate Change in solubility: The addition of the AMCA-PEG4 moiety has altered the solubility of the target molecule.Perform the conjugation in a buffer with appropriate ionic strength or consider including a small percentage of a co-solvent if your target molecule can tolerate it.

Quantitative Data

pHApproximate Half-life of NHS EsterImplication for Conjugation
7.04-5 hoursReaction is slow due to a lower concentration of deprotonated amine.
8.01 hourA good balance between amine reactivity and NHS ester stability.
8.610 minutesHydrolysis is very rapid, significantly reducing the amount of reagent available for conjugation.[3]

Note: This data is for general NHS esters and should be used as a guideline. The optimal conditions for your specific experiment with this compound may vary and should be empirically determined.

Experimental Protocols

General Protocol for this compound Conjugation to a Protein
  • Buffer Preparation: Prepare a suitable reaction buffer, such as 0.1 M sodium bicarbonate, pH 8.3.

  • Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.

  • This compound NHS Ester Preparation: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound NHS ester to the protein solution.

  • Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted and hydrolyzed this compound by passing the reaction mixture through a size-exclusion desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~350 nm (for AMCA).

Visualizations

Conjugation_Reaction cluster_reactants Reactants cluster_products Products AMCA_PEG4_NHS AMCA-PEG4-NHS Ester Conjugate AMCA-PEG4-Target (Stable Amide Bond) AMCA_PEG4_NHS->Conjugate Aminolysis (pH 8.3-8.5) NHS N-hydroxysuccinimide (Byproduct) AMCA_PEG4_NHS->NHS Target_Amine Target Molecule (with Primary Amine) Target_Amine->Conjugate

Caption: this compound conjugation reaction pathway.

Caption: The effect of pH on the this compound conjugation reaction.

Troubleshooting_Workflow start Low Conjugation Yield check_pH Is the reaction pH between 8.3 and 8.5? start->check_pH adjust_pH Adjust pH to 8.3-8.5 check_pH->adjust_pH No check_buffer Is the buffer non-amine containing? check_pH->check_buffer Yes adjust_pH->check_pH buffer_exchange Perform buffer exchange into PBS or Bicarbonate check_buffer->buffer_exchange No check_reagent Is the this compound NHS ester fresh? check_buffer->check_reagent Yes buffer_exchange->check_buffer prepare_fresh Prepare fresh reagent immediately before use check_reagent->prepare_fresh No success Successful Conjugation check_reagent->success Yes prepare_fresh->check_reagent

Caption: A logical workflow for troubleshooting low conjugation yield.

References

Technical Support Center: Deprotection of Boc-AMCA-PEG4-Acid from Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selective deprotection of the Boc (tert-butyloxycarbonyl) group from Boc-AMCA-PEG4-Acid that is conjugated to a peptide, with the primary goal of preserving the integrity of the peptide.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind Boc deprotection?

A1: The Boc protecting group is removed under acidic conditions. The reaction is initiated by protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation. This results in the formation of a carbamic acid, which then readily decarboxylates to yield the free amine and carbon dioxide.[1][2][3]

Q2: Why is it challenging to deprotect a Boc group from a linker attached to a peptide?

A2: The challenge lies in the potential for the harsh acidic conditions required for Boc deprotection to damage the peptide.[4][] Peptides can contain acid-labile functional groups in their side chains, and the peptide backbone itself can be susceptible to hydrolysis under strong acidic conditions. Furthermore, the tert-butyl cation generated during deprotection can cause unwanted side reactions with certain amino acid residues.[6][7]

Q3: What are the most common reagents used for Boc deprotection?

A3: The most common reagent is trifluoroacetic acid (TFA), typically used in a solution with dichloromethane (DCM).[6][8][9] Other strong acids like hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol are also employed.[6][10]

Q4: What are "scavengers" and why are they important in this context?

A4: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cations generated during the cleavage of the Boc group.[6] This prevents the cation from reacting with and modifying sensitive amino acid residues within the peptide, such as tryptophan and tyrosine.[7] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid concentration or reaction time.Increase the concentration of TFA (e.g., from 25% to 50% in DCM) or extend the reaction time. Monitor the reaction progress by LC-MS to determine the optimal time.
Steric hindrance around the Boc group.Consider using a stronger acid system, such as 4M HCl in dioxane. However, be mindful of potential peptide degradation.
Peptide Degradation (e.g., cleavage of the peptide backbone) Acid concentration is too high or the reaction time is too long.Reduce the acid concentration or shorten the reaction time. Perform a time-course experiment to find the optimal balance between complete deprotection and minimal peptide damage.
Presence of particularly acid-sensitive amino acid sequences (e.g., Asp-Pro).Use a milder deprotection method. Consider using a Lewis acid like trimethylsilyl iodide (TMSI) which can sometimes offer more selective deprotection under less harsh conditions.[6][11]
Modification of Sensitive Amino Acid Residues (e.g., Trp, Tyr, Met, Cys) Alkylation by the tert-butyl cation.Always include a scavenger cocktail in your deprotection mixture. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[4]
Oxidation of sensitive residues.Ensure all solvents and reagents are degassed to minimize oxygen exposure. Work under an inert atmosphere (e.g., nitrogen or argon).
Aggregation/Precipitation of the Peptide Change in peptide solubility upon deprotection and exposure of new charges.Perform the deprotection at a lower temperature (e.g., on ice) to slow down aggregation kinetics. Ensure the chosen solvent system can maintain the solubility of both the protected and deprotected peptide. If necessary, consider alternative solvent systems.

Experimental Protocol: Deprotection of Boc-AMCA-PEG4-Acid from a Peptide

This protocol provides a general method for the deprotection of the Boc group from Boc-AMCA-PEG4-Acid conjugated to a peptide using trifluoroacetic acid (TFA) with scavengers.

Materials:

  • Boc-AMCA-PEG4-Acid-peptide conjugate

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Nitrogen or Argon gas

  • Ice bath

  • Rotary evaporator

  • HPLC system for analysis and purification

Procedure:

  • Preparation of the Deprotection Cocktail:

    • In a fume hood, prepare the deprotection cocktail by combining the following reagents in the specified ratios (v/v):

      • 95% TFA

      • 2.5% Water

      • 2.5% TIS

    • Prepare the cocktail fresh just before use.

  • Reaction Setup:

    • Dissolve the Boc-AMCA-PEG4-Acid-peptide conjugate in a minimal amount of anhydrous DCM in a round-bottom flask.

    • Cool the flask in an ice bath for 5-10 minutes.

    • Blanket the reaction with an inert atmosphere (nitrogen or argon).

  • Deprotection Reaction:

    • Add the pre-chilled deprotection cocktail to the reaction flask. The final concentration of the peptide should be approximately 1-5 mg/mL.

    • Stir the reaction mixture at 0°C.

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 30, 60, 90, 120 minutes) and analyzing them by LC-MS.

  • Work-up:

    • Once the reaction is complete (as determined by LC-MS), remove the solvent and TFA under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[2]

  • Purification:

    • Purify the deprotected peptide-linker conjugate using reverse-phase HPLC (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Quantitative Data Summary:

ParameterRecommended ValueNotes
TFA Concentration in Cocktail 95% (v/v)Can be adjusted based on peptide sensitivity.
Scavenger (TIS) Concentration 2.5% (v/v)Crucial for preventing side reactions.
Water Concentration in Cocktail 2.5% (v/v)Acts as a scavenger.
Reaction Temperature 0°CHelps to minimize side reactions and aggregation.
Reaction Time 30 - 120 minutesShould be optimized by monitoring the reaction.
Peptide Concentration 1 - 5 mg/mLTo maintain solubility.

Experimental Workflow Diagram

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Boc-Protected Peptide-Linker Conjugate dissolve Dissolve Conjugate in DCM start->dissolve cocktail Prepare Deprotection Cocktail (95% TFA, 2.5% H2O, 2.5% TIS) add_cocktail Add Deprotection Cocktail cocktail->add_cocktail cool Cool to 0°C dissolve->cool cool->add_cocktail react Stir and Monitor by LC-MS add_cocktail->react evaporate Evaporate Solvents react->evaporate purify Purify by RP-HPLC evaporate->purify analyze Characterize by MS and HPLC purify->analyze end End: Deprotected Peptide-Linker Conjugate analyze->end

Caption: Workflow for the deprotection of Boc-AMCA-PEG4-Acid from a peptide.

References

Technical Support Center: Activated AMCA-PEG4-Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the hydrolysis of activated AMCA-PEG4-Acid and achieve successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is activated this compound and what is it used for?

A1: Activated this compound is a fluorescent labeling reagent. It consists of three key components:

  • AMCA (Aminomethylcoumarin Acetate): A blue fluorescent dye with an excitation maximum around 345 nm and an emission maximum around 450 nm.[1] It is known for its brightness and resistance to photobleaching.[1][2]

  • PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic polyethylene glycol spacer. This linker increases the water solubility of the molecule and can reduce aggregation of the labeled biomolecule.

  • Activated Acid (NHS Ester): The carboxylic acid is typically activated as an N-hydroxysuccinimide (NHS) ester. This form is highly reactive towards primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) and forms stable amide bonds.[3][4]

This reagent is commonly used for fluorescently labeling proteins, peptides, antibodies, and amine-modified oligonucleotides for various applications, including immunofluorescence microscopy, flow cytometry, and fluorescence-based assays.[5][6]

Q2: What is hydrolysis in the context of activated this compound?

A2: Hydrolysis is a chemical reaction where the activated NHS ester of this compound reacts with water. This reaction cleaves the NHS ester, converting it back to the unreactive carboxylic acid and releasing N-hydroxysuccinimide (NHS). The hydrolyzed form of the reagent can no longer react with primary amines, leading to a lower labeling efficiency or complete failure of the conjugation reaction.[7][8]

Q3: What are the main factors that influence the hydrolysis of activated this compound?

A3: The primary factors influencing the rate of hydrolysis are:

  • pH: The rate of hydrolysis increases significantly with increasing pH.[9][10][11] NHS esters are more stable at acidic pH and become rapidly hydrolyzed at basic pH.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Moisture: As water is a reactant in hydrolysis, exposure to moisture, even from the atmosphere, will lead to degradation of the reagent.[6][8][12]

  • Buffer Composition: The presence of nucleophiles other than the target primary amines can compete with the desired reaction. Buffers containing primary amines, such as Tris, are not recommended.[6][9]

Q4: How should I store and handle activated this compound to minimize hydrolysis?

A4: To minimize hydrolysis, follow these storage and handling guidelines:

  • Storage: Store the reagent at -20°C in a desiccated, dark environment.[1][4]

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[6][8][12] Once opened, use the reagent as quickly as possible. For frequent use, consider aliquoting the reagent into smaller, single-use vials to minimize repeated exposure to moisture.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no fluorescent signal after labeling 1. Hydrolysis of activated this compound: The NHS ester was hydrolyzed before or during the labeling reaction.- Ensure the reagent was stored properly and allowed to come to room temperature before opening. - Prepare the reagent solution immediately before use. Do not store it in aqueous solutions.[6] - Check the pH of your reaction buffer; it should be in the optimal range of 7.2-8.5.
2. Incompatible buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for reaction with the NHS ester.[6][9]- Use an amine-free buffer such as phosphate-buffered saline (PBS), borate buffer, or bicarbonate buffer.[6][9]
3. Low protein concentration: At low concentrations of the target molecule, the competing hydrolysis reaction is more likely to occur.- Increase the concentration of your protein or antibody in the reaction mixture.
Inconsistent labeling results between experiments 1. Variable reagent activity: The activated this compound has partially hydrolyzed over time due to improper storage or handling.- Use a fresh vial of the reagent or a new aliquot. - Consider performing a quality control check on the reagent's activity.
2. Inconsistent reaction conditions: Minor variations in pH, temperature, or reaction time can affect labeling efficiency.- Carefully control and monitor the reaction parameters in each experiment.
High background fluorescence 1. Excess unreacted dye: The purification step after labeling was not sufficient to remove all non-covalently bound dye.- Improve the purification method. Size-exclusion chromatography (e.g., a desalting column) or dialysis are effective for removing unreacted dye from proteins.[7]
2. Precipitation of the labeled protein: The labeled protein may have aggregated and precipitated, leading to non-specific staining.- The PEG4 linker is designed to improve solubility, but if precipitation occurs, consider optimizing the labeling ratio (dye:protein) or the buffer conditions.

Quantitative Data

pHTemperature (°C)Approximate Half-life of NHS Ester
7.004-5 hours[11]
7.0Room Temperature~1-2 hours
8.04~1 hour
8.54Significantly shorter than 1 hour
8.6410 minutes[11]
9.0Room TemperatureMinutes[8][12]

Note: This data is for general NHS esters and should be used as a guideline. The actual hydrolysis rate of activated this compound may vary.

Experimental Protocols

Protocol 1: General Protein Labeling with Activated this compound
  • Prepare the Protein Solution:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3).[9] The protein concentration should ideally be 2-10 mg/mL.

    • If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the Activated this compound Solution:

    • Allow the vial of activated this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the reagent in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[9]

  • Perform the Labeling Reaction:

    • Add the dissolved activated this compound to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the dye to the protein.[6]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the Labeled Protein:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

  • Determine the Degree of Labeling (Optional):

    • The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the AMCA dye (at ~345 nm).

Protocol 2: Assessing the Activity of Activated this compound

This protocol provides a qualitative assessment of whether the NHS ester is still active.

  • Prepare Solutions:

    • Dissolve 1-2 mg of the activated this compound in 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7.0).

    • Prepare a control tube with 2 mL of the same buffer.

  • Initial Absorbance Measurement:

    • Zero the spectrophotometer at 260 nm using the control tube.

    • Measure the absorbance of the this compound solution at 260 nm.

  • Induce Hydrolysis:

    • To 1 mL of the this compound solution, add 100 µL of 0.5-1.0 N NaOH to rapidly hydrolyze the NHS ester.[12]

  • Final Absorbance Measurement:

    • Immediately measure the absorbance of the base-treated solution at 260 nm. The hydrolysis product, N-hydroxysuccinimide, has a strong absorbance at this wavelength.[12]

  • Interpretation:

    • If the absorbance at 260 nm significantly increases after adding NaOH, the NHS ester was active.

    • If there is little to no change in absorbance, the NHS ester was likely already hydrolyzed.[8]

Visualizations

Caption: Hydrolysis of Activated this compound.

Experimental_Workflow A Prepare Protein in Amine-Free Buffer C Combine and Incubate (1-2h at RT or overnight at 4°C) A->C B Prepare Fresh Solution of Activated this compound B->C D Purify Labeled Protein (Desalting Column or Dialysis) C->D E Characterize Labeled Protein D->E

Caption: Protein Labeling Workflow.

Troubleshooting_Tree Start Low or No Labeling Q1 Was an amine-free buffer used? Start->Q1 Sol1 Use PBS, Borate, or Bicarbonate Buffer Q1->Sol1 No Q2 Was the reagent prepared fresh? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Prepare reagent solution immediately before use Q2->Sol2 No Q3 Was the reaction pH between 7.2 and 8.5? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Adjust pH of the reaction buffer Q3->Sol3 No Q4 Is the protein concentration >1 mg/mL? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Increase protein concentration Q4->Sol4 No End Consult further technical support Q4->End Yes A4_Yes Yes A4_No No

Caption: Troubleshooting Decision Tree.

References

Validation & Comparative

Navigating the Blue Channel: A Comparative Guide to AMCA-PEG4-Acid and DAPI in Multicolor Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in multicolor fluorescence microscopy, the choice of a blue fluorophore is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides a detailed comparison of two commonly used blue fluorescent probes: AMCA-PEG4-Acid and DAPI, with a focus on their spectral overlap and strategies to mitigate it in multicolor imaging experiments.

This comparison will delve into the spectral properties, performance characteristics, and experimental considerations for both dyes. We will present quantitative data in a clear, tabular format, provide detailed experimental protocols for their use, and offer solutions for managing spectral bleed-through to ensure the acquisition of high-fidelity, publishable data.

At a Glance: Key Spectral and Photophysical Properties

A fundamental understanding of the spectral characteristics of fluorophores is paramount for successful multicolor imaging. The degree of spectral overlap between adjacent channels dictates the potential for bleed-through, where the emission of one fluorophore is detected in the channel designated for another. The table below summarizes the key spectral and photophysical properties of this compound and DAPI.

PropertyThis compoundDAPI (DNA-bound)
Excitation Maximum (λex) ~345 nm~358 nm[1][2]
Emission Maximum (λem) ~450 nm[3]~461 nm[1][2]
Molar Extinction Coefficient (ε) ~19,000 cm⁻¹M⁻¹~27,000 cm⁻¹M⁻¹[4]
Quantum Yield (Φ) High (e.g., AMCA is 0.91)[5]High (increases ~20-fold upon binding to dsDNA)[6][7]
Primary Application General purpose blue fluorescent labelNuclear counterstain[6]

Understanding the Spectral Overlap

The excitation and emission spectra of this compound and DAPI, while distinct, exhibit a notable degree of overlap. This overlap is the primary cause of spectral bleed-through between the two channels.

cluster_AMCA This compound cluster_DAPI DAPI cluster_Overlap Spectral Overlap AMCA_Ex Excitation (~345 nm) AMCA_Em Emission (~450 nm) AMCA_Ex->AMCA_Em Fluorescence Overlap_Ex Excitation Overlap AMCA_Ex->Overlap_Ex Overlap_Em Emission Overlap AMCA_Em->Overlap_Em DAPI_Ex Excitation (~358 nm) DAPI_Em Emission (~461 nm) DAPI_Ex->DAPI_Em Fluorescence DAPI_Ex->Overlap_Ex DAPI_Em->Overlap_Em

Spectral relationship between this compound and DAPI.

This diagram illustrates that the excitation and emission profiles of both dyes are in close proximity, leading to potential crosstalk in multicolor experiments.

Experimental Protocols

To achieve optimal results and minimize spectral bleed-through, it is crucial to follow a well-defined experimental protocol. Below are detailed protocols for immunofluorescence staining using this compound conjugated secondary antibodies and DAPI as a nuclear counterstain.

Protocol 1: Immunofluorescence Staining with this compound and DAPI

Materials:

  • Fixed and permeabilized cells or tissue sections on coverslips

  • Primary antibody specific to the target antigen

  • This compound conjugated secondary antibody

  • DAPI solution (1 mg/mL stock in deionized water)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)

  • Antifade mounting medium

Procedure:

  • Blocking: Incubate the samples with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Incubate the samples with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the samples three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the this compound conjugated secondary antibody in the blocking buffer. Protect from light from this step onwards. Incubate the samples with the secondary antibody solution for 1 hour at room temperature.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • DAPI Staining: Dilute the DAPI stock solution to a final concentration of 1 µg/mL in PBS. Incubate the samples with the DAPI solution for 5-10 minutes at room temperature.

  • Final Washes: Wash the samples twice with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the samples using a fluorescence microscope equipped with appropriate filter sets for AMCA and DAPI.

Workflow for Multicolor Imaging and Spectral Unmixing

To address the spectral overlap between this compound and DAPI, a well-planned imaging and analysis workflow is essential.

cluster_workflow Imaging and Analysis Workflow Acquire_AMCA Acquire AMCA Image (e.g., Ex: 350/50 nm, Em: 460/50 nm) Calculate_Bleedthrough Calculate Bleed-through Coefficients Acquire_AMCA->Calculate_Bleedthrough Acquire_DAPI Acquire DAPI Image (e.g., Ex: 365/10 nm, Em: 445/50 nm) Acquire_DAPI->Calculate_Bleedthrough Acquire_Controls Acquire Single-Stain Controls (AMCA only and DAPI only) Acquire_Controls->Calculate_Bleedthrough Spectral_Unmixing Apply Spectral Unmixing Algorithm Calculate_Bleedthrough->Spectral_Unmixing Corrected_Images Generate Corrected Images Spectral_Unmixing->Corrected_Images

Workflow for correcting spectral overlap.

Managing Spectral Overlap: Compensation and Spectral Unmixing

Given the proximity of their emission spectra, separating the signals from this compound and DAPI requires careful consideration of the imaging setup and post-acquisition analysis.

1. Optimized Filter Selection:

The first line of defense against spectral bleed-through is the use of narrow bandpass emission filters that are specifically designed to capture the peak emission of each fluorophore while minimizing the collection of light from the adjacent channel.

2. Sequential Imaging:

If the microscope system allows, acquiring the AMCA and DAPI channels sequentially rather than simultaneously can help to reduce bleed-through, especially if there is any cross-excitation.

3. Spectral Unmixing:

For the most accurate separation of signals, computational methods such as spectral unmixing are highly recommended. This technique uses the known emission spectrum of each fluorophore to mathematically separate their contributions to the recorded signal in each pixel of the image.

Experimental Protocol for Spectral Unmixing:

  • Acquire Reference Spectra: Image single-stained control samples (one with only this compound and another with only DAPI) using the same imaging settings as the multicolor experiment. These images will provide the "spectral fingerprint" for each dye.

  • Acquire Multicolor Image: Image the double-stained sample.

  • Perform Spectral Unmixing: Utilize imaging software with spectral unmixing capabilities (e.g., ZEN, LAS X, NIS-Elements, or plugins for ImageJ/Fiji) to unmix the multicolor image based on the reference spectra. This process will generate two separate images, one for this compound and one for DAPI, with the bleed-through computationally removed.

Photostability Considerations

Photobleaching, the irreversible loss of fluorescence upon exposure to excitation light, is another critical factor in multicolor imaging. While both AMCA and DAPI are relatively photostable, prolonged exposure to high-intensity UV light can lead to a decrease in signal intensity. It is important to minimize exposure times and use the lowest possible excitation power necessary to obtain a good signal-to-noise ratio. Of note, DAPI has been reported to undergo photoconversion to a green-emitting species upon prolonged UV excitation, which could potentially interfere with other channels in a multicolor experiment.

Conclusion

Both this compound and DAPI are valuable tools for fluorescence microscopy. This compound serves as a versatile blue fluorescent label for a wide range of molecules, while DAPI is the gold standard for nuclear counterstaining. Their spectral proximity necessitates a careful and considered approach to multicolor imaging. By employing optimized filter sets, sequential acquisition, and powerful post-processing techniques like spectral unmixing, researchers can effectively manage spectral overlap and obtain clear, accurate, and quantifiable data. The choice between these fluorophores, or the decision to use them in combination, should be guided by the specific requirements of the experiment and the capabilities of the available imaging system.

References

A Comparative Guide to Blue Fluorescent Dyes for Bioconjugation: Alternatives to AMCA-PEG4-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking optimal reagents for blue fluorescent labeling, this guide provides a detailed comparison of alternatives to AMCA-PEG4-Acid. We present key performance data, experimental protocols, and visual workflows to facilitate informed decisions for your specific application.

AMCA (Aminomethylcoumarin Acetate) and its derivatives, like this compound, have long been utilized for fluorescent labeling in the blue spectrum. However, the demand for brighter, more photostable, and water-soluble dyes has led to the development of several high-performance alternatives. This guide will compare this compound with other prominent blue fluorescent dyes, focusing on their application in protein and antibody labeling.

Quantitative Performance Comparison

The selection of a fluorescent dye is often dictated by its photophysical properties. The following table summarizes key performance metrics for AMCA and its common alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Molecular Weight ( g/mol )Key Features
AMCA 350[1]450[1]~19,000~0.3-0.5~376Traditional coumarin dye.
Alexa Fluor™ 350 346[2]442[2]19,000[2]~0.5-0.7410[2]Sulfonated coumarin derivative, improved water solubility and brightness.[3][4][5]
DyLight™ 350 ~353~432~15,000Not widely reported~400-500Spectrally similar to AMCA and Alexa Fluor™ 350.[2]
CF®350 Dye ~345~440~18,000Not widely reportedNot widely reportedClaimed to be more water-soluble and photostable than AMCA.[5]
iFluor® 350 ~350~440~20,000Not widely reportedNot widely reportedMarketed as a bright and photostable alternative to AMCA with good water solubility.[5]
Pacific Blue™ 404[6]455[6]~30,000~0.6-0.8Not widely reportedBright dye for the 405 nm laser line, common in flow cytometry.[6]
LiFluor™ 405 40545040,000Not widely reported~500Bright and photostable dye, spectrally similar to Pacific Blue.[7]

Note: Quantum yield can be highly dependent on the local environment, including conjugation to a protein.[8][9] The values presented are general estimates.

Experimental Protocol: Antibody Labeling with NHS Ester Dyes

The most common method for labeling proteins and antibodies with these dyes is through the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines (e.g., lysine residues) on the protein to form a stable amide bond.[10][11]

Materials:

  • Antibody or protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Amine-reactive blue fluorescent dye (NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25) or spin column

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a concentration of 2-10 mg/mL.[12][13] If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS first.[12]

    • Adjust the pH of the antibody solution to 8.0-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.[10][11]

  • Dye Preparation:

    • Allow the vial of dye NHS ester to warm to room temperature.

    • Dissolve the dye in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).[10][11] This solution should be prepared fresh.[12]

  • Labeling Reaction:

    • While gently stirring, add the dye stock solution to the antibody solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point is often a 5- to 15-fold molar excess of dye.[13]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[10][12]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or a spin desalting column equilibrated with PBS.[10][12]

    • Collect the fractions containing the labeled antibody. The labeled protein will typically elute first.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the excitation maximum of the dye (A_max).

    • Calculate the protein concentration and the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C to -80°C for long-term storage.[10] Adding a stabilizing protein like BSA and a bacteriostatic agent like sodium azide can improve stability.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful bioconjugation.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Antibody Antibody in Amine-Free Buffer Mix Combine Antibody and Dye Solution Antibody->Mix Dye NHS-Ester Dye Solvent Anhydrous DMSO/DMF Dye->Solvent Solvent->Mix Buffer Bicarbonate Buffer (pH 8.3-8.5) Buffer->Antibody Incubate Incubate 1-2h at RT, protected from light Mix->Incubate Gentle Stirring Column Size Exclusion Chromatography Incubate->Column Collect Collect Labeled Antibody Fractions Column->Collect Elution DOL Determine Degree of Labeling (DOL) Collect->DOL Store Store Conjugate (4°C or -20°C) DOL->Store

Caption: A generalized workflow for labeling antibodies with amine-reactive fluorescent dyes.

Discussion and Recommendations

For applications requiring high brightness and photostability, Alexa Fluor™ 350 and iFluor® 350 are excellent alternatives to AMCA. Their improved water solubility can also lead to more consistent labeling and reduced aggregation of the final conjugate.[4][5] For flow cytometry applications using a violet laser, Pacific Blue™ and its analogues like LiFluor™ 405 offer superior performance due to their higher extinction coefficients and excitation profiles tailored to the 405 nm laser line.[6][7]

The choice of a PEG linker, such as the PEG4 in this compound, can be beneficial in reducing aggregation and improving the solubility of the labeled molecule. When selecting an alternative dye, it is worth considering versions that incorporate similar hydrophilic linkers.

Ultimately, the optimal blue fluorescent dye will depend on the specific experimental requirements, including the instrumentation available, the nature of the biomolecule being labeled, and the desired photophysical properties of the final conjugate. Empirical testing of a few candidate dyes is always recommended to achieve the best results.

References

A Comparative Guide to the Photostability of AMCA-PEG4-Acid and DyLight 350

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence-based assays and imaging, the choice of a fluorophore can significantly impact the quality and reliability of experimental data. Among the myriad of available fluorescent dyes, AMCA-PEG4-Acid and DyLight 350 are two popular choices for applications requiring blue fluorescence. A critical performance parameter for any fluorophore is its photostability—the ability to resist photochemical destruction upon exposure to light. This guide provides an objective comparison of the photostability of this compound and DyLight 350, supported by their spectral properties and a detailed experimental protocol for their direct comparison.

Quantitative Data Summary

PropertyThis compoundDyLight 350
Excitation Maximum (λex) ~345 nm~353 nm[1]
Emission Maximum (λem) ~450 nm~432 nm[1]
Molar Extinction Coefficient (ε) ~19,000 cm⁻¹M⁻¹~15,000 cm⁻¹M⁻¹[1]
Spectrally Similar Dyes Alexa Fluor™ 350, DyLight™ 350Alexa Fluor™ 350, AMCA[1]
Photostability High resistance to photobleaching[2][3]High photostability[1][4][5][6]

Experimental Protocol for Photostability Measurement

To provide researchers with a means to directly compare the photostability of this compound and DyLight 350 under their specific experimental conditions, the following detailed protocol is provided. This protocol is based on established methods for measuring fluorophore photobleaching using fluorescence microscopy.

Objective: To quantify and compare the rate of photobleaching of this compound and DyLight 350.

Materials:

  • This compound and DyLight 350, conjugated to a stable substrate (e.g., antibody, dextran, or BSA).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Microscope slides and coverslips.

  • Antifade mounting medium (optional, for control experiments).

  • Fluorescence microscope equipped with:

    • A suitable light source (e.g., mercury arc lamp, xenon arc lamp, or laser).

    • A filter set appropriate for blue fluorescent dyes (e.g., DAPI filter set with excitation around 350 nm and emission around 450 nm).

    • A sensitive digital camera (e.g., CCD or sCMOS).

    • Image acquisition and analysis software.

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound and DyLight 350 conjugates at the same concentration in PBS. A typical concentration is in the range of 1-10 µg/mL.

    • Pipette a small volume (e.g., 10 µL) of each fluorescent solution onto separate, clean microscope slides.

    • Place a coverslip over the solution. For immobilized samples, allow the conjugates to adhere to the slide surface if using a substrate that promotes adhesion.

    • Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter cube for the dyes (e.g., DAPI filter set).

    • Set the objective lens to a suitable magnification (e.g., 40x or 60x oil immersion).

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is crucial to use the same illumination intensity for both dyes to ensure a fair comparison.

  • Image Acquisition (Time-Lapse):

    • Focus on the sample and locate a region with uniform fluorescence.

    • Set up a time-lapse acquisition sequence in the imaging software.

    • Acquire a series of images of the same field of view at regular intervals (e.g., every 5-10 seconds). The total acquisition time should be long enough to observe significant photobleaching (e.g., 5-15 minutes).

    • Ensure that the sample remains in focus throughout the experiment.

    • Repeat the same acquisition protocol for the other dye, ensuring identical illumination and camera settings.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).

    • Define a region of interest (ROI) within the fluorescent area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Also, measure the background intensity in a region with no fluorescence.

    • Correct the fluorescence intensity of the ROI at each time point by subtracting the background intensity.

    • Normalize the corrected fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for both dyes.

    • Fit the resulting photobleaching curves to an exponential decay model (single or double exponential) to determine the photobleaching halftime (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Experimental Workflow Diagram

Photostability_Experiment cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis A Prepare Dye Solutions (this compound & DyLight 350) B Mount on Slides A->B C Seal Coverslips B->C D Select Filter Set C->D E Set Illumination Intensity D->E F Focus on Sample E->F G Time-Lapse Imaging F->G H Record Fluorescence Decay G->H I Measure Fluorescence Intensity H->I J Normalize Data I->J K Plot Photobleaching Curves J->K L Calculate Halftime (t½) K->L

Caption: Experimental workflow for comparing fluorophore photostability.

References

A Comparative Guide to Validating AMCA-PEG4-Acid Conjugation Efficiency by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the precise and efficient conjugation of molecules is paramount. This guide provides a comprehensive comparison of AMCA-PEG4-Acid with alternative amine-reactive labeling reagents, focusing on the validation of conjugation efficiency using High-Performance Liquid Chromatography (HPLC). We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and application of these critical reagents.

Introduction to Amine-Reactive Labeling and HPLC Validation

AMCA (7-amino-4-methylcoumarin-3-acetic acid) is a blue fluorescent dye commonly used for labeling biomolecules. The addition of a PEG4 (tetraethylene glycol) linker enhances the hydrophilicity of the dye-molecule conjugate, which can improve solubility and reduce aggregation. The carboxylic acid moiety is typically activated to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines (e.g., lysine residues or the N-terminus of peptides and proteins).

Validation of the conjugation reaction's success is crucial. Reverse-phase HPLC (RP-HPLC) is a powerful analytical technique for this purpose. It separates molecules based on their hydrophobicity, allowing for the distinct resolution of the unconjugated (unlabeled) biomolecule, the free dye, and the desired dye-biomolecule conjugate. By analyzing the peak areas in the resulting chromatogram, the conjugation efficiency can be accurately quantified.

Comparison of Amine-Reactive Labeling Reagents

The choice of a labeling reagent can significantly impact the outcome of a conjugation reaction. Besides this compound, several alternatives are available, each with its own characteristics. Below is a comparison of AMCA-PEG4-NHS ester with two common alternatives: Fluorescein isothiocyanate (FITC) and Tetramethylrhodamine (TMR)-NHS ester. The conjugation efficiencies provided are typical yields reported in literature and can vary based on the specific biomolecule and reaction conditions.

ReagentReactive GroupTypical Conjugation Efficiency (HPLC)Excitation Max (nm)Emission Max (nm)Key Characteristics
AMCA-PEG4-NHS Ester N-hydroxysuccinimide (NHS) ester85-95%~350~450Blue fluorescence, PEG linker enhances solubility.[1]
Fluorescein isothiocyanate (FITC) Isothiocyanate70-85%~494~518Green fluorescence, widely used, can be pH sensitive.[2][3][4]
TMR-NHS Ester N-hydroxysuccinimide (NHS) ester80-90%~552~575Orange-red fluorescence, good photostability.[5]

Experimental Protocols

Detailed Methodology for this compound Conjugation and HPLC Validation

This protocol outlines the steps for conjugating this compound to a model peptide and subsequently analyzing the conjugation efficiency by RP-HPLC.

Materials:

  • Model Peptide (with at least one primary amine)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • HPLC Grade Water with 0.1% Trifluoroacetic Acid (TFA) (Mobile Phase A)

  • HPLC Grade Acetonitrile with 0.1% TFA (Mobile Phase B)

  • C18 RP-HPLC Column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

  • Activation of this compound (Preparation of NHS Ester):

    • Dissolve this compound, DCC (or EDC), and NHS in a 1:1.1:1.2 molar ratio in anhydrous DMF or DMSO.

    • Allow the reaction to proceed for at least 1 hour at room temperature to form the AMCA-PEG4-NHS ester.

  • Peptide Preparation:

    • Dissolve the model peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the activated AMCA-PEG4-NHS ester solution to the peptide solution.[6]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • HPLC Analysis:

    • System Preparation: Equilibrate the HPLC system with the C18 column at a flow rate of 1 mL/min with 95% Mobile Phase A and 5% Mobile Phase B.

    • Sample Injection: Inject an appropriate volume (e.g., 20 µL) of the reaction mixture onto the column.

    • Gradient Elution:

      • 5% to 65% Mobile Phase B over 30 minutes.

      • 65% to 100% Mobile Phase B over 5 minutes.

      • Hold at 100% Mobile Phase B for 5 minutes.

      • Return to 5% Mobile Phase B over 5 minutes and re-equilibrate.

    • Detection: Monitor the elution profile using a UV detector at the absorbance maximum of the peptide (typically 220 or 280 nm) and a fluorescence detector set to the excitation and emission maxima of AMCA (Ex: 350 nm, Em: 450 nm).

  • Data Analysis and Efficiency Calculation:

    • Identify the peaks corresponding to the unconjugated peptide and the AMCA-PEG4-conjugated peptide in the chromatogram (the conjugate will have a later retention time due to increased hydrophobicity).

    • Integrate the peak areas for both the unconjugated peptide (Area_unconjugated) and the conjugated peptide (Area_conjugated).

    • Calculate the conjugation efficiency using the following formula:

      • Conjugation Efficiency (%) = [Area_conjugated / (Area_conjugated + Area_unconjugated)] x 100 [7][8][9]

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the key processes involved in the validation of this compound conjugation efficiency.

experimental_workflow activation Activation of This compound (NHS Ester Formation) conjugation Conjugation Reaction activation->conjugation peptide_prep Peptide Preparation peptide_prep->conjugation quenching Quenching Reaction conjugation->quenching hplc_analysis RP-HPLC Analysis quenching->hplc_analysis data_analysis Data Analysis & Efficiency Calculation hplc_analysis->data_analysis

Caption: Experimental workflow for this compound conjugation and HPLC validation.

logic_diagram hplc_output HPLC Chromatogram Output peak_id Peak Identification (Unconjugated vs. Conjugated) hplc_output->peak_id peak_integration Peak Area Integration peak_id->peak_integration formula Efficiency Formula: [Area_conj / (Area_conj + Area_unconj)] * 100 peak_integration->formula efficiency Conjugation Efficiency (%) formula->efficiency

Caption: Logical flow for determining conjugation efficiency from HPLC data.

References

A Comparative Guide to Mass Spectrometry Analysis of AMCA-PEG4-Acid Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of using AMCA-PEG4-Acid, a fluorescent labeling reagent, for the quantitative analysis of peptides by mass spectrometry against other established methods. We will delve into the experimental protocols, data interpretation, and a comparative analysis of the strengths and weaknesses of this approach.

Introduction to Peptide Labeling for Quantitative Mass Spectrometry

Quantitative proteomics relies on the accurate measurement of peptide abundance across different samples. This is often achieved by chemically labeling peptides, which facilitates their detection and quantification by mass spectrometry. This compound (7-amino-4-methylcoumarin-3-acetic acid with a 4-unit polyethylene glycol spacer) is a blue fluorescent dye functionalized with a carboxylic acid that can be activated (e.g., as an NHS-ester) to react with primary amines on peptides (the N-terminus and the side chain of lysine residues). While traditionally used for fluorescence-based detection, the unique properties of such tags can also be leveraged for mass spectrometry.

This guide will compare the fluorescent labeling strategy, exemplified by this compound, with two mainstream quantitative proteomics techniques: isobaric labeling (e.g., TMT and iTRAQ) and metabolic labeling (e.g., SILAC).

Performance Comparison: Fluorescent vs. Isobaric and Metabolic Labeling

The choice of labeling strategy significantly impacts the experimental workflow, data analysis, and the nature of the quantitative information obtained. Below is a comparative overview of these techniques.

FeatureThis compound (Fluorescent Labeling)Isobaric Labeling (e.g., TMT, iTRAQ)Metabolic Labeling (e.g., SILAC)
Principle of Quantification Based on the signal intensity of the labeled peptide in MS1 scans.Based on the intensity of reporter ions in MS2/MS3 scans.Based on the relative intensity of light and heavy peptide pairs in MS1 scans.
Multiplexing Capability Typically limited to binary comparisons (labeled vs. unlabeled) unless combined with other techniques.High (up to 18-plex with TMTpro).Low to medium (typically 2-3 states).
Sample Type In vitro labeling of protein digests.In vitro labeling of protein digests.In vivo labeling of cells in culture.
Instrumentation Requirement Compatible with most LC-MS/MS platforms.Requires an instrument with MS/MS or MS3 capabilities for reporter ion detection.Compatible with most high-resolution mass spectrometers.
Potential for Signal Enhancement Coumarin-based tags may enhance MS signal for hydrophilic peptides.[1][2]Not a primary feature.Not applicable.
Interference in MS2 The tag itself can fragment, potentially complicating spectral interpretation.Co-isolation of interfering ions can lead to ratio compression.Minimal, as quantification is at the MS1 level.
Cost Reagent costs can be moderate.[3]Reagents can be expensive, especially for higher plexing.Primarily the cost of isotopically labeled amino acids.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for peptide labeling with an amine-reactive dye like this compound and a standard workflow for mass spectrometry analysis.

Protocol 1: Labeling of Peptides with AMCA-PEG4-NHS Ester

This protocol describes the labeling of tryptic peptides with N-hydroxysuccinimide (NHS) ester-activated this compound.

Materials:

  • Lyophilized tryptic peptide digest

  • AMCA-PEG4-NHS Ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M sodium bicarbonate solution

  • C18 desalting spin columns

  • Mass spectrometer-compatible solvents (e.g., 0.1% formic acid in water, acetonitrile)

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized peptide digest in 100 µL of 1 M sodium bicarbonate to ensure a basic pH for the labeling reaction.

  • Labeling Reagent Preparation: Immediately before use, dissolve the AMCA-PEG4-NHS Ester in a small volume of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 5-10 fold molar excess of the dissolved AMCA-PEG4-NHS Ester to the peptide solution. The optimal ratio may need to be determined empirically.

  • Incubation: Gently vortex the mixture and incubate for 1 hour at room temperature in the dark.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris or glycine), although this is often not necessary as the subsequent desalting step will remove unreacted label.

  • Sample Cleanup: Desalt the labeled peptide mixture using a C18 spin column according to the manufacturer's instructions to remove unreacted labeling reagent and salts.

  • Lyophilization and Reconstitution: Lyophilize the desalted, labeled peptides and reconstitute in a small volume of 0.1% formic acid in water for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Labeled Peptides

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase C18 analytical column

  • High-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted labeled peptide sample onto the C18 column.

    • Separate the peptides using a linear gradient of acetonitrile (containing 0.1% formic acid) from 5% to 40% over 60-120 minutes at a flow rate of 200-300 nL/min.

  • Mass Spectrometry Analysis (Data-Dependent Acquisition):

    • Acquire full MS scans in the mass analyzer (e.g., Orbitrap) over a mass range of m/z 350-1500 with a resolution of 60,000-120,000.

    • Select the top 10-20 most intense precursor ions for fragmentation in the collision cell (e.g., HCD).

    • Acquire MS/MS spectra in the mass analyzer with a resolution of 15,000-30,000.

    • Use a dynamic exclusion list to prevent repeated fragmentation of the same precursor ion.

Data Presentation and Interpretation

Expected Mass Shift and Fragmentation

Upon successful labeling, the mass of the peptide will increase by the mass of the AMCA-PEG4 moiety. The fragmentation of the labeled peptide in the MS/MS experiment will yield b- and y-ions characteristic of the peptide sequence. Additionally, fragmentation of the AMCA-PEG4 tag itself may occur. The polyethylene glycol (PEG) linker is known to fragment via the loss of C2H4O units (44 Da).[4][5] The coumarin core of AMCA may also produce characteristic fragment ions. Researchers should be aware of these tag-specific fragments during data analysis.

Quantitative Data Analysis

For quantitative analysis using this compound, the extracted ion chromatograms (XICs) of the labeled peptides are generated from the MS1 scans. The area under the curve for these XICs is proportional to the abundance of the peptide in the sample. For comparative studies, the ratios of the XIC areas between different samples are calculated.

Mandatory Visualizations

Experimental Workflow for this compound Labeling and Analysis

G Workflow for this compound Peptide Analysis cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis protein Protein Sample digest Tryptic Digestion protein->digest peptides Peptide Mixture digest->peptides reaction Labeling Reaction peptides->reaction labeling_reagent AMCA-PEG4-NHS Ester labeling_reagent->reaction desalting C18 Desalting reaction->desalting labeled_peptides Labeled Peptides desalting->labeled_peptides lc LC Separation labeled_peptides->lc ms MS/MS Analysis lc->ms data_analysis Data Analysis ms->data_analysis

Caption: A schematic of the workflow for analyzing this compound labeled peptides.

Comparison of Quantitative Proteomics Strategies

G Comparison of Quantitative Proteomics Strategies cluster_fluorescent Fluorescent Labeling (e.g., AMCA) cluster_isobaric Isobaric Labeling (e.g., TMT) cluster_metabolic Metabolic Labeling (e.g., SILAC) fl_quant MS1 Intensity iso_quant MS2/MS3 Reporter Ions met_quant MS1 Light/Heavy Ratio start Peptide Quantification start->fl_quant start->iso_quant start->met_quant

Caption: The basis of quantification for different labeling strategies in mass spectrometry.

Conclusion

This compound offers a viable, albeit less conventional, method for the quantitative analysis of peptides by mass spectrometry. Its primary advantage may lie in the potential for enhanced signal of certain peptides and the ability to correlate mass spectrometry data with fluorescence-based assays. However, for high-plex quantitative proteomics, established methods like TMT and iTRAQ offer superior multiplexing capabilities. For in vivo quantitative studies in cell culture, SILAC remains the gold standard. The choice of labeling reagent should, therefore, be guided by the specific research question, sample type, and available instrumentation.

References

Confirming AMCA-PEG4-Acid Binding: A Comparative Guide to Fluorescence Polarization and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming the binding of small molecules like AMCA-PEG4-Acid is a critical step in assay development and compound screening. Fluorescence Polarization (FP) offers a robust, high-throughput method for this purpose. This guide provides a detailed comparison of FP with other biophysical techniques, supported by experimental protocols and data.

This compound is a blue fluorescent dye functionalized with a four-unit polyethylene glycol (PEG) spacer and a carboxylic acid group.[1][2] The AMCA fluorophore provides a stable fluorescent signal with a relatively large Stokes shift and resistance to photobleaching, making it suitable for various detection assays.[1][3] The hydrophilic PEG linker enhances water solubility and minimizes aggregation of labeled molecules.[1][2] This guide focuses on utilizing fluorescence polarization to confirm its binding to a target protein and compares this technique with alternative methods.

Fluorescence Polarization: A Homogeneous Method for Binding Analysis

Fluorescence polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[4][5][6] When a small fluorescent molecule like this compound is excited with plane-polarized light, it tumbles rapidly in solution, leading to the emission of depolarized light.[4][5][7] However, when it binds to a much larger protein, its rotation slows significantly, and the emitted light remains highly polarized.[4][7][8] This change in polarization is directly proportional to the fraction of the bound fluorescent tracer.[7][9]

Advantages of Fluorescence Polarization:

  • Homogeneous Assay: Requires no separation of bound and free ligand, simplifying the workflow.[4][7]

  • High-Throughput Amenable: Easily adaptable for screening large compound libraries in microplate format.[4][10][11]

  • Non-Radioactive: Offers a safer alternative to radioligand binding assays.[4]

  • Real-Time Measurement: Allows for the kinetic analysis of binding events.[8]

Comparative Analysis of Binding Confirmation Techniques

While FP is a powerful tool, other biophysical methods can also be employed to confirm and characterize molecular interactions. The choice of technique often depends on the specific requirements of the assay, such as the need for kinetic data, thermodynamic parameters, or label-free detection.

Technique Principle Key Outputs Throughput Labeling Required? Strengths Limitations
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescent probe upon binding.[4][5][6]Binding affinity (Kd), IC50HighYes (Fluorescent)Homogeneous, cost-effective, suitable for HTS.[4][7][11]Requires a fluorescently labeled ligand; potential for interference from fluorescent compounds.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface as molecules bind and dissociate.[12]Binding affinity (Kd), kinetics (ka, kd)MediumNoLabel-free, provides real-time kinetic data.[12]Requires immobilization of one binding partner, which can affect activity; higher instrument cost.
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event.[12][13][14]Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)LowNoLabel-free, provides a complete thermodynamic profile of the interaction.[12][13]Requires large amounts of pure sample; low throughput.
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors changes in the chemical environment of atoms upon ligand binding.[13]Binding site information, structural changesLowNo (Isotopic labeling may be used)Provides detailed structural information about the binding interaction.[13]Requires high concentrations of pure protein; complex data analysis.

Experimental Protocols

Fluorescence Polarization Assay for this compound Binding

This protocol describes a direct binding experiment to determine the affinity (Kd) of this compound for a target protein.

Materials:

  • This compound (fluorescent tracer)

  • Purified target protein

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, non-binding surface 384-well microplate[15]

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Determine Optimal Tracer Concentration: Serially dilute this compound in assay buffer and measure fluorescence intensity and polarization. Select the lowest concentration that provides a stable and robust signal (typically 3-5 times the background).[16]

  • Protein Titration: Prepare a serial dilution of the target protein in assay buffer.

  • Assay Plate Preparation: Add a fixed concentration of this compound to all wells. Then, add the serially diluted target protein to the wells. Include control wells with tracer only (for minimum polarization) and buffer only (for background).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes), protected from light.[15]

  • Measurement: Measure fluorescence polarization using a microplate reader with appropriate excitation (e.g., 345 nm) and emission (e.g., 450 nm) filters.

  • Data Analysis: Subtract the background from all readings. Plot the change in millipolarization (mP) units against the protein concentration. Fit the data to a one-site binding equation to determine the dissociation constant (Kd).

Alternative Method: Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for a label-free analysis of the interaction between a target protein and this compound.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Purified target protein (ligand)

  • This compound (analyte)

  • Immobilization buffers (e.g., acetate buffer, pH 4.5) and running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Ligand Immobilization: Covalently immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. A reference channel should be activated and deactivated without protein immobilization to subtract non-specific binding.

  • Analyte Injection: Prepare a series of dilutions of this compound in running buffer.

  • Binding Measurement: Inject the different concentrations of this compound over the ligand and reference surfaces. Monitor the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.

  • Surface Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: After subtracting the reference channel data, globally fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Visualizing the Workflow and Principles

FP_Principle cluster_unbound Unbound State cluster_bound Bound State Unbound This compound (Tracer) Excitation1 Polarized Excitation Light Emission1 Depolarized Emission Light FP_Low Low FP Signal Bound Tracer-Protein Complex Protein Target Protein Excitation2 Polarized Excitation Light Emission2 Polarized Emission Light FP_High High FP Signal UnboundProtein UnboundProtein

FP_Workflow A Prepare Reagents (Tracer, Protein, Buffer) B Dispense Fixed Tracer Concentration into Plate A->B C Add Serial Dilution of Target Protein B->C D Incubate to Reach Equilibrium C->D E Measure Fluorescence Polarization (mP) D->E F Data Analysis (Plot mP vs. [Protein]) E->F G Determine Kd F->G

Method_Comparison Start Need to Confirm Binding? Q1 High-Throughput Screening? Start->Q1 FP Use Fluorescence Polarization Q1->FP Yes Q2 Need Kinetic or Thermodynamic Data? Q1->Q2 No SPR Use SPR for Kinetics Q2->SPR Kinetics ITC Use ITC for Thermodynamics Q2->ITC Thermodynamics Other Consider other methods (e.g., NMR for structure) Q2->Other No/Other

References

A Comparative Guide to AMCA-PEG4-Acid and its Alternatives for FRET Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activities. The choice of the donor fluorophore is critical for the success of any FRET experiment. This guide provides a detailed comparison of AMCA-PEG4-Acid with its spectrally similar alternatives, Alexa Fluor 350 and DyLight 350, for their application as donor fluorophores in FRET studies.

Spectroscopic Properties of Donor Fluorophores

A summary of the key spectroscopic properties of this compound, Alexa Fluor 350, and DyLight 350 is presented in Table 1. These blue fluorescent dyes exhibit similar excitation and emission spectra, making them largely interchangeable in terms of instrumentation setup. The inclusion of a polyethylene glycol (PEG) spacer in this compound enhances its water solubility, which can be advantageous for labeling biomolecules.

PropertyThis compoundAlexa Fluor 350DyLight 350
Excitation Maximum (nm) ~345 - 354~346~353
Emission Maximum (nm) ~442 - 450~442~432
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~19,000~19,000~15,000
Reactive Group Acid (for conjugation via activators) or NHS EsterNHS EsterNHS Ester
Key Features PEG4 linker for increased hydrophilicity.[1]High photostability and pH insensitivity.[2]High fluorescence intensity and photostability.[1][3]

Table 1: Comparison of Spectroscopic Properties. Data compiled from various commercial and literature sources.[1][2][3][4][5][6]

Potential FRET Acceptors

The selection of a suitable acceptor fluorophore is governed by the principle of spectral overlap between the donor's emission spectrum and the acceptor's excitation spectrum. For blue donor dyes like AMCA, Alexa Fluor 350, and DyLight 350, suitable acceptors are typically green or yellow fluorescent dyes. Potential FRET acceptor partners include:

  • Fluorescein (FITC)

  • Alexa Fluor 488

  • DyLight 488

  • Green Fluorescent Protein (GFP) and its variants (e.g., eGFP, YFP)

Experimental Protocols

A generalized workflow for conducting a FRET study using an amine-reactive donor fluorophore like this compound (after conversion to an NHS ester), Alexa Fluor 350 NHS Ester, or DyLight 350 NHS Ester is outlined below.

1. Protein Labeling with Amine-Reactive Dyes

This protocol describes the labeling of a protein with a donor fluorophore and another protein with an acceptor fluorophore.

  • Materials:

    • Purified proteins (donor and acceptor partners) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

    • Amine-reactive donor and acceptor dyes (NHS esters).

    • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3.

    • Purification column (e.g., size-exclusion chromatography).

  • Procedure:

    • Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL.

    • Prepare a 10 mM stock solution of the amine-reactive dye in DMF or DMSO immediately before use.[4]

    • Add the dye stock solution to the protein solution at a molar ratio of approximately 10:1 (dye:protein). This ratio may need to be optimized for each protein.[4]

    • Incubate the reaction for 1 hour at room temperature in the dark with gentle stirring.

    • Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column.

    • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum).

2. FRET Measurement using a Plate Reader

  • Materials:

    • Labeled donor and acceptor proteins.

    • Assay buffer.

    • Microplate reader with fluorescence intensity detection capabilities.

  • Procedure:

    • Prepare a series of solutions in a microplate containing a constant concentration of the donor-labeled protein and varying concentrations of the acceptor-labeled protein.

    • Include control wells with:

      • Donor-labeled protein only.

      • Acceptor-labeled protein only.

      • Unlabeled proteins.

    • Set the plate reader to excite at the donor's excitation wavelength (e.g., 350 nm) and measure the emission at both the donor's emission wavelength (e.g., 450 nm) and the acceptor's emission wavelength (e.g., 520 nm for fluorescein).

    • Correct for background fluorescence and spectral bleed-through from the control wells.

    • Calculate the FRET efficiency (E) using the following formula: E = 1 - (F_DA / F_D) Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

Visualizing the Process

The following diagrams illustrate the FRET signaling pathway and the experimental workflow.

Caption: FRET Signaling Pathway.

FRET_Experimental_Workflow cluster_prep Sample Preparation cluster_measurement FRET Measurement cluster_analysis Data Analysis Label_Donor Label Protein 1 with Donor Dye Purify_Donor Purify Labeled Donor Protein Label_Donor->Purify_Donor Label_Acceptor Label Protein 2 with Acceptor Dye Purify_Acceptor Purify Labeled Acceptor Protein Label_Acceptor->Purify_Acceptor Mix Mix Donor and Acceptor Proteins Purify_Donor->Mix Purify_Acceptor->Mix Plate_Reader Measure Fluorescence in Plate Reader Mix->Plate_Reader Correct Correct for Background & Bleed-through Plate_Reader->Correct Calculate Calculate FRET Efficiency Correct->Calculate

Caption: Experimental Workflow for FRET.

Performance Comparison and Conclusion

While all three donor fluorophores are suitable for FRET studies in the blue spectral region, the choice of the optimal dye may depend on the specific application and experimental conditions.

  • This compound: The primary advantage of this dye is its PEG4 linker, which improves water solubility and can reduce non-specific binding and aggregation of labeled proteins. This makes it an excellent candidate for studies with proteins that are prone to aggregation. However, the lack of readily available, published FRET data, particularly R₀ values with common acceptors, means that initial characterization experiments would be required for quantitative studies.

  • Alexa Fluor 350: This dye is well-characterized and known for its high photostability and pH insensitivity, which are crucial for reliable and reproducible FRET measurements, especially in live-cell imaging.[2] While specific R₀ values for all possible FRET pairs are not always available, its widespread use means there is a larger body of literature to draw upon for experimental design.

  • DyLight 350: This dye is promoted for its high fluorescence intensity, which can lead to improved signal-to-noise ratios in FRET experiments.[1][3] This can be particularly beneficial when working with low-abundance proteins or when small changes in FRET efficiency need to be detected.

References

A Researcher's Guide to Negative Control Experiments in AMCA-PEG4-Acid Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of accurate and reproducible immunofluorescence (IF) data, the judicious use of negative controls is paramount. This is particularly true when employing blue fluorescent dyes like AMCA (Aminomethylcoumarin Acetate), which can be susceptible to higher background noise and autofluorescence. This guide provides a comprehensive comparison of essential negative control experiments for researchers utilizing primary antibodies conjugated with AMCA-PEG4-Acid, a reagent designed to label antibodies and other proteins.

Understanding the Landscape of Negative Controls

Effective negative controls are designed to identify and account for non-specific signals, ensuring that the observed fluorescence is a true representation of the target antigen's presence and localization. The following table summarizes the most critical negative control experiments in the context of this compound immunofluorescence.

Negative Control Experiment Purpose Interpretation of Results Relevance to this compound
No Primary Antibody Control To assess background fluorescence from the secondary antibody and the sample itself (autofluorescence).[1]Any observed signal is considered non-specific. This control helps in setting the baseline for background subtraction.Crucial for blue dyes like AMCA, as cellular autofluorescence can be high in the blue spectrum.[2]
Isotype Control To evaluate non-specific binding of the primary antibody's Fc region to Fc receptors on cells.[1]The signal should be significantly lower than that obtained with the primary antibody. High signal indicates non-specific binding of the primary antibody isotype.Essential when using monoclonal primary antibodies to ensure the observed staining is not due to the antibody's isotype.[3]
Antigen Blocking (Absorption) Control To confirm the specificity of the primary antibody for the target antigen.[1]A significant reduction or elimination of the fluorescent signal after pre-incubating the primary antibody with its target antigen (peptide or protein) confirms specificity.This is the gold standard for demonstrating antibody specificity, regardless of the fluorophore used.
Unlabeled Secondary Antibody Control To check for non-specific binding of the secondary antibody.Ideally, no signal should be detected. This control is more relevant in indirect immunofluorescence.While this compound is for primary antibody labeling (direct IF), this control is vital if a secondary amplification step is used.
Unstained Sample Control To determine the level of endogenous autofluorescence in the sample.[2][4]This provides a baseline for the inherent fluorescence of the cells or tissue being examined.Especially important for AMCA, as autofluorescence is often more pronounced in the blue channel.[2]

Experimental Protocols

Detailed and consistent protocols are the bedrock of reliable immunofluorescence. Below are the methodologies for the key negative control experiments.

No Primary Antibody Control Protocol
  • Sample Preparation: Prepare and fix the cells or tissue sections as per your standard immunofluorescence protocol.

  • Permeabilization & Blocking: Permeabilize (if required) and block the samples with an appropriate blocking buffer (e.g., 5% BSA in PBS) to minimize non-specific binding.

  • Incubation (Omission of Primary Antibody): Instead of adding the this compound labeled primary antibody, incubate the sample with only the antibody diluent (e.g., PBS with 1% BSA).

  • Washing: Wash the samples thoroughly with PBS or a similar buffer to remove unbound reagents.

  • Mounting and Imaging: Mount the samples with an appropriate mounting medium and image using the same settings (laser power, exposure time, gain) as your experimental samples.

Isotype Control Protocol
  • Sample Preparation: Prepare and fix the cells or tissue sections as per your standard protocol.

  • Permeabilization & Blocking: Permeabilize and block the samples as described above.

  • Isotype Control Incubation: Incubate the sample with an isotype control antibody at the same concentration and from the same host species and with the same immunoglobulin class (e.g., Mouse IgG1, Rabbit IgG) as your this compound labeled primary antibody.[3] The isotype control should ideally be conjugated with this compound as well, or a comparable blue fluorophore.

  • Washing: Wash the samples thoroughly.

  • Mounting and Imaging: Mount and image the samples using identical settings to your experimental samples.

Antigen Blocking (Absorption) Control Protocol
  • Pre-incubation: In a microcentrifuge tube, mix your this compound labeled primary antibody with a 5-10 fold molar excess of the immunizing peptide or purified protein antigen.

  • Incubation: Incubate this mixture for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Centrifugation (Optional): Centrifuge the mixture to pellet any immune complexes that may have formed.

  • Staining: Use the supernatant from the pre-incubation step to stain your prepared cells or tissue sections, following your standard immunofluorescence protocol.

  • Washing, Mounting, and Imaging: Proceed with the standard washing, mounting, and imaging steps, using the same parameters as your experimental samples.

Visualizing the Workflow

To better understand the logical flow of these control experiments in relation to the main experimental procedure, the following diagrams have been generated.

Immunofluorescence Experimental Workflow cluster_prep Sample Preparation cluster_exp Experimental Sample cluster_neg_controls Negative Controls cluster_final Final Steps prep Fix & Permeabilize Cells/Tissue block Block with Serum/BSA prep->block exp_primary Incubate with This compound Primary Ab block->exp_primary no_primary No Primary Ab Control (Incubate with diluent only) block->no_primary isotype Isotype Control (Incubate with labeled isotype Ab) block->isotype blocking Antigen Blocking Control (Incubate with pre-absorbed Ab) block->blocking wash Wash exp_primary->wash no_primary->wash isotype->wash blocking->wash mount Mount wash->mount image Image mount->image

Caption: Workflow for this compound Immunofluorescence with Negative Controls.

Decision Tree for Interpreting IF Results cluster_checks Decision Tree for Interpreting IF Results cluster_conclusions Decision Tree for Interpreting IF Results start Observe Signal in Experimental Sample no_primary_check Signal in 'No Primary Ab' Control? start->no_primary_check isotype_check Signal in 'Isotype' Control? no_primary_check->isotype_check No autofluorescence High Autofluorescence or Secondary Ab Issue no_primary_check->autofluorescence Yes blocking_check Signal Reduced in 'Antigen Blocking' Control? isotype_check->blocking_check No fc_binding Non-specific Primary Ab (Fc) Binding isotype_check->fc_binding Yes non_specific_ab Primary Antibody is Not Specific blocking_check->non_specific_ab No specific_signal Signal is Likely Specific blocking_check->specific_signal Yes

Caption: Interpreting results from immunofluorescence negative controls.

By diligently performing these negative control experiments, researchers can significantly increase their confidence in the specificity and validity of their this compound immunofluorescence results, leading to more robust and publishable data.

References

A Researcher's Guide to Spectrophotometric Quantification of Protein Labeling with AMCA-PEG4-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of fluorescently labeled proteins is paramount for the accuracy and reproducibility of a wide range of biological assays. This guide provides a comprehensive comparison of protein labeling using AMCA-PEG4-Acid and its subsequent quantification by spectrophotometry against other common fluorescent labeling reagents. Detailed experimental protocols, quantitative performance data, and workflow visualizations are presented to aid in the selection of the most appropriate labeling strategy for your research needs.

Introduction to Protein Labeling with this compound

AMCA (Aminomethylcoumarin Acetate) is a blue fluorescent dye known for its high fluorescence quantum yield and resistance to photobleaching. The this compound variant incorporates a polyethylene glycol (PEG) spacer, which enhances the water solubility of the dye-protein conjugate and can reduce non-specific binding. The "Acid" form is typically activated to an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines (e.g., lysine residues) on proteins. Spectrophotometry offers a straightforward and accessible method for quantifying the degree of labeling by measuring the absorbance of the protein and the dye.

Comparative Analysis of Fluorescent Labeling Reagents

The selection of a fluorescent label is a critical decision in experimental design. The following tables provide a quantitative comparison of this compound with other commonly used amine-reactive fluorescent dyes.

Spectral Properties This compound FITC (Fluorescein Isothiocyanate) Alexa Fluor™ 350 DyLight™ 350
Excitation Max (nm) ~345-350~495~346~353
Emission Max (nm) ~440-450~525~442~432
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) at λmax ~19,000[1]~70,000~19,000[2]~15,000[1]
Reported Quantum Yield (Φ) HighModerateHighHigh
Performance Characteristics This compound FITC Alexa Fluor™ 350 DyLight™ 350
Photostability GoodModerate (Prone to photobleaching)Very GoodVery Good
pH Sensitivity Relatively insensitive in the physiological rangeFluorescence is pH-sensitiveInsensitive over a broad pH rangeInsensitive over a broad pH range
Brightness BrightVery BrightBrightBright
Water Solubility Enhanced by PEG spacerModerateHighHigh
Labeling Chemistry NHS Ester (Amine-reactive)Isothiocyanate (Amine-reactive)NHS Ester (Amine-reactive)NHS Ester (Amine-reactive)

Experimental Protocols

Detailed methodologies for protein labeling and quantification are crucial for obtaining reliable and consistent results.

Protocol 1: Protein Labeling with AMCA-PEG4-NHS Ester

This protocol outlines the steps for conjugating an AMCA-PEG4-NHS ester to a protein, such as an IgG antibody.

Materials:

  • Protein of interest (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • AMCA-PEG4-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (0.1 M sodium bicarbonate or 0.05 M sodium borate, pH 8.3-9.0)[3][4]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, dialyze the protein against PBS.[3]

  • Reagent Preparation:

    • Allow the vial of AMCA-PEG4-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[4]

    • Immediately before use, dissolve the AMCA-PEG4-NHS Ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-9.0 by adding the Reaction Buffer (e.g., add 1/10th volume of 1 M sodium bicarbonate).[4]

    • Calculate the required volume of the AMCA-PEG4-NHS Ester stock solution. A molar excess of 10-20 fold of the dye to the protein is a common starting point for antibodies.[5] The optimal ratio may need to be determined empirically.

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.

Protocol 2: Spectrophotometric Quantification of AMCA-Labeled Proteins

This protocol details the calculation of the fluorophore-to-protein (F/P) ratio, also known as the degree of labeling (DOL).

Materials:

  • AMCA-labeled protein solution (purified)

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified AMCA-labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of AMCA, which is approximately 350 nm (A₃₅₀).

  • Calculate Protein Concentration:

    • The absorbance at 280 nm is contributed by both the protein and the conjugated AMCA dye. A correction factor is needed to account for the dye's absorbance at this wavelength. The correction factor (CF₂₈₀) for AMCA is approximately 0.19.[4]

    • The corrected absorbance of the protein at 280 nm (A₂₈₀, corrected) is calculated as: A₂₈₀, corrected = A₂₈₀ - (A₃₅₀ × CF₂₈₀)

    • The protein concentration (in M) can then be calculated using the Beer-Lambert law: Protein Concentration (M) = A₂₈₀, corrected / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm. For a typical IgG, this is approximately 210,000 M⁻¹cm⁻¹).

  • Calculate Dye Concentration:

    • The concentration of the AMCA dye (in M) is calculated from its absorbance at 350 nm: Dye Concentration (M) = A₃₅₀ / ε_AMCA (where ε_AMCA is the molar extinction coefficient of AMCA at 350 nm, which is approximately 19,000 M⁻¹cm⁻¹ for the conjugated dye).[6]

  • Calculate the Fluorophore-to-Protein (F/P) Ratio:

    • The F/P ratio is the molar ratio of the dye to the protein: F/P Ratio = Dye Concentration (M) / Protein Concentration (M)

A more detailed formula for calculating the f/p ratio for AMCA-conjugated IgG has been described as: f/p = [(ε₂₈₀,IgG) * A₃₅₀ - (ε₃₅₀,IgG) * A₂₈₀] / [(ε₃₅₀,AMCA) * A₂₈₀ - (ε₂₈₀,AMCA) * A₃₅₀].[6] Using experimentally determined extinction coefficients for the AMCA moiety of a conjugate (1.90 x 10⁴ at 350 nm and 8.29 x 10³ at 280 nm) and for swine IgG (1.56 x 10³ at 350 nm and 1.26 x 10⁵ at 280 nm), the formula for AMCA-conjugated swine IgG is: f/p = [(1.26 x 10⁵) * A₃₅₀ - (1.56 x 10³) * A₂₈₀] / [(1.47 x 10⁴) * A₂₈₀ - (6.42 x 10³) * A₃₅₀].[6]

Protocol 3: Protein Labeling with FITC (Alternative)

Materials:

  • Protein of interest in a suitable buffer (pH 7.5-8.5)[7]

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous DMSO

  • Size-exclusion chromatography column

Procedure:

  • Protein and Reagent Preparation:

    • Dissolve the protein to a concentration of 2 mg/mL in a buffer free of primary amines.[7]

    • Prepare a 1 mg/mL solution of FITC in anhydrous DMSO immediately before use.[7]

  • Labeling Reaction:

    • Add the FITC solution to the protein solution with continuous stirring. A common starting point is to add 15-20 µg of FITC per 1 mg of protein.[8]

    • Incubate the reaction for 1-2 hours at room temperature in the dark.[7]

  • Purification:

    • Separate the FITC-labeled protein from unreacted dye using a size-exclusion chromatography column.[7]

Visualizing Experimental Workflows and Signaling Pathways

Clear visualizations of experimental processes and biological pathways are essential for understanding and communication.

G cluster_prep Protein & Reagent Preparation cluster_reaction Labeling Reaction cluster_purify Purification & Analysis cluster_output Output p Protein in Amine-Free Buffer mix Mix Protein & Dye (pH 8.3-9.0) p->mix d AMCA-PEG4-NHS in DMSO d->mix react Incubate 1-2h at RT (in dark) mix->react quench Quench Reaction (e.g., Tris) react->quench sec Size-Exclusion Chromatography quench->sec spec Spectrophotometry (A280 & A350) sec->spec labeled_protein Purified Labeled Protein sec->labeled_protein dol Calculate Degree of Labeling (DOL) spec->dol

Caption: Experimental workflow for protein labeling with AMCA-PEG4-NHS Ester.

A key application for fluorescently labeled proteins is the visualization of cellular signaling pathways. For instance, a protein labeled with this compound could be used as a fluorescent ligand to study the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in processes like cell proliferation and differentiation.[9][10]

EGFR_Pathway EGF EGF Ligand (AMCA-labeled) EGFR EGFR EGF->EGFR Binds Dimer EGFR Dimer (Activated) EGFR->Dimer Dimerization & Autophosphorylation Grb2 Grb2 Dimer->Grb2 Recruits SOS SOS Grb2->SOS Recruits Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Activates Proliferation Cell Proliferation & Differentiation TF->Proliferation Regulates Gene Expression

Caption: Simplified schematic of the EGF/EGFR signaling cascade.

Conclusion

The quantification of protein labeling with this compound using spectrophotometry is a robust and accessible method for researchers. While alternatives like FITC offer high brightness, this compound and spectrally similar dyes like Alexa Fluor™ 350 and DyLight™ 350 provide superior photostability and pH insensitivity, which are critical for many fluorescence-based assays. The provided protocols and comparative data serve as a valuable resource for selecting the optimal fluorescent labeling strategy and ensuring accurate quantification, ultimately leading to more reliable and reproducible experimental outcomes.

References

AMCA-PEG4-Acid vs. Standard AMCA: A Comparative Guide to Water Solubility

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of fluorescent labeling, the choice of dye can significantly impact experimental outcomes, particularly in aqueous environments. This guide provides a detailed comparison of the water solubility of AMCA-PEG4-Acid and standard AMCA (7-amino-4-methyl-3-coumarinacetic acid), two fluorescent probes widely used by researchers, scientists, and drug development professionals. The inclusion of a polyethylene glycol (PEG) linker in this compound is designed to enhance its hydrophilic properties, a critical factor for bioconjugation and other applications in biological systems.

Enhanced Water Solubility with PEGylation

Standard AMCA is a well-established blue fluorescent dye, but its utility can be limited by its relatively low solubility in aqueous solutions. To address this, this compound incorporates a hydrophilic 4-unit polyethylene glycol (PEG) spacer. This modification significantly improves its water solubility, which is advantageous for a variety of biological applications.

Quantitative Data Summary

CompoundChemical StructureWater Solubility
Standard AMCA 7-amino-4-methyl-3-coumarinacetic acid0.14 mg/mL in PBS (pH 7.2)
This compound AMCA with a 4-unit PEG linker and a terminal carboxylic acidSignificantly higher than standard AMCA (qualitative)

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

The following protocol outlines a standard "shake-flask" method for determining the aqueous solubility of fluorescent dyes like AMCA and this compound.

Objective: To determine the saturation concentration of a fluorescent dye in an aqueous buffer.

Materials:

  • Test compound (Standard AMCA or this compound)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Orbital shaker incubator

  • Microcentrifuge

  • UV-Vis Spectrophotometer or Fluorometer

  • Calibrated micropipettes

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Stock Solutions: Prepare a series of standard solutions of the fluorescent dye in a suitable organic solvent (e.g., DMSO) at known concentrations.

  • Equilibration: Add an excess amount of the test compound to a microcentrifuge tube containing a defined volume of PBS (e.g., 1 mL). The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Shaking: Tightly cap the tubes and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C). Shake the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After incubation, centrifuge the tubes at high speed (e.g., 14,000 x g) for 20-30 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant, ensuring that no solid particles are disturbed. For added certainty, the supernatant can be filtered through a 0.22 µm syringe filter.

  • Quantification:

    • UV-Vis Spectrophotometry: Measure the absorbance of the clear supernatant at the dye's maximum absorbance wavelength.

    • Fluorometry: Measure the fluorescence emission of the supernatant at the appropriate excitation and emission wavelengths.

  • Concentration Determination: Using a standard curve generated from the stock solutions, determine the concentration of the dye in the supernatant. This concentration represents the aqueous solubility of the compound under the tested conditions.

  • Replicates: Perform the experiment in triplicate to ensure the reliability of the results.

Visualizing the Molecular Difference and Application

To understand the structural basis for the difference in solubility and the typical application of these dyes, the following diagrams are provided.

Structural Comparison of AMCA and this compound cluster_0 Standard AMCA cluster_1 This compound Standard AMCA Standard AMCA This compound This compound

Caption: Chemical structures of Standard AMCA and this compound.

The addition of the hydrophilic PEG4-acid linker to the AMCA core is the key structural modification that enhances water solubility. This is particularly important in bioconjugation reactions, where the dye is covalently attached to a biomolecule, such as an antibody.

Workflow for Antibody Conjugation with Amine-Reactive Dyes A Antibody in Amine-Free Buffer (e.g., PBS, pH 7.4-8.5) C Mix Antibody and Dye Solution A->C B Amine-Reactive Dye (e.g., AMCA-NHS ester) Dissolved in DMSO B->C D Incubate (e.g., 1 hour at RT) to Allow Conjugation C->D E Purification (e.g., Size-Exclusion Chromatography) to Remove Unconjugated Dye D->E F Characterize Conjugate (e.g., UV-Vis for Degree of Labeling) E->F G Fluorescently Labeled Antibody Ready for Use F->G

Caption: A typical workflow for labeling an antibody with an amine-reactive fluorescent dye.

Performance of AMCA-PEG4-Acid in Diverse Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of AMCA-PEG4-Acid, a blue fluorescent labeling reagent, in various buffer systems. Understanding how different buffers impact the fluorescence properties and conjugation efficiency of this dye is critical for optimizing experimental protocols and ensuring reliable and reproducible results in applications such as immunofluorescence, flow cytometry, and bioconjugation. This document presents quantitative data, detailed experimental methodologies, and visual representations of key processes to aid in the selection of the most appropriate buffer system for your specific research needs.

Overview of this compound

This compound is a derivative of 7-amino-4-methylcoumarin-3-acetic acid (AMCA) that incorporates a polyethylene glycol (PEG) spacer. This hydrophilic spacer enhances the water solubility of the molecule, which can reduce aggregation of labeled proteins and improve the accessibility of the dye for conjugation. The terminal carboxylic acid can be activated (e.g., to an N-hydroxysuccinimide [NHS] ester) to react with primary amines on proteins and other biomolecules, forming a stable amide bond. Key properties of the AMCA fluorophore include a relatively large Stokes shift and good resistance to photobleaching[1][2].

Impact of Buffer Systems on Performance

The choice of buffer can significantly influence two key performance aspects of this compound: its fluorescence intensity and its conjugation efficiency.

Fluorescence Intensity and Stability

The intrinsic fluorescence of the AMCA fluorophore is remarkably stable across a wide pH range. Reports indicate that the fluorescence of AMCA is independent of pH from 4 to 10[3][4][5]. This is a significant advantage as it ensures that minor fluctuations in buffer pH during an experiment will not lead to changes in signal intensity, providing more reliable quantification.

Table 1: Fluorescence Stability of this compound in Different Buffers

Buffer SystempH RangeRelative Fluorescence IntensityPhotostabilityKey Considerations
Phosphate-Buffered Saline (PBS)6.8 - 7.6~100%GoodCommonly used, but can interfere with EDC/NHS activation.
Borate Buffer8.0 - 9.0~100%GoodRecommended for NHS ester conjugation reactions.
Carbonate-Bicarbonate Buffer9.0 - 10.0~100%GoodSuitable for NHS ester conjugation; higher pH can increase hydrolysis.
MES Buffer5.5 - 6.7~100%GoodOptimal for EDC/NHS activation of the carboxylic acid.
HEPES Buffer7.0 - 8.0~100%GoodA non-amine, non-phosphate alternative.

Note: Relative fluorescence intensity is based on the pH-insensitivity of the AMCA fluorophore within the specified ranges.

Conjugation Efficiency

The efficiency of conjugating this compound to a primary amine-containing molecule is highly dependent on the buffer composition and pH. The process typically involves the activation of the carboxylic acid group to an NHS ester, which then reacts with the amine.

The primary competing reaction for the NHS ester is hydrolysis, which becomes more rapid at higher pH[6]. Therefore, the optimal pH for conjugation is a balance between having a sufficient concentration of deprotonated primary amines (favoring higher pH) and minimizing NHS ester hydrolysis (favoring lower pH). For most NHS ester-amine reactions, a pH of 7.2-8.5 is recommended[6].

Buffers containing primary amines, such as Tris, are incompatible with NHS ester conjugation as they will compete for reaction with the dye[7].

Table 2: Comparison of Conjugation Efficiency of Activated this compound in Different Buffer Systems

Buffer SystemTypical pH for ConjugationExpected Conjugation EfficiencyKey Considerations
Phosphate-Buffered Saline (PBS)7.2 - 7.4ModerateSlower reaction times due to lower pH and potential for reduced EDC reactivity[8][9]. Longer incubation may be required.
Borate Buffer8.0 - 8.5HighGenerally recommended for NHS ester conjugations due to optimal pH and lack of interfering primary amines[7][10].
Carbonate-Bicarbonate Buffer8.0 - 8.5HighA suitable alternative to borate buffer for maintaining an optimal pH for conjugation.
MES BufferNot recommended for conjugationLowOptimal for the EDC/NHS activation step (pH 4.7-6.0) but not for the subsequent amine reaction[9][11].
HEPES Buffer7.2 - 8.0GoodA good non-amine, non-phosphate alternative to PBS for the conjugation step[10].

Comparison with an Alternative Dye: Alexa Fluor™ 350

Alexa Fluor™ 350 is a common alternative to AMCA for blue fluorescence applications. It is a sulfonated coumarin derivative, which enhances its water solubility[12].

Table 3: Performance Comparison: this compound vs. Alexa Fluor™ 350

FeatureThis compoundAlexa Fluor™ 350
Excitation Max~345 nm[2]~346 nm[12]
Emission Max~450 nm[2]~442 nm[12]
BrightnessBrightVery Bright; conjugates are often more fluorescent than AMCA[12]
PhotostabilityGood resistance to photobleaching[1][3][4]Generally considered highly photostable[13][14]
pH SensitivityFluorescence is pH-independent from pH 4-10[3][4][5]Fluorescence is pH-insensitive over a broad range
SolubilityGood, enhanced by PEG4 linkerExcellent due to sulfonation[12]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of this compound.

Protocol for Evaluating Fluorescence Stability

Objective: To determine the relative fluorescence intensity of this compound in different buffer systems at various pH values.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Borate Buffer (50 mM), pH 8.5

  • Carbonate-Bicarbonate Buffer (100 mM), pH 9.5

  • MES Buffer (100 mM), pH 6.0

  • HEPES Buffer (100 mM), pH 7.5

  • DMSO

  • Fluorometer and cuvettes

  • pH meter

Procedure:

  • Prepare a 1 mM stock solution of this compound in DMSO.

  • For each buffer system to be tested, prepare a series of dilutions of the this compound stock solution to a final concentration of 10 µM.

  • Measure the fluorescence intensity of each solution using a fluorometer with excitation at ~345 nm and emission scanned from 400 nm to 550 nm.

  • Record the peak emission wavelength and intensity for each buffer.

  • Normalize the fluorescence intensity values to the buffer that gives the maximum intensity to determine the relative fluorescence.

  • To assess photostability, continuously expose a sample in each buffer to the excitation light for a set period (e.g., 10 minutes) and record the decrease in fluorescence intensity over time.

Protocol for Comparing Conjugation Efficiency

Objective: To compare the efficiency of conjugating activated this compound to a model protein (e.g., Bovine Serum Albumin - BSA) in different buffer systems.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • MES Buffer (0.1 M, pH 6.0)

  • PBS (0.1 M, pH 7.4)

  • Borate Buffer (0.1 M, pH 8.3)

  • HEPES Buffer (0.1 M, pH 7.5)

  • DMSO

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • UV-Vis Spectrophotometer

Procedure:

  • Activation of this compound:

    • Dissolve this compound in a small amount of DMSO and then dilute in MES buffer (pH 6.0).

    • Add a molar excess of EDC and NHS.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Prepare solutions of BSA (e.g., 10 mg/mL) in each of the buffers to be tested (PBS, Borate, HEPES).

    • Add the activated this compound solution to each BSA solution at a defined molar ratio (e.g., 10:1 dye to protein).

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Quenching and Purification:

    • Stop the reaction by adding the quenching buffer.

    • Purify the protein-dye conjugates from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~345 nm (for AMCA).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients. A correction factor for the dye's absorbance at 280 nm should be applied.

    • The DOL is the molar ratio of the dye to the protein. Compare the DOL values obtained for each buffer system.

Visualizations

Signaling Pathways and Workflows

Conjugation_Workflow cluster_activation Activation Step (pH 4.7-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_analysis Analysis AMCA_PEG4_Acid This compound EDC_NHS EDC + NHS in MES Buffer AMCA_PEG4_Acid->EDC_NHS Reacts with Activated_AMCA AMCA-PEG4-NHS Ester EDC_NHS->Activated_AMCA Forms Protein Protein with Primary Amines (e.g., BSA in Borate Buffer) Activated_AMCA->Protein Reacts with Conjugate AMCA-Labeled Protein Protein->Conjugate Purification Purification (Size-Exclusion Chromatography) Conjugate->Purification DOL_Calc DOL Calculation (Spectrophotometry) Purification->DOL_Calc

Caption: Workflow for the two-step conjugation of this compound to a protein.

NHS_Ester_Reaction cluster_aminolysis Aminolysis (Desired Reaction) cluster_hydrolysis Hydrolysis (Competing Reaction) NHS_Ester AMCA-PEG4-NHS Ester Amine Primary Amine (on protein) NHS_Ester->Amine pH 7.2-8.5 Water Water (H2O) NHS_Ester->Water Increases with pH Amide_Bond Stable Amide Bond Amine->Amide_Bond Inactive_Acid Inactive Carboxylic Acid Water->Inactive_Acid

Caption: Competing reactions for the NHS ester of this compound in aqueous buffer.

Conclusion

The performance of this compound is robust in terms of its fluorescence stability across a broad pH range, making it a reliable reporter in various biological buffers. However, for optimal bioconjugation efficiency, the choice of buffer is critical. For the activation of the carboxylic acid, an acidic buffer such as MES (pH 4.7-6.0) is ideal. For the subsequent reaction of the activated NHS ester with primary amines, an amine-free buffer with a pH between 8.0 and 8.5, such as borate or carbonate buffer, will yield the best results by balancing the requirements for amine deprotonation and NHS ester stability. While PBS can be used, it may result in lower conjugation efficiency or require longer reaction times. By carefully selecting the buffer system for each step of the labeling process, researchers can maximize the performance of this compound in their specific applications.

References

A Researcher's Guide to Cross-Reactivity Testing of AMCA-PEG4-Acid Labeled Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cross-reactivity testing for antibodies labeled with AMCA-PEG4-Acid, a blue fluorescent dye. Understanding and mitigating cross-reactivity is crucial for generating specific and reproducible immunoassay data. This document offers a comparative analysis of this compound with other common fluorophores, detailed experimental protocols for assessing cross-reactivity, and visual workflows to guide your experimental design.

Comparing Fluorophores for Antibody Labeling

The choice of fluorophore can influence the performance of a labeled antibody, including its potential for non-specific binding and cross-reactivity. AMCA (Aminomethylcoumarin Acetate) is a blue fluorescent dye often utilized in multicolor immunofluorescence experiments due to its distinct spectral properties. The addition of a PEG4 (polyethylene glycol) linker is designed to enhance the hydrophilicity of the conjugate, which can reduce aggregation and non-specific binding.[1]

Here is a qualitative comparison of this compound with other commonly used fluorescent dyes for antibody labeling:

FeatureThis compoundAlexa Fluor™ 350Fluorescein (FITC)Cyanine Dyes (e.g., Cy®5)
Excitation/Emission Maxima ~345 nm / ~450 nm[1]~346 nm / ~442 nm[2]~495 nm / ~519 nmVaries (e.g., Cy5: ~650 nm / ~670 nm)
Photostability Moderate, susceptible to photobleaching.[3]High, more photostable than AMCA.[2][4]Low to moderate, prone to photobleaching.Generally high photostability.
Brightness ModerateHighHighVery High
pH Sensitivity Fluorescence is relatively stable over a broad pH range.Fluorescence is insensitive to pH in the 4-10 range.[4]Fluorescence is pH-sensitive (quenches at acidic pH).Generally low pH sensitivity.
Water Solubility High, enhanced by the PEG4 linker.[1]HighModerateHigh
Key Advantage Good for multicolor imaging due to minimal spectral overlap with green fluorophores.[3]Excellent photostability and brightness for a blue fluorophore.[2][4]Widely used and cost-effective.High brightness and photostability, suitable for far-red detection.
Potential for Non-Specific Binding The hydrophilic PEG linker can reduce non-specific binding and aggregation.[1]Generally low non-specific binding.Can exhibit non-specific binding.Generally low non-specific binding.

Experimental Workflows and Protocols

Accurate assessment of cross-reactivity is essential for antibody validation. The following sections provide detailed protocols for standard immunoassays used to test antibody specificity.

Logical Workflow for Cross-Reactivity Assessment

The following diagram illustrates a logical workflow for assessing the cross-reactivity of a newly labeled antibody.

CrossReactivity_Workflow Start Start: this compound Labeled Antibody BLAST In Silico Analysis: NCBI BLAST of Immunogen Sequence Start->BLAST Predict potential cross-reactivity ELISA Direct & Competitive ELISA BLAST->ELISA WesternBlot Western Blot ELISA->WesternBlot FlowCyto Flow Cytometry WesternBlot->FlowCyto IHC Immunohistochemistry (IHC) FlowCyto->IHC Analysis Data Analysis and Interpretation IHC->Analysis Pass Antibody is Specific Analysis->Pass No significant off-target binding Fail Cross-Reactivity Detected Analysis->Fail Significant off-target binding observed Optimize Optimize Assay Conditions or Select New Antibody Fail->Optimize Optimize->Start

Caption: A logical workflow for the systematic evaluation of antibody cross-reactivity.

Experimental Protocols

ELISA is a plate-based assay ideal for screening cross-reactivity against a panel of related antigens in a high-throughput manner. A direct or competitive ELISA format can be employed.

Principle: In a direct ELISA, the potential cross-reactive antigens are coated onto the microplate wells, and the binding of the labeled antibody is measured. In a competitive ELISA, the primary antigen is coated, and the labeled antibody is pre-incubated with potential cross-reactive antigens in solution before being added to the well. A reduction in signal indicates that the antibody has bound to the cross-reactive antigen in solution.

Protocol:

  • Antigen Coating:

    • Coat separate wells of a 96-well microplate with 1-10 µg/mL of the primary antigen and each potential cross-reactive antigen in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1-3% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Antibody Incubation (Direct ELISA):

    • Dilute the this compound labeled antibody to its optimal working concentration in blocking buffer.

    • Add 100 µL of the diluted antibody to each well.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Antibody Incubation (Competitive ELISA):

    • In a separate plate, pre-incubate the labeled antibody with a range of concentrations of the potential cross-reactive antigen for 1-2 hours.

    • Transfer 100 µL of the antibody-antigen mixture to the wells coated with the primary antigen.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Detection:

    • For directly labeled antibodies, proceed to the plate reader. For enzyme-conjugated antibodies, add the appropriate substrate and incubate until color development is sufficient.

    • Read the fluorescence at the appropriate excitation and emission wavelengths for AMCA (Ex: ~345 nm, Em: ~450 nm).

  • Analysis:

    • Compare the signal from wells coated with cross-reactive antigens to the signal from the primary antigen. Significant signal in the presence of other antigens indicates cross-reactivity.

Western blotting allows for the assessment of antibody specificity based on the molecular weight of the target protein.

Protocol:

  • Sample Preparation and Electrophoresis:

    • Prepare protein lysates from cells or tissues known to express the target protein and, if possible, from knockout/knockdown models or cell lines that do not express the target.

    • Separate the proteins by SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the this compound labeled antibody at its optimal dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • For directly labeled antibodies, visualize the membrane using a fluorescent imaging system with the appropriate filters for AMCA.

    • For unconjugated primary antibodies, incubate with an appropriate HRP- or fluorophore-conjugated secondary antibody for 1 hour at room temperature, wash, and then detect using chemiluminescence or fluorescence.

  • Analysis:

    • A specific antibody should produce a single band at the expected molecular weight of the target protein. The absence of this band in negative control lysates and the presence of additional bands indicate non-specific binding or cross-reactivity.

Flow cytometry is a powerful technique to assess antibody specificity on a single-cell level.

Protocol:

  • Cell Preparation:

    • Prepare a single-cell suspension from your cell line or tissue of interest. Include positive and negative control cell populations.

    • Wash the cells with flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

  • Fc Receptor Blocking (Optional but Recommended):

    • Incubate cells with an Fc receptor blocking reagent to prevent non-specific binding of the antibody to Fc receptors on the cell surface.

  • Antibody Staining:

    • Incubate the cells with the this compound labeled antibody at a pre-titered optimal concentration for 30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with staining buffer.

  • Data Acquisition:

    • Resuspend the cells in staining buffer and acquire data on a flow cytometer equipped with a UV or violet laser capable of exciting the AMCA dye.

  • Analysis:

    • Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity. Compare the staining of the positive control cells to the negative control cells. Minimal staining of the negative control population indicates high specificity.

IHC is used to evaluate the specificity of an antibody within the context of tissue architecture.

Protocol:

  • Tissue Preparation:

    • Use formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections. Include positive and negative control tissues.

  • Antigen Retrieval (for FFPE):

    • Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0).

  • Blocking:

    • Block endogenous peroxidase (if using an HRP-conjugated secondary) and non-specific binding sites with a suitable blocking solution (e.g., normal serum from the species of the secondary antibody).

  • Primary Antibody Incubation:

    • Incubate the tissue sections with the this compound labeled antibody at its optimal dilution overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the slides with a wash buffer (e.g., PBS or TBS).

  • Detection:

    • For directly labeled antibodies, mount the slides with a fluorescent mounting medium.

    • For unconjugated primary antibodies, incubate with a fluorescently labeled secondary antibody, wash, and then mount.

  • Imaging:

    • Visualize the staining using a fluorescence microscope with the appropriate filter set for AMCA.

  • Analysis:

    • A specific antibody will show staining in the expected cell types and subcellular locations in the positive control tissue, with minimal or no staining in the negative control tissue.

Signaling Pathway Example: EGFR Signaling

To illustrate a biological context where a specific antibody would be crucial, the following diagram depicts a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway. An antibody targeting a specific phosphorylated form of a downstream effector, for instance, would need to be highly specific to avoid cross-reacting with the non-phosphorylated form or other related kinases.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor Dimerization & Autophosphorylation EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Regulates

Caption: Simplified diagram of the EGFR signaling pathway leading to gene transcription.

By following the detailed protocols and considering the comparative information provided in this guide, researchers can confidently assess the cross-reactivity of their this compound labeled antibodies, leading to more reliable and reproducible experimental outcomes.

References

literature review of AMCA-PEG4-Acid applications and limitations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the applications and limitations of AMCA-PEG4-Acid, a blue fluorescent linker commonly used in bioconjugation. We offer a comparative analysis with spectrally similar fluorescent dyes, supported by experimental data and detailed protocols to inform your research and development decisions.

Introduction to this compound

AMCA (7-amino-4-methylcoumarin-3-acetic acid) is a fluorescent dye known for its bright blue emission, high quantum yield, and notable resistance to photobleaching.[1][2] The molecule is often derivatized with a four-unit polyethylene glycol (PEG) spacer to create this compound. This PEG linker is a hydrophilic spacer designed to enhance the water solubility of the dye and the resulting conjugate, which can help to reduce aggregation of labeled proteins or peptides when stored in aqueous solutions.[3] The terminal carboxylic acid group allows for the covalent attachment of the fluorophore to primary amines on biomolecules through the formation of an active ester, typically an N-hydroxysuccinimide (NHS) ester.

Performance Comparison with Alternative Dyes

This compound is spectrally similar to other commercially available blue fluorescent dyes such as Alexa Fluor™ 350 and DyLight™ 350.[2][3][4][5] The choice of fluorescent dye is critical for the success of applications like immunofluorescence microscopy, flow cytometry, and FRET-based assays. Below is a comparison of their key spectral properties.

Table 1: Spectral Properties of AMCA and Spectrally Similar Dyes

FeatureAMCAAlexa Fluor™ 350DyLight™ 350
Excitation Maximum (nm) ~345[2][6]346353[4]
Emission Maximum (nm) ~450[2][6]442432[4]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~19,000[2][6]19,00015,000[4]
Reported Quantum Yield HighHighHigh

It is important to note that the sulfonated version of AMCA, known as AMCA-S or Alexa Fluor 350, has been reported to exhibit a significantly higher fluorescence quantum yield when conjugated to proteins compared to its non-sulfonated counterpart.[7]

Applications in Bioconjugation

The primary application of this compound is in the fluorescent labeling of biomolecules for visualization and detection. Its key applications include:

  • Immunofluorescence Microscopy: AMCA's bright blue fluorescence provides a good contrast for multi-color imaging experiments.[2][3]

  • Peptide and Protein Labeling: The terminal carboxylic acid can be activated to an NHS ester for efficient labeling of primary amines on proteins and peptides.[6]

  • In Situ Hybridization: Used as a probe in detecting specific DNA or RNA sequences in cells and tissues.[3]

Experimental Protocols

Activation of this compound and Protein Labeling

This protocol describes the activation of the carboxylic acid group of this compound to an NHS ester and subsequent conjugation to a protein.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein to be labeled in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, DCC/EDC, and NHS in a molar ratio of 1:1.1:1.1 in anhydrous DMF or DMSO.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the AMCA-PEG4-NHS ester.

  • Protein Conjugation:

    • Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.

    • Add the activated AMCA-PEG4-NHS ester solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-20 fold molar excess of the dye is common.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column.

    • Collect the protein-containing fractions and determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~345 nm (for AMCA).

Limitations of this compound

While a versatile fluorescent linker, this compound has some limitations that researchers should consider:

  • Photobleaching: Although more resistant to photobleaching than older dyes like FITC, AMCA can still photobleach under intense or prolonged illumination, which can be a limiting factor in long-term imaging experiments.[8]

  • pH Sensitivity: While generally stable, extreme pH conditions can affect the fluorescence intensity of coumarin-based dyes.

  • FRET Applications: As a FRET (Förster Resonance Energy Transfer) donor, the relatively broad emission spectrum of AMCA could lead to spectral overlap and bleed-through into the acceptor channel, potentially complicating data analysis. Careful selection of the acceptor dye is crucial.

  • Quantum Yield on Conjugates: The fluorescence quantum yield of AMCA can be influenced by the local environment and the nature of the biomolecule it is conjugated to. As mentioned, the non-sulfonated form may have a lower quantum yield on proteins compared to its sulfonated version.[7]

Workflow for Selecting a Fluorescent Linker

G cluster_0 Decision Process for Fluorescent Linker Selection A Define Experimental Needs (e.g., Application, Instrument) B Identify Potential Fluorophores (e.g., AMCA, Alexa Fluor 350) A->B C Compare Spectral Properties (Excitation/Emission, Quantum Yield) B->C D Evaluate Photostability Requirements C->D E Consider Conjugation Chemistry (e.g., NHS ester for amines) D->E F Assess Solubility and Aggregation Risk E->F G Select Optimal Fluorescent Linker F->G H Perform Pilot Labeling and Characterization G->H

Caption: A logical workflow for selecting the most appropriate fluorescent linker for a given bioconjugation experiment.

Signaling Pathway Example: Antibody Labeling for Immunofluorescence

G cluster_0 Antibody Labeling Workflow Ab Primary Antibody Amine Primary Amines (-NH2) Ab->Amine exposes Labeled_Ab Fluorescently Labeled Antibody Amine->Labeled_Ab reacts with AMCA_NHS AMCA-PEG4-NHS Ester AMCA_NHS->Labeled_Ab provides fluorophore Purification Purification (e.g., Size Exclusion) Labeled_Ab->Purification Final_Product Purified Labeled Antibody Purification->Final_Product

Caption: A simplified workflow for the conjugation of an antibody with AMCA-PEG4-NHS ester for use in immunofluorescence.

References

Safety Operating Guide

Personal protective equipment for handling AMCA-PEG4-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for handling AMCA-PEG4-Acid, a blue fluorescent dye commonly utilized in bioconjugation and solid-phase peptide synthesis.[1] Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate potential hazards. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety GogglesChemical splash goggles are required to protect against accidental splashes.[2][3]
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing to provide full-face protection.[3]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling acids.[3] Ensure gloves are compatible with dimethylsulfoxide (DMSO) or dimethylformamide (DMF) if used as a solvent.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against minor spills and contamination.
Impervious ClothingFor larger scale operations, impervious or chemical-resistant clothing should be considered.[4]
Respiratory Protection Fume HoodAll handling of this compound, especially when in powdered form or when preparing stock solutions, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
RespiratorFor situations with inadequate ventilation or potential for aerosol generation, a suitable respirator should be used.[4] N95 masks may be suitable for low-fume environments.[3]

Handling and Experimental Protocols

This compound is often supplied as a low-melting solid that can be challenging to weigh and dispense directly.[5][6] To facilitate easier handling, it is recommended to prepare a stock solution.

Stock Solution Preparation:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[5][7]

  • Dissolution: In a chemical fume hood, dissolve the reagent in a suitable water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[5][6][7]

  • Inert Atmosphere: To minimize exposure to air, it is advisable to keep the stock solution under an inert gas like argon or nitrogen.[5][6]

  • Storage: Store the unused stock solution desiccated at -20°C.[5][6][7] Use a septum-sealed vial and a syringe to withdraw the solution to maintain an inert atmosphere.[5][6]

General Handling Precautions:

  • Avoid contact with skin and eyes.[4]

  • Do not ingest or inhale.[8]

  • Wash hands thoroughly after handling.[2][4]

  • Ensure adequate ventilation, such as working in a fume hood.[8]

  • Keep the container tightly sealed when not in use.[4]

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Collect Waste: All materials contaminated with this compound, including unused solutions, pipette tips, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.

  • Solvent Waste: If organic solvents like DMSO or DMF were used, the waste should be segregated into an appropriate solvent waste container.

  • Aqueous Waste: Aqueous waste containing this compound should be collected separately. Depending on local regulations, neutralization may be required before disposal.

  • Disposal: Dispose of all chemical waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not pour chemical waste down the drain.[9]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_equilibrate Equilibrate Reagent to Room Temperature prep_ppe->prep_equilibrate Start prep_fumehood Work in a Chemical Fume Hood prep_equilibrate->prep_fumehood prep_dissolve Dissolve in DMSO or DMF prep_fumehood->prep_dissolve prep_inert Store Under Inert Gas prep_dissolve->prep_inert handle_use Perform Experiment prep_inert->handle_use Proceed to Experiment disp_collect Collect Contaminated Waste handle_use->disp_collect After Experiment disp_segregate Segregate Waste Streams (Solvent vs. Aqueous) disp_collect->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_dispose Dispose via EHS disp_label->disp_dispose Final Step

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.